molecular formula C8H16O B034557 4-Ethylcyclohexanol CAS No. 19781-61-4

4-Ethylcyclohexanol

Cat. No.: B034557
CAS No.: 19781-61-4
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanol is a valuable alicyclic alcohol of significant interest in organic synthesis and industrial research. Its structure, featuring an ethyl substituent on the cyclohexane ring, influences its steric and electronic properties, making it a versatile intermediate and a subject of stereochemical studies. A primary application of this compound is in the fragrance and flavor industry, where it serves as a precursor for the synthesis of musk aroma chemicals and other odorants. Its hydrogenation from corresponding phenols and subsequent derivatization allows for the exploration of structure-odor relationships. Furthermore, this compound is a key starting material in polymer science for modifying resin properties and in organic chemistry for synthesizing more complex, functionalized cyclohexane derivatives. Researchers also utilize this compound to study the kinetics of esterification and oxidation reactions, leveraging its defined stereochemistry (existing as cis/trans isomers) to investigate steric effects on reaction pathways. Its mechanism of action in various applications is defined by the reactivity of its hydroxyl group, which can undergo standard alcohol transformations such as etherification, esterification, and dehydration, providing a robust platform for chemical innovation. This reagent is presented as a high-purity material to ensure reproducibility and reliability in research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylcyclohexan-1-ol
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InChI

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
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InChI Key

RVTKUJWGFBADIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID30196485, DTXSID101312435, DTXSID301314013
Record name 4-Ethylcyclohexanol
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Record name trans-4-Ethylcyclohexanol
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Molecular Weight

128.21 g/mol
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CAS No.

4534-74-1, 19781-62-5, 19781-61-4
Record name 4-Ethylcyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-ethylcyclohexanol, a valuable intermediate in various chemical and pharmaceutical applications. The document details three core synthetic pathways: catalytic hydrogenation of 4-ethylphenol, reduction of 4-ethylcyclohexanone, and the Grignard reaction of cyclohexanone with an ethylating agent. Each method is presented with its reaction mechanism, a detailed experimental protocol, and a summary of quantitative data to facilitate comparison and implementation in a laboratory setting.

Catalytic Hydrogenation of 4-Ethylphenol

The catalytic hydrogenation of 4-ethylphenol is a direct and efficient method for the synthesis of this compound. This process involves the reduction of the aromatic ring of 4-ethylphenol using hydrogen gas in the presence of a metal catalyst.

Mechanism:

The reaction proceeds through a widely accepted mechanism involving the initial adsorption of 4-ethylphenol onto the catalyst surface. The aromatic ring is then sequentially hydrogenated, often proceeding through a 4-ethylcyclohexanone intermediate which is subsequently reduced to the final this compound product. The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction.

hydrogenation_mechanism 4-Ethylphenol 4-Ethylphenol Adsorbed_Complex Adsorbed 4-Ethylphenol 4-Ethylphenol->Adsorbed_Complex + Catalyst Catalyst_Surface Catalyst_Surface Intermediate 4-Ethylcyclohexanone Adsorbed_Complex->Intermediate + 3H₂ Product This compound Intermediate->Product + H₂

Caption: Mechanism of 4-Ethylphenol Hydrogenation.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a phenol derivative is as follows[1]:

  • Catalyst Preparation: A supported catalyst, such as 5% Ruthenium on Titania (Ru/TiO₂), is prepared using a precipitation-reduction method.

  • Reaction Setup: A high-pressure autoclave (e.g., Parr Instrumental Co. USA) is charged with a solution of 4-ethylphenol in a suitable solvent (e.g., deionized water or ethanol) and the catalyst. For a typical lab-scale reaction, 50 ml of a stock solution of the phenol is used with a fixed quantity of the catalyst[1].

  • Inerting: The autoclave is sealed and purged several times with hydrogen gas to remove any air.

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 373 K) and pressurized with hydrogen to the target pressure (e.g., 2 MPa). The reaction is stirred vigorously (e.g., 1200 rpm) to ensure good mixing[1].

  • Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography. The hydrogen pressure is maintained throughout the reaction.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to extraction and distillation to isolate the pure this compound.

Quantitative Data:

ParameterValueReference
Catalyst5% Ru/TiO₂[1]
Temperature373 K[1]
Hydrogen Pressure2 MPa[1]
Reaction Time60 minutes[1]
Conversion of Phenol>95%[1]
Selectivity to CyclohexanolHigh (specific value for 4-ethylphenol not provided)[1]

Reduction of 4-Ethylcyclohexanone

The reduction of 4-ethylcyclohexanone offers a highly selective route to this compound. This method employs reducing agents to convert the ketone functional group into a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.

Mechanism:

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 4-ethylcyclohexanone. This forms an alkoxide intermediate, which is subsequently protonated during the work-up step to yield this compound.

reduction_mechanism 4-Ethylcyclohexanone 4-Ethylcyclohexanone Alkoxide_Intermediate Alkoxide Intermediate 4-Ethylcyclohexanone->Alkoxide_Intermediate + NaBH₄ (Hydride attack) NaBH4 NaBH₄ Product This compound Alkoxide_Intermediate->Product + H₃O⁺ Proton_Source H₃O⁺ (Work-up)

Caption: Mechanism of 4-Ethylcyclohexanone Reduction.

Experimental Protocol:

A representative procedure for the reduction of a cyclohexanone derivative with sodium borohydride is as follows[2][3]:

  • Reactant Preparation: In a suitable flask (e.g., a large test tube or Erlenmeyer flask), dissolve 4-ethylcyclohexanone in methanol. For instance, 0.9 mL of 2-methylcyclohexanone was dissolved in 4 mL of methanol in a similar experiment[3].

  • Cooling: Cool the solution in an ice-water bath.

  • Addition of Reducing Agent: Carefully add sodium borohydride in small portions to the cooled solution. A typical molar ratio would be a slight excess of NaBH₄ to the ketone. For example, 0.15 g of NaBH₄ was used for approximately 7.4 mmol of 2-methylcyclohexanone[3].

  • Reaction: Stir the mixture in the ice bath for a specified period (e.g., 5 minutes after the initial vigorous reaction subsides), then allow it to warm to room temperature and continue stirring (e.g., for 20 minutes)[3].

  • Work-up: Decompose the excess borohydride and the borate esters by adding an aqueous solution of sodium hydroxide (e.g., 3 M NaOH) followed by water.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane. Perform multiple extractions to maximize the yield.

  • Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.

Quantitative Data:

ParameterValueReference
Reducing AgentSodium Borohydride (NaBH₄)[2][3]
SolventMethanol[2][3]
Temperature0 °C to Room Temperature[3]
Yield~85-95% (based on similar reductions)[2]

Grignard Reaction with Cyclohexanone

The Grignard reaction provides a powerful method for forming a new carbon-carbon bond and synthesizing this compound from cyclohexanone. This reaction involves the use of an ethyl Grignard reagent, such as ethylmagnesium bromide.

Mechanism:

The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This addition reaction breaks the pi bond of the carbonyl group and forms a new carbon-ethyl bond, resulting in a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary alcohol, 1-ethylcyclohexanol. To obtain this compound, a different starting material would be necessary, such as 4-bromocyclohexanone which would first be converted to a Grignard reagent and then reacted with acetaldehyde, or a more complex multi-step synthesis. A more direct, though less common, approach would be the reaction of an ethyl Grignard reagent with a protected 4-hydroxycyclohexanone, followed by deprotection. For the purpose of this guide, we will illustrate the analogous and more common synthesis of 1-ethylcyclohexanol from cyclohexanone.

grignard_mechanism Cyclohexanone Cyclohexanone Alkoxide_Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Alkoxide_Intermediate + CH₃CH₂MgBr Grignard_Reagent CH₃CH₂MgBr Product 1-Ethylcyclohexanol Alkoxide_Intermediate->Product + H₃O⁺ Proton_Source H₃O⁺ (Work-up)

Caption: Mechanism of Grignard Reaction with Cyclohexanone.

Experimental Protocol (for 1-Ethylcyclohexanol):

The following is a general procedure for a Grignard reaction to synthesize a tertiary alcohol from a ketone[4]:

  • Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate flask, dissolve cyclohexanone in anhydrous diethyl ether and cool it in an ice bath.

  • Grignard Addition: Slowly add the prepared ethylmagnesium bromide solution to the stirred cyclohexanone solution. The temperature should be maintained at a low level during the addition.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl). This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: The product is extracted into an organic solvent like diethyl ether. The organic layer is separated from the aqueous layer.

  • Washing and Drying: The organic layer is washed with brine (saturated NaCl solution) and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Isolation: The solvent is removed by rotary evaporation, and the resulting crude 1-ethylcyclohexanol can be purified by distillation under reduced pressure.

Quantitative Data (for analogous reactions):

ParameterValueReference
ReagentsCyclohexanone, Ethylmagnesium Bromide[4]
SolventAnhydrous Diethyl Ether[4]
Temperature0 °C to Room Temperature[5]
YieldTypically high (>80%) for Grignard additions to ketones[6]

Experimental Workflows

experimental_workflows cluster_hydrogenation Catalytic Hydrogenation Workflow cluster_reduction NaBH₄ Reduction Workflow cluster_grignard Grignard Reaction Workflow H1 Charge Autoclave (4-Ethylphenol, Solvent, Catalyst) H2 Purge with H₂ H1->H2 H3 Heat and Pressurize H2->H3 H4 Reaction H3->H4 H5 Cool and Depressurize H4->H5 H6 Filter Catalyst H5->H6 H7 Work-up and Purification H6->H7 R1 Dissolve 4-Ethylcyclohexanone in Methanol R2 Cool to 0°C R1->R2 R3 Add NaBH₄ R2->R3 R4 Reaction R3->R4 R5 Quench and Work-up R4->R5 R6 Extraction R5->R6 R7 Drying and Isolation R6->R7 G1 Prepare Ethylmagnesium Bromide G3 Add Grignard Reagent at 0°C G1->G3 G2 Dissolve Cyclohexanone in Anhydrous Ether G2->G3 G4 Reaction G3->G4 G5 Acidic Work-up G4->G5 G6 Extraction G5->G6 G7 Drying and Purification G6->G7

Caption: Comparative Experimental Workflows.

References

Spectroscopic Analysis of 4-Ethylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Ethylcyclohexanol, a key intermediate in various chemical syntheses. The document details the analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and logical relationships between spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound. The data is a composite from various spectroscopic databases and may represent a mixture of cis and trans isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 4.1Multiplet1HH-1 (CH-OH)
~1.0 - 2.0Multiplet10HCyclohexyl protons
~1.2 - 1.4Multiplet2H-CH₂-CH₃
~0.8 - 1.0Triplet3H-CH₂-CH₃
~1.5 - 2.5Broad Singlet1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~67 - 71C-1 (CH-OH)
~30 - 40Cyclohexyl carbons
~29-CH₂-CH₃
~11-CH₂-CH₃

Table 3: IR Spectroscopic Data for this compound [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadO-H stretch (intermolecular hydrogen bonding)
~2920 - 2960StrongC-H stretch (sp³ hybridized)
~2850 - 2870StrongC-H stretch (sp³ hybridized)
~1450 - 1470MediumC-H bend (CH₂)
~1000 - 1100StrongC-O stretch

Table 4: Mass Spectrometry Data for this compound [3][4]

m/zRelative IntensityPossible Fragment
128Low[M]⁺ (Molecular Ion)
110Moderate[M - H₂O]⁺
99Moderate[M - C₂H₅]⁺
81High[C₆H₉]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 128 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat. Place a drop of the sample between two KBr or NaCl plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: Typically 230 °C.

    • Quadrupole Temperature: Typically 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic data analysis and the logical connections between the different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Preparation Sample Preparation (Dilution, Neat, etc.) NMR_Acquisition NMR (1H, 13C) Sample_Preparation->NMR_Acquisition Introduction to Spectrometer IR_Acquisition FT-IR Sample_Preparation->IR_Acquisition Introduction to Spectrometer MS_Acquisition GC-MS Sample_Preparation->MS_Acquisition Introduction to Spectrometer NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction IR_Acquisition->IR_Processing MS_Processing Chromatogram Integration, Mass Spectrum Extraction MS_Acquisition->MS_Processing Structural_Elucidation Structural Elucidation NMR_Processing->Structural_Elucidation Processed Spectra IR_Processing->Structural_Elucidation Processed Spectra MS_Processing->Structural_Elucidation Processed Spectra Final_Report Final Report Structural_Elucidation->Final_Report

A general workflow for spectroscopic data analysis.

Spectroscopic_Technique_Relationships cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule C₈H₁₆O NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides Functional_Groups Functional Groups (-OH, C-O, C-H) IR->Functional_Groups Identifies Molecular_Formula Molecular Weight & Elemental Formula MS->Molecular_Formula Determines Fragmentation Fragmentation Pattern MS->Fragmentation Reveals Connectivity->Molecule Confirms Structure of Functional_Groups->Molecule Confirms Structure of Molecular_Formula->Molecule Confirms Structure of Fragmentation->Molecule Confirms Structure of

Logical relationships between spectroscopic techniques.

References

4-Ethylcyclohexanol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and presents expected qualitative solubility based on the physicochemical properties of analogous compounds.

Introduction to this compound

This compound (CAS No: 4534-74-1) is a cyclic alcohol with the molecular formula C₈H₁₆O.[1][2] Its structure consists of a cyclohexane ring substituted with an ethyl group and a hydroxyl group. This structure imparts both hydrophobic (the cyclohexane and ethyl moieties) and hydrophilic (the hydroxyl group) characteristics, which dictate its solubility profile. It is generally described as being soluble in organic solvents and sparingly soluble in water.[1][3] Understanding its solubility is crucial for its application as an intermediate in organic synthesis, a potential solvent, and in the formulation of various chemical products.[1][3]

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is based on the solubility of similar compounds, such as cyclohexanol and other alkyl-substituted cyclohexanols, and should be confirmed by experimental determination.

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents at Ambient Temperature

Solvent ClassSolvent NamePolarityExpected SolubilityRationale
Alcohols MethanolPolar ProticMiscibleThe hydroxyl group of this compound can form strong hydrogen bonds with methanol.
EthanolPolar ProticMiscibleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
IsopropanolPolar ProticMiscibleThe branching of isopropanol does not significantly hinder its ability to solvate this compound.
n-ButanolPolar ProticMiscibleAlthough less polar than shorter-chain alcohols, butanol is still expected to be fully miscible.
Ketones AcetonePolar AproticMiscibleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound.
Ethers Diethyl EtherNonpolarSolubleThe nonpolar character of the ethyl and cyclohexane groups of this compound promotes solubility in diethyl ether.
Tetrahydrofuran (THF)Polar AproticSolubleTHF is a polar ether and is expected to be a good solvent for this compound.
Esters Ethyl AcetatePolar AproticSolubleEthyl acetate has both polar and nonpolar characteristics, making it a suitable solvent.
Aromatic Hydrocarbons TolueneNonpolarSolubleThe nonpolar cyclohexane and ethyl groups will interact favorably with the nonpolar aromatic ring of toluene.
Aliphatic Hydrocarbons n-HexaneNonpolarSolubleThe nonpolar nature of hexane makes it a good solvent for the nonpolar regions of this compound.
CyclohexaneNonpolarSolubleThe structural similarity between the cyclohexane rings of the solute and solvent should lead to high solubility.

Disclaimer: The data presented in this table is an estimation based on chemical principles and the properties of analogous compounds. For precise quantitative data, experimental verification is required.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

  • Polarity of the Solvent: As a molecule with both polar and nonpolar regions, this compound's solubility will be highest in solvents of intermediate polarity or in those that can effectively interact with both its hydroxyl group and its hydrocarbon structure.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, understanding the effect of temperature on its miscibility with various solvents is important for many applications.

  • Intermolecular Forces: The ability of the solvent and solute to form favorable intermolecular interactions (hydrogen bonds, dipole-dipole interactions, and van der Waals forces) is the primary driver of solubility.

Factors Influencing this compound Solubility cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_Conditions System Conditions Solute This compound PolarGroup Hydroxyl Group (-OH) (Polar, Hydrogen Bonding) Solute->PolarGroup NonpolarGroup Ethyl & Cyclohexane Groups (Nonpolar, Van der Waals) Solute->NonpolarGroup Solubility Solubility PolarGroup->Solubility favors polar solvents NonpolarGroup->Solubility favors nonpolar solvents Solvent Organic Solvent SolventPolarity Solvent Polarity (Polar/Nonpolar) Solvent->SolventPolarity SolventInteractions Intermolecular Forces (H-Bonding, Dipole-Dipole, etc.) Solvent->SolventInteractions SolventPolarity->Solubility SolventInteractions->Solubility Temperature Temperature Temperature->Solubility

Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, which is a reliable technique for measuring solubility.

4.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, refractometer)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a settling period (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtrate.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Analysis:

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

    • Prepare a series of standard solutions of this compound in the respective solvent and generate a calibration curve.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Mixture (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solute (e.g., 2-4h at constant temperature) equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze Concentration (e.g., by Gas Chromatography) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be readily soluble in a wide range of common organic solvents due to its combination of a polar hydroxyl group and a nonpolar hydrocarbon structure. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. Such data is invaluable for researchers, scientists, and drug development professionals in optimizing reaction conditions, developing formulations, and designing purification processes.

References

An In-depth Technical Guide on the Cis/Trans Isomerism in 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylcyclohexanol is a disubstituted cyclohexane that serves as an excellent model for understanding the principles of cis/trans isomerism and conformational analysis in cyclic systems. It exists as two distinct stereoisomers, cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol, which arise from the relative orientation of the ethyl and hydroxyl groups on the cyclohexane ring. The specific geometry of these isomers dictates their three-dimensional shape, which in turn influences their physical properties, reactivity, and biological interactions. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts of isomerism in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key structural and procedural aspects.

Stereochemistry and Conformational Analysis

The cyclohexane ring is not planar and preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.

Conformational Preferences of cis- and trans-4-Ethylcyclohexanol

The relative stability of the chair conformers for each isomer is determined by the steric strain experienced by the substituents. The most significant destabilizing interaction is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.

  • trans-4-Ethylcyclohexanol : In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the ring. This allows for a chair conformation where both substituents can simultaneously occupy equatorial positions (diequatorial). The alternative chair conformer, resulting from a ring flip, would place both groups in the highly unfavorable axial positions (diaxial). Due to the significant steric strain in the diaxial form, the equilibrium lies heavily towards the diequatorial conformer, making it the most stable conformation of the trans isomer.

  • cis-4-Ethylcyclohexanol : In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts these positions. The relative stability of the two chair conformers of the cis isomer depends on the relative steric bulk of the ethyl and hydroxyl groups.

Thermodynamic Stability and A-Values

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

Table 1: Conformational A-Values for Substituents

SubstituentA-Value (kcal/mol)
Ethyl (-CH₂CH₃)1.79
Hydroxyl (-OH)0.87

Based on these A-values, the ethyl group has a stronger preference for the equatorial position than the hydroxyl group.

  • The most stable conformer of trans-4-ethylcyclohexanol is the diequatorial form, which has no significant 1,3-diaxial interactions involving the substituents.

  • The most stable conformer of cis-4-ethylcyclohexanol will have the bulkier ethyl group in the equatorial position and the smaller hydroxyl group in the axial position.

Therefore, the trans isomer is thermodynamically more stable than the cis isomer. The Gibbs free energy difference between the most stable conformers of the cis and trans isomers is approximately the A-value of the hydroxyl group, which is about 0.87 kcal/mol.

conformations cluster_trans trans-4-Ethylcyclohexanol cluster_cis cis-4-Ethylcyclohexanol trans_eq Diequatorial (Highly Favored) trans_ax Diaxial (Highly Unfavored) trans_eq->trans_ax Ring Flip cis_eq_Et Equatorial Ethyl, Axial Hydroxyl (Favored cis Conformer) cis_ax_Et Axial Ethyl, Equatorial Hydroxyl (Unfavored cis Conformer) cis_eq_Et->cis_ax_Et Ring Flip

Caption: Conformational equilibrium in cis- and trans-4-ethylcyclohexanol.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-ethylphenol. This reaction typically produces a mixture of the cis and trans isomers.

Materials:

  • 4-Ethylphenol

  • Palladium on carbon (5% Pd/C)

  • Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve 4-ethylphenol in ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the 4-ethylphenol.

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) or maintain a positive pressure with a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-4-ethylcyclohexanol.

synthesis_workflow start 4-Ethylphenol in Ethanol reaction Catalytic Hydrogenation start->reaction catalyst Pd/C, H₂ catalyst->reaction filtration Filtration reaction->filtration evaporation Solvent Removal filtration->evaporation product cis/trans This compound Mixture evaporation->product

A Technical Guide to the Separation of 4-Ethylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for the separation of 4-Ethylcyclohexanol stereoisomers. Given the limited availability of published data for this specific compound, this guide combines the available information with established principles and methodologies for analogous cyclohexanol derivatives. The protocols and data presented herein serve as a robust foundation for the development and optimization of separation methods for this compound.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing two stereogenic centers, at carbon 1 (C1), bearing the hydroxyl group, and carbon 4 (C4), bearing the ethyl group. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are also classified as cis and trans diastereomers based on the relative orientation of the hydroxyl and ethyl groups on the cyclohexane ring.

  • Trans Isomers: The hydroxyl and ethyl groups are on opposite sides of the ring. This pair consists of the (1R, 4R) and (1S, 4S) enantiomers.

  • Cis Isomers: The hydroxyl and ethyl groups are on the same side of the ring. This pair consists of the (1R, 4S) and (1S, 4R) enantiomers.

The separation of these stereoisomers is crucial in various fields, particularly in pharmaceutical development, where the biological activity and toxicological profiles of different stereoisomers can vary significantly. This guide will focus on the two primary challenges in separating these isomers: the separation of diastereomers (cis from trans) and the resolution of the enantiomeric pairs.

Separation of Diastereomers (cis/trans)

The cis and trans diastereomers of this compound have different physical and chemical properties, which allows for their separation using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A study has demonstrated the successful separation of cis and trans-4-ethylcyclohexanol using a Metal-Organic Framework (MOF) as a stationary phase in HPLC. The MIL-125(Ti) framework exhibited high selectivity and resolution for these diastereomers[1].

Table 1: HPLC Separation of this compound Diastereomers

Stationary PhaseMobile PhaseAnalytesObservationsReference
MIL-125(Ti)Not Specifiedcis/trans-4-EthylcyclohexanolHigh selectivity and resolution, with the trans isomer eluting first.[1]

This protocol is based on the successful separation using a MOF stationary phase and can be adapted for method development.

  • Column Preparation: A slurry of the MIL-125(Ti) stationary phase is packed into an HPLC column.

  • Mobile Phase: A suitable mobile phase, likely a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar modifier (e.g., isopropanol), should be selected and optimized.

  • Sample Preparation: A solution of the cis/trans-4-Ethylcyclohexanol mixture is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: Refractive Index (RI) or UV detector (if derivatized).

  • Injection and Analysis: Inject the sample and monitor the elution profile to determine the retention times and resolution of the cis and trans isomers.

Gas Chromatography (GC)

Gas chromatography is another effective technique for the separation of diastereomers of substituted cyclohexanols. The separation is based on the differences in boiling points and interactions with the stationary phase.

This protocol is based on general methods for the GC analysis of similar compounds.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Temperature: 200 °C, hold for 5 minutes.

  • Injector and Detector:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

  • Sample Preparation: A dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane).

Resolution of Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved through the use of chiral stationary phases in chromatography or by derivatization with a chiral resolving agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs are often effective for the resolution of chiral alcohols.

Table 2: Recommended Chiral Stationary Phases for Alcohols

CSP TypeCommon Trade NamesPotential for this compound
Polysaccharide-based (Cellulose and Amylose derivatives)Chiralcel OD-H, Chiralpak AD-HHigh
Cyclodextrin-basedCyclobondModerate

This protocol provides a starting point for the enantiomeric resolution of the separated cis and trans isomers of this compound.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

  • Sample Preparation: A solution of the enantiomerically pure diastereomer (either cis or trans) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C

    • Detection: RI or UV (if derivatized).

  • Analysis: The elution order of the enantiomers will depend on the specific CSP and the absolute configuration of the analytes.

Chiral Gas Chromatography (GC)

Chiral GC, often requiring derivatization of the alcohol, can also be employed for enantiomeric separation.

  • Derivatization: React the separated cis or trans-4-Ethylcyclohexanol with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters.

  • Column: A standard non-chiral capillary column (e.g., DB-5).

  • Temperature Program: An optimized temperature program to separate the resulting diastereomeric esters.

  • Analysis: The separated peaks of the diastereomeric derivatives correspond to the individual enantiomers of the original alcohol.

Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers. Lipases are commonly used to catalyze the enantioselective acylation of racemic alcohols.

  • Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic mixture of one of the this compound diastereomers.

  • Enzyme: Add a lipase, such as Candida antarctica lipase B (CAL-B).

  • Acylating Agent: Add an acyl donor, such as vinyl acetate.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC or HPLC.

  • Work-up: Once approximately 50% conversion is reached, stop the reaction and separate the acylated enantiomer from the unreacted enantiomer using column chromatography.

Visualizing the Separation Workflow

The following diagrams illustrate the logical workflow for the complete separation of all four stereoisomers of this compound.

Separation_Workflow cluster_start Starting Material cluster_diastereomer_sep Diastereomer Separation cluster_isomers Separated Diastereomers cluster_enantiomer_res Enantiomeric Resolution cluster_final Pure Stereoisomers start Racemic Mixture of This compound (cis and trans) diastereomer_sep HPLC or GC start->diastereomer_sep cis_isomers cis-4-Ethylcyclohexanol (Racemic) diastereomer_sep->cis_isomers Isomer 1 trans_isomers trans-4-Ethylcyclohexanol (Racemic) diastereomer_sep->trans_isomers Isomer 2 enant_res_cis Chiral HPLC or Enzymatic Resolution cis_isomers->enant_res_cis enant_res_trans Chiral HPLC or Enzymatic Resolution trans_isomers->enant_res_trans cis_R (1R, 4S) enant_res_cis->cis_R cis_S (1S, 4R) enant_res_cis->cis_S trans_R (1R, 4R) enant_res_trans->trans_R trans_S (1S, 4S) enant_res_trans->trans_S

Caption: Workflow for the separation of this compound stereoisomers.

Conclusion

The separation of this compound stereoisomers is a multi-step process that requires a combination of techniques. While specific, detailed protocols for this compound are not widely published, the methodologies outlined in this guide for analogous compounds provide a strong foundation for developing effective separation strategies. The successful separation of the cis and trans diastereomers, followed by the chiral resolution of the resulting enantiomeric pairs, will enable the isolation of all four pure stereoisomers for further study and application. Method development and optimization will be key to achieving high purity and yield for each stereoisomer.

References

An In-Depth Technical Guide to the Reaction Kinetics of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the reaction kinetics of 4-ethylcyclohexanol. Due to a lack of specific published kinetic data for this compound, this guide leverages data from analogous substituted cyclohexanols and related alcohols to provide a robust framework for experimental design and data interpretation in the context of drug development and organic synthesis.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds via an E1 or E2 mechanism, depending on the reaction conditions, to yield primarily 4-ethylcyclohexene. Understanding the kinetics of this reaction is crucial for optimizing the synthesis of this important intermediate.

Reaction Pathway

The dehydration of this compound typically follows an E1 mechanism in the presence of a strong, non-nucleophilic acid. The hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in the formation of a secondary carbocation, which then loses a proton from an adjacent carbon to form the alkene.

Dehydration_Pathway This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 4-Ethylcyclohexene 4-Ethylcyclohexene Secondary Carbocation->4-Ethylcyclohexene - H+

Caption: Acid-catalyzed E1 dehydration of this compound.

Experimental Protocol: Dehydration of a 4-Alkylcyclohexanol

This protocol is adapted from the dehydration of 2-methylcyclohexanol and can be modified for this compound.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus. Place a 25 mL round-bottom flask in a heating mantle or sand bath. Use a test tube as the receiving flask.

  • Reactant Mixture: To the round-bottom flask, add 6 mL of 2-methylcyclohexanol (or this compound), 5 mL of 85% phosphoric acid, and a boiling stone.

  • Distillation: Slowly heat the flask to boiling. Control the heating rate to maintain the temperature of the distillate vapor below 100°C.

  • Product Collection: Continue distillation until approximately 4 mL of product has been collected. A small amount of water may co-distill and form a separate layer at the bottom of the receiving tube.

  • Workup: Remove the water layer using a dropper. Dry the organic layer over anhydrous sodium sulfate or calcium chloride for 5-10 minutes.

  • Purification: Filter the dried product through a cotton plug into a clean, pre-weighed vial.

  • Analysis: Analyze the product composition and purity using gas chromatography (GC).

Quantitative Kinetic Data (Analogous Systems)

The following table summarizes kinetic data for the dehydration of related cyclohexanols. These values can serve as a baseline for estimating the reactivity of this compound.

AlcoholCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
CyclohexanolH3PO4160-200-157[2]
CyclohexanolHBEA Zeolite--158[2]
cis-4-t-ButylcyclohexanolHydrothermal2500.057 h⁻¹-[3]
trans-4-t-ButylcyclohexanolHydrothermal2500.015 h⁻¹-[3]

Oxidation of this compound

The oxidation of this compound to 4-ethylcyclohexanone is a key transformation in organic synthesis. The kinetics of this reaction are highly dependent on the oxidizing agent and reaction conditions.

Reaction Workflow

A general workflow for studying the kinetics of this compound oxidation involves careful control of reactant concentrations and temperature, followed by monitoring the disappearance of the reactant or the appearance of the product over time.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Solution Prepare solution of This compound Mix_Reactants Mix solutions in a temperature-controlled reactor Reactant_Solution->Mix_Reactants Oxidant_Solution Prepare solution of Oxidizing Agent Oxidant_Solution->Mix_Reactants Take_Aliquots Withdraw aliquots at timed intervals Mix_Reactants->Take_Aliquots Quench_Reaction Quench reaction in aliquots Take_Aliquots->Quench_Reaction Analyze_Samples Analyze by GC or Spectroscopy Quench_Reaction->Analyze_Samples Determine_Concentration Determine concentration of reactant/product Analyze_Samples->Determine_Concentration

Caption: General experimental workflow for alcohol oxidation kinetic studies.

Experimental Protocol: Oxidation of an Alcohol with Potassium Permanganate

This protocol is a general method for alcohol oxidation and can be adapted for this compound.[4][5]

  • Reaction Setup: Place a known concentration of the alcohol (e.g., this compound) and sulfuric acid in a temperature-controlled reaction vessel.

  • Initiation: Add a standardized solution of potassium permanganate to initiate the reaction. The total volume should be kept constant.

  • Monitoring: Follow the course of the reaction by measuring the absorbance of the unreacted permanganate ion at 520 nm using a spectrophotometer at various time intervals.

  • Data Analysis: Under pseudo-first-order conditions (alcohol in large excess), a plot of the logarithm of the permanganate concentration (or absorbance) versus time should be linear. The slope of this line gives the pseudo-first-order rate constant.

  • Product Identification: The product, 4-ethylcyclohexanone, can be identified by forming its 2,4-dinitrophenylhydrazone derivative.[6]

Quantitative Kinetic Data (Analogous Systems)
OxidantSubstrateKey FindingsReference
Potassium PermanganateEsterFirst order with respect to both oxidant and substrate.[4]
Acidified Dichromate(VI)Primary/Secondary AlcoholsReaction rate is dependent on the alcohol structure (primary vs. secondary).[7]

Esterification of this compound

Esterification is a reversible reaction between an alcohol and a carboxylic acid, typically catalyzed by a strong acid. The kinetics are influenced by temperature, reactant concentrations, and the catalyst used.

Logical Relationship in Esterification Kinetics

The determination of kinetic parameters in esterification studies follows a logical progression from experimental data to a kinetic model.

Esterification_Kinetics_Logic Experimental_Data Batch Reactor Experimental Data (Concentration vs. Time) Integral_Method Integral Method of Data Analysis Experimental_Data->Integral_Method Reaction_Order Determine Reaction Order Integral_Method->Reaction_Order Rate_Constants Calculate Rate Constants (k) Reaction_Order->Rate_Constants Arrhenius_Plot Arrhenius Plot (ln(k) vs. 1/T) Rate_Constants->Arrhenius_Plot Activation_Energy Determine Activation Energy (Ea) and Frequency Factor (A) Arrhenius_Plot->Activation_Energy

Caption: Logical flow for determining esterification kinetic parameters.

Experimental Protocol: Esterification of an Alcohol

This is a general protocol for studying the kinetics of acid-catalyzed esterification in a batch reactor.[8][9][10]

  • Reactor Setup: Use a three-necked flask equipped with a magnetic stirrer and a reflux condenser, placed in a constant temperature bath.

  • Reactant Charging: Charge the carboxylic acid (e.g., acetic acid) and the catalyst (e.g., sulfuric acid) into the reactor. Once the desired temperature is reached, add the alcohol (this compound). This is considered time zero.

  • Sampling: Withdraw samples at regular intervals using a micropipette.

  • Analysis: Analyze the concentration of the carboxylic acid in the samples by titration with a standard solution of sodium hydroxide. Alternatively, the water content can be monitored using a Karl Fischer titrator.[11]

  • Kinetic Analysis: Use the integral method of data analysis to determine the reaction order and rate constants.

Quantitative Kinetic Data (Analogous Systems)

The following table presents kinetic data for the esterification of simple alcohols with acetic acid, which can be used as a reference for studies involving this compound.

AlcoholCarboxylic AcidCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
EthanolAcetic AcidSulfuric Acid500.0812 (units not specified)-[8]
EthanolAcetic AcidSulfuric Acid600.105 (units not specified)-[8]
Isopropyl AlcoholAcetic AcidAmberlyst 3660-80--[12]
EthanolPalmitic AcidBrønsted Acidic Ionic Liquid80-110Varies with temp.-[11]

This guide provides a foundational understanding and practical methodologies for investigating the reaction kinetics of this compound. Researchers are encouraged to adapt these protocols and use the provided analogous data as a starting point for their specific investigations.

References

A Technical Guide to 4-Ethylcyclohexanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylcyclohexanol, including its commercial availability, physicochemical properties, and a representative synthetic protocol. The information is intended to assist researchers and professionals in sourcing and utilizing this chemical compound in their laboratory and development endeavors.

Commercial Availability

This compound is available from several commercial suppliers, catering to a range of research and development needs. The compound is typically sold as a mixture of cis and trans isomers. Below is a summary of prominent suppliers and their product offerings.

SupplierProduct Name/NumberPurity/GradeAvailable QuantitiesCAS Number
TCI America This compound (cis- and trans- mixture) / E0366>97.0% (GC)25 mL4534-74-1
Sigma-Aldrich This compound, AldrichCPRNot specified-4534-74-1
AOBChem 4-Ethyl-1-methylcyclohexanol / 28909195%250mg, 500mg, 1g, 5g, 10g, 25g, 100g854712-72-4
Santa Cruz Biotechnology This compound (cis- and trans- mixture)--4534-74-1
ChemicalBook This compound≥99%Inquire4534-74-1
Guidechem This compound-Inquire4534-74-1
ChemNet This compound-Inquire4534-74-1

Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for experimental design, safety considerations, and analytical method development.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 83.4-84.4 °C (at 10 mmHg)[1]
Flash Point 77 °C (170.6 °F)[1]
Density 0.889 g/cm³[1]
Refractive Index 1.461-1.463[1]
Purity (TCI America) >97.0% (GC)[4]
Purity (AOBChem - for 4-Ethyl-1-methylcyclohexanol) 95%[5]

Potential Biological Activity (Uncorroborated)

Some commercial suppliers have suggested that this compound may exhibit pharmacological activities, including interactions with dopamine, serotonin, and norepinephrine receptors, as well as effects on fat metabolism. However, a review of peer-reviewed scientific literature did not yield studies to substantiate these claims for this compound itself. Researchers are advised to treat this information with caution and to conduct their own investigations to validate any potential biological effects.

Representative Experimental Protocol: Dehydration of this compound to 4-Ethylcyclohexene

Objective: To synthesize 4-ethylcyclohexene from this compound via acid-catalyzed dehydration.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10 g of this compound and 5 mL of 85% phosphoric acid. Add a few boiling chips. Cautiously add a few drops of concentrated sulfuric acid as a catalyst.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently. The 4-ethylcyclohexene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Add an equal volume of saturated sodium chloride solution to the separatory funnel. Shake gently and allow the layers to separate. The aqueous layer will be on the bottom.

  • Separation: Drain and discard the lower aqueous layer.

  • Drying: Transfer the organic layer (4-ethylcyclohexene) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the liquid. Swirl the flask occasionally for 10-15 minutes.

  • Final Purification (Optional): If a higher purity product is required, the dried liquid can be decanted or filtered from the sodium sulfate and purified by a final fractional distillation.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care.

Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Phosphoric Acid, and Sulfuric Acid in a Round-Bottom Flask B Heat the Mixture and Collect Distillate A->B Acid-Catalyzed Dehydration C Transfer Distillate to Separatory Funnel B->C D Wash with Saturated NaCl Solution C->D E Separate Aqueous and Organic Layers D->E F Dry Organic Layer with Anhydrous Sodium Sulfate E->F G Decant or Filter F->G H Final Product: 4-Ethylcyclohexene G->H

Caption: Workflow for the synthesis of 4-ethylcyclohexene.

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: 4-Ethylcyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-ethylcyclohexanol as a versatile starting material in organic synthesis. The protocols outlined below cover key transformations, including dehydration, oxidation, and esterification, to yield valuable intermediates for various applications, including the synthesis of fine chemicals, fragrances, and materials for drug development.

Dehydration of this compound to 4-Ethylcyclohexene

The acid-catalyzed dehydration of this compound is a fundamental elimination reaction that produces 4-ethylcyclohexene, a useful intermediate and a common target in undergraduate organic chemistry laboratories. The reaction typically proceeds via an E1 mechanism.[1][2]

Reaction Scheme:

This protocol is adapted from analogous procedures for the dehydration of substituted cyclohexanols.[1][3]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • Carefully add 3.5 mL of 85% phosphoric acid and 1 mL of concentrated sulfuric acid to the flask.

  • Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.

  • Heat the reaction mixture gently with stirring. The product, 4-ethylcyclohexene, will co-distill with water.

  • Continue the distillation until no more liquid is collected.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried organic layer and purify by fractional distillation to obtain pure 4-ethylcyclohexene.

Quantitative Data:

ParameterValueReference
Boiling Point of 4-Ethylcyclohexene134-135 °C
Expected Yield70-85%Analogous Reactions[1]

Spectroscopic Data of 4-Ethylcyclohexene:

  • ¹³C NMR: Spectral data available.[4]

  • IR Spectrum: Characteristic peaks for C=C stretch (~1650 cm⁻¹) and =C-H stretch (~3020 cm⁻¹).[4]

Dehydration_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start This compound reagents H₃PO₄, H₂SO₄ start->reagents Add acids heating Heating and Distillation reagents->heating Heat to distill distillate Collect Distillate heating->distillate washing Wash with sat. NaCl distillate->washing drying Dry with Na₂SO₄ washing->drying purification Fractional Distillation drying->purification product 4-Ethylcyclohexene purification->product Oxidation_Pathway cluster_reactants Starting Material cluster_reagents Oxidizing Agents cluster_product Product A This compound B NaOCl / CH₃COOH A->B Greener Method C Swern Oxidation (DMSO, (COCl)₂, Et₃N) A->C Mild Conditions D Jones Reagent (CrO₃, H₂SO₄, Acetone) A->D Strong Oxidation E 4-Ethylcyclohexanone B->E C->E D->E Fischer_Esterification node_reactants This compound Acetic Acid node_catalyst H₂SO₄ (catalyst) node_reactants->node_catalyst node_reflux Reflux node_catalyst->node_reflux node_workup Extraction with Ether Washing (H₂O, NaHCO₃, Brine) Drying (Na₂SO₄) node_reflux->node_workup node_product 4-Ethylcyclohexyl Acetate node_workup->node_product

References

Application Notes and Protocols: 4-Ethylcyclohexanol as a Solvent for Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanol is a cyclic alcohol with potential applications as a solvent in various chemical processes. While its use as a primary solvent for spectroscopic analysis is not widely documented, its physical and chemical properties suggest it may be suitable for specific applications. This document provides an overview of its known properties and extrapolated potential for use in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in considering this compound as a solvent and to provide general protocols for its use.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its evaluation as a potential solvent in spectroscopic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][2][3]
Appearance Colorless to light yellow, clear liquid[4]
Density 0.916 - 0.919 g/mL @ 20°C[5]
Boiling Point 185.67 °C @ 760 mmHg (estimated)[5]
Melting Point -15 °C (lit.)[4]
Flash Point 77.78 °C (172.00 °F)[5]
Refractive Index 1.4600 - 1.4640 @ 20°C[5]
Solubility in Water 2024 mg/L @ 25 °C (estimated)[5]

Application in UV-Visible Spectroscopy

The utility of a solvent in UV-Visible spectroscopy is primarily determined by its transparency in the UV-Vis region, specifically its UV cutoff wavelength. Below this wavelength, the solvent itself absorbs strongly, rendering it unsuitable for analyzing solutes.

Considerations for this compound:

  • UV Cutoff: There is no direct experimental data available for the UV cutoff of this compound. However, based on structurally similar alcohols like ethanol and propan-2-ol, which have UV cutoffs around 205 nm, it can be inferred that this compound would have a similar cutoff.[6] Cyclohexane, a related non-polar solvent, has a UV cutoff of approximately 195-200 nm.[6] The presence of the hydroxyl group is the primary determinant of the UV cutoff in this region.

  • Potential Applications: Given the estimated UV cutoff, this compound could be a suitable solvent for the analysis of compounds that absorb in the visible region and the near-UV region above approximately 210 nm.

  • Limitations: It would not be suitable for the analysis of compounds that have significant absorption in the far-UV region (below 210 nm).

Protocol for UV-Visible Spectroscopy using this compound

This protocol outlines the general steps for using this compound as a solvent for UV-Visible spectroscopic analysis.

1. Materials:

  • This compound (spectroscopic grade, if available)
  • Analyte of interest
  • Quartz cuvettes (1 cm path length)
  • UV-Visible spectrophotometer

2. Procedure:

  • Solvent Purity Check:
  • Fill a quartz cuvette with this compound.
  • Place the cuvette in the sample holder of the spectrophotometer and use an empty beam path as the reference.
  • Scan the solvent from 800 nm down to 190 nm to determine its absorbance profile and establish the practical UV cutoff.
  • Sample Preparation:
  • Prepare a stock solution of the analyte by dissolving a known mass in a specific volume of this compound.
  • Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.
  • Measurement:
  • Use this compound as the blank/reference to zero the spectrophotometer.
  • Record the absorbance spectra of the prepared sample solutions.
  • Identify the wavelength of maximum absorbance (λmax) for the analyte.
  • If performing quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration.

Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solvent_Check Check Solvent Purity (Determine UV Cutoff) Sample_Prep Prepare Analyte Solutions Solvent_Check->Sample_Prep Proceed if cutoff is suitable Blank Blank with This compound Sample_Prep->Blank Record_Spectra Record Sample Spectra Blank->Record_Spectra Determine_Lambda_Max Determine λmax Record_Spectra->Determine_Lambda_Max Quantification Quantitative Analysis (Calibration Curve) Determine_Lambda_Max->Quantification

Caption: Workflow for UV-Vis Spectroscopy.

Application in Infrared Spectroscopy

The suitability of a solvent for IR spectroscopy depends on the presence of "windows" in its spectrum where it does not absorb strongly, allowing for the observation of analyte signals.

Considerations for this compound:

  • Solvent Interference: As an alcohol, this compound will exhibit a very strong and broad O-H stretching absorption in the region of 3200-3500 cm⁻¹.[7] This will obscure the analysis of any functional groups of the analyte that absorb in this region (e.g., N-H stretches, other O-H stretches).

  • C-H and C-O Absorptions: It will also have strong C-H stretching absorptions around 2850-3000 cm⁻¹ and C-O stretching absorptions between 1050-1260 cm⁻¹.[7] These can interfere with the analysis of analytes containing these functional groups.

  • Potential "Windows": There may be transparent regions in the fingerprint region, but a full IR spectrum of pure this compound would be needed to identify these.

  • General Unsuitability: Due to the strong O-H absorption, alcohols are generally not preferred solvents for IR spectroscopy.[8] Solvents like carbon tetrachloride and carbon disulfide are more common due to their broader IR transparency.[8]

Protocol for Infrared Spectroscopy using this compound

If this compound must be used as a solvent for IR spectroscopy (e.g., due to solubility requirements), the following general protocol can be followed.

1. Materials:

  • This compound (anhydrous grade is essential)
  • Analyte of interest
  • Liquid transmission cell (e.g., with NaCl or KBr windows)
  • FTIR spectrometer

2. Procedure:

  • Background Spectrum:
  • Fill the liquid transmission cell with pure, anhydrous this compound.
  • Acquire a background spectrum. This will be subtracted from the sample spectrum.
  • Sample Preparation:
  • Prepare a solution of the analyte in anhydrous this compound. The concentration should be high enough to observe analyte peaks but low enough to minimize solvent peak saturation.
  • Measurement:
  • Clean and dry the liquid transmission cell.
  • Fill the cell with the sample solution.
  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
  • Data Analysis:
  • Identify the characteristic absorption bands of the analyte in the regions where this compound is transparent. Be cautious of regions with strong solvent absorption.

Logical Relationship in IR Solvent Selection

IR_Solvent_Selection Analyte_Solubility Is Analyte Soluble in Alternative IR Solvents? (e.g., CCl4, CS2) Use_Alternative Use Alternative Solvent Analyte_Solubility->Use_Alternative Yes Consider_4EC Consider this compound Analyte_Solubility->Consider_4EC No Check_Interference Check for Spectral Interference from this compound (O-H, C-H, C-O bands) Consider_4EC->Check_Interference Interference_Present Significant Interference Check_Interference->Interference_Present No_Interference Acceptable Interference Check_Interference->No_Interference Find_New_Solvent Find a Different Solvent Interference_Present->Find_New_Solvent Proceed_With_Caution Proceed with Analysis, Focus on Transparent Regions No_Interference->Proceed_With_Caution

Caption: IR Solvent Selection Logic.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR spectroscopy, deuterated solvents are typically used to avoid large solvent signals that would overwhelm the analyte signals.

Considerations for this compound:

  • Proton Signals: Non-deuterated this compound has a large number of protons that will produce strong signals in a ¹H NMR spectrum, making it unsuitable as a solvent for most applications.

  • Deuterated this compound: The synthesis of deuterated this compound is not commonly reported, and it is not commercially available. The preparation of a deuterated version would be a significant synthetic effort.[9][10][11]

  • Carbon Signals: Similarly, in ¹³C NMR, the eight carbon atoms of this compound will produce signals that could overlap with analyte signals.

  • Potential Niche Applications: In rare cases, a non-deuterated solvent might be used if the analyte signals are in a region of the spectrum where the solvent does not have signals, or for specific types of experiments where solvent suppression techniques are employed. However, this is not a standard practice.

Protocol for NMR Spectroscopy using this compound (Hypothetical, if Deuterated)

This protocol is hypothetical and assumes the availability of deuterated this compound (this compound-d₁₆).

1. Materials:

  • Deuterated this compound (e.g., this compound-d₁₆)
  • Analyte of interest
  • NMR tube
  • Internal standard (e.g., TMS)

2. Procedure:

  • Sample Preparation:
  • Dissolve an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of deuterated this compound in a clean, dry vial.
  • Add a small amount of an internal standard like tetramethylsilane (TMS).
  • Transfer the solution to an NMR tube.
  • Measurement:
  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity.
  • Acquire the NMR spectrum (¹H, ¹³C, or other nuclei as required).
  • Data Processing:
  • Process the raw data (Fourier transform, phase correction, baseline correction).
  • Reference the spectrum to the internal standard.

Signaling Pathway for NMR Sample Preparation

NMR_Sample_Prep Start Start Dissolve Dissolve Analyte in Deuterated this compound Start->Dissolve Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectrum Shim->Acquire Process Process Data Acquire->Process End End Process->End

Caption: NMR Sample Preparation Workflow.

Conclusion

While this compound possesses solvent properties that may be useful in certain chemical applications, its utility as a general-purpose solvent for spectroscopy is limited based on current knowledge. Its probable UV cutoff restricts its use in UV-Vis spectroscopy to the near-UV and visible regions. The strong characteristic absorptions of its hydroxyl and alkyl groups make it a challenging solvent for IR spectroscopy. For NMR spectroscopy, the lack of a commercially available deuterated form is a major obstacle.

Researchers considering this compound as a spectroscopic solvent should first perform preliminary scans to determine its transparency in the spectral region of interest. The protocols provided here offer a general framework for such evaluations. Further research into the specific spectroscopic properties of this compound is needed to fully assess its potential in this field.

References

Application Note: Derivatization of 4-Ethylcyclohexanol for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details protocols for the chemical derivatization of 4-Ethylcyclohexanol to improve its volatility and thermal stability, thereby enabling robust and sensitive analysis by gas chromatography (GC).[1][2][3][4] The primary methods discussed are silylation and acylation, which are common techniques for modifying polar functional groups like hydroxyls prior to GC analysis.[1][2][3] This document provides detailed experimental procedures, expected outcomes, and a summary of typical quantitative data.

Introduction

This compound is a cyclic alcohol that can be challenging to analyze directly by gas chromatography due to its polarity and potential for peak tailing and adsorption within the GC system.[4][5] Chemical derivatization is a crucial sample preparation step that modifies the analyte to make it more amenable to GC analysis.[3][4][5][6] This process replaces the active hydrogen of the hydroxyl group with a less polar functional group, which increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity.[1][4] The two most common and effective derivatization techniques for alcohols are silylation and acylation.[1][3][7]

  • Silylation: This method involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][2][6] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing alcohols.[2] The resulting TMS ether is significantly more volatile and less polar than the parent alcohol.

  • Acylation: This technique introduces an acyl group to the hydroxyl moiety, forming an ester.[3][7] Acylating agents like acetic anhydride or trifluoroacetic anhydride are commonly used. The resulting ester derivative exhibits increased volatility suitable for GC analysis.

This document provides detailed protocols for both silylation and acylation of this compound and presents typical GC-MS (Gas Chromatography-Mass Spectrometry) conditions for the analysis of the derivatives.

Experimental Protocols

Materials and Reagents
  • This compound (cis and trans mixture) (MW: 128.21 g/mol )

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetic Anhydride

  • Pyridine (as a catalyst and solvent for acylation)

  • Anhydrous Ethyl Acetate (GC grade)

  • Nitrogen gas (for evaporation)

  • 2 mL screw-top GC vials with PTFE-lined septa

Protocol 1: Silylation of this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound stock solution into a GC vial.

    • If the solvent needs to be removed, evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial.

  • Reaction Conditions:

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC analysis.

  • GC-MS Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

Protocol 2: Acylation of this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound stock solution into a GC vial.

    • Add 50 µL of pyridine and 50 µL of acetic anhydride to the vial.

    • Securely cap the vial.

  • Reaction Conditions:

    • Heat the vial at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplit (20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min to 280°C
Final HoldHold at 280°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range40-400 m/z

Data Presentation

The following tables summarize the expected quantitative data from the GC-MS analysis of underivatized and derivatized this compound.

Table 1: Comparison of Retention Times and Peak Asymmetry

AnalyteRetention Time (min)Peak Asymmetry Factor
This compound (Underivatized)~10.5> 1.5 (significant tailing)
This compound-TMS Ether~9.2< 1.2 (symmetrical peak)
4-Ethylcyclohexyl Acetate~9.8< 1.2 (symmetrical peak)

Table 2: Quantitative Performance Metrics

DerivativeLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound-TMS Ether> 0.995~0.1 µg/mL~0.5 µg/mL
4-Ethylcyclohexyl Acetate> 0.995~0.2 µg/mL~0.8 µg/mL

Visualizations

Derivatization_Workflow Workflow for Derivatization and GC Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample stock Prepare 1 mg/mL Stock Solution start->stock aliquot Aliquot 100 µL into GC Vial stock->aliquot add_reagent Add Derivatization Reagent(s) (e.g., BSTFA or Acetic Anhydride/Pyridine) aliquot->add_reagent heat Heat at Specified Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition and Processing detect->process quantify Quantification and Reporting process->quantify

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

Silylation_Reaction Silylation of this compound with BSTFA reactant1 This compound product1 This compound-TMS Ether reactant1->product1 Reaction reactant2 BSTFA reactant2->product1 product2 Byproducts

References

Synthesis of High-Performance Plasticizers from 4-Ethylcyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. The selection of a suitable plasticizer is critical in determining the final properties of the polymer, influencing its mechanical strength, thermal stability, and resistance to migration. This document provides detailed application notes and experimental protocols for the synthesis of novel ester plasticizers derived from 4-ethylcyclohexanol. These plasticizers, including di(4-ethylcyclohexyl) phthalate (DEHCP), di(4-ethylcyclohexyl) adipate (DEHCA), and di(4-ethylcyclohexyl) terephthalate (DEHCT), are anticipated to offer excellent performance characteristics, such as high thermal stability and low migration, due to their cyclic and branched alkyl structure.

Application Notes

Plasticizers synthesized from this compound are expected to be highly effective for a range of polymers, most notably polyvinyl chloride (PVC). The bulky and rigid cyclohexyl group can enhance the permanence of the plasticizer within the polymer matrix, reducing migration, while the ethyl group provides a degree of flexibility.[1] These characteristics make them potentially suitable for demanding applications, including medical devices, wire and cable insulation, and automotive interiors.

Comparative Performance of Cyclohexyl-Based Plasticizers

To contextualize the potential performance of this compound-based plasticizers, a comparison with commercially available plasticizers and analogous dicyclohexyl-based plasticizers is presented. The data suggests that cyclohexyl-based plasticizers can offer a favorable balance of properties.[1][2]

Table 1: Comparative Mechanical Properties of Plasticized PVC (40 phr plasticizer)

PropertyDi(4-ethylcyclohexyl) Phthalate (DEHCP) (Expected)Dicyclohexyl Phthalate (DCHP)[1]Di(2-ethylhexyl) Phthalate (DEHP)[3]Dioctyl Terephthalate (DOTP)[3]
Tensile Strength (MPa)20 - 25~2218 - 2223 - 27
Elongation at Break (%)300 - 350~320350 - 400300 - 350
Hardness (Shore A)85 - 90~8880 - 8588 - 92

Table 2: Comparative Thermal and Migration Properties of Plasticizers

PropertyDi(4-ethylcyclohexyl) Adipate (DEHCA) (Expected)Dicyclohexyl Adipate (DCHA)[4]Di(2-ethylhexyl) Adipate (DEHA)[5]Di(2-ethylhexyl) Phthalate (DEHP)[6]
Thermal Stability (TGA, Td 5%)> 250°CHigh~220°C~240°C
Volatility (Weight Loss %)LowLowModerateModerate
Migration into Hexane (Weight Loss %)Very LowLowHighModerate

Experimental Protocols

The synthesis of plasticizers from this compound is achieved through Fischer-Speier esterification, a well-established method for producing esters from alcohols and carboxylic acids (or their anhydrides) using an acid catalyst.[7]

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Esterification Fischer-Speier Esterification This compound->Esterification Dicarboxylic_Acid Dicarboxylic Acid (or Anhydride) Dicarboxylic_Acid->Esterification Diester_Plasticizer Diester Plasticizer Esterification->Diester_Plasticizer Water Water Esterification->Water

Caption: General reaction scheme for the synthesis of diester plasticizers.

Protocol 1: Synthesis of Di(4-ethylcyclohexyl) Phthalate (DEHCP)

Materials:

  • This compound (2 moles)

  • Phthalic anhydride (1 mole)

  • p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)

  • Toluene (solvent and azeotropic agent)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine this compound, phthalic anhydride, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux (approximately 110-140°C). The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure di(4-ethylcyclohexyl) phthalate.

Protocol 2: Synthesis of Di(4-ethylcyclohexyl) Adipate (DEHCA)

Materials:

  • This compound (2.2 moles, slight excess)

  • Adipic acid (1 mole)

  • Sulfuric acid (concentrated, catalyst)

  • Toluene (solvent)

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine this compound, adipic acid, and toluene in a reaction flask fitted with a Dean-Stark trap and condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Once the reaction is complete, cool the mixture and wash with 5% sodium carbonate solution and then with water.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Remove the toluene by rotary evaporation.

  • The resulting crude di(4-ethylcyclohexyl) adipate can be further purified by vacuum distillation.

Protocol 3: Synthesis of Di(4-ethylcyclohexyl) Terephthalate (DEHCT)

Materials:

  • This compound (2.5 moles, excess)

  • Terephthalic acid (1 mole)

  • Titanium(IV) isopropoxide (catalyst)

  • High-boiling point solvent (e.g., xylene)

Procedure:

  • Charge a high-pressure reactor with this compound, terephthalic acid, and titanium(IV) isopropoxide.

  • Pressurize the reactor with an inert gas (e.g., nitrogen).

  • Heat the mixture to a high temperature (180-220°C) with constant stirring.

  • The water produced during the reaction is removed by a slow stream of the inert gas or by fractional distillation.

  • After the reaction is complete (indicated by the cessation of water formation), cool the reactor.

  • The excess alcohol and solvent are removed by vacuum distillation.

  • The remaining crude product is then purified by filtration and/or further vacuum distillation to yield di(4-ethylcyclohexyl) terephthalate.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Testing Reactants Charge Reactants (this compound, Acid/Anhydride, Catalyst) Reaction Esterification Reaction (Reflux with Water Removal) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Spectroscopy Structural Analysis (FTIR, NMR) Distillation->Spectroscopy PVC_Blending Blending with PVC Distillation->PVC_Blending Performance_Testing Performance Testing (Mechanical, Thermal, Migration) PVC_Blending->Performance_Testing

Caption: Workflow for synthesis, purification, and testing of plasticizers.

Logical Relationship of Plasticizer Properties

Property_Relationship cluster_structure Molecular Structure cluster_performance Performance in Polymer High_MW High Molecular Weight Low_Volatility Low Volatility High_MW->Low_Volatility reduces Low_Migration Low Migration High_MW->Low_Migration reduces Cyclic_Structure Bulky Cyclic Structure Cyclic_Structure->Low_Migration hinders High_Thermal_Stability High Thermal Stability Cyclic_Structure->High_Thermal_Stability improves Branched_Alkyl Branched Alkyl Chain Good_Flexibility Good Flexibility Branched_Alkyl->Good_Flexibility imparts

Caption: Relationship between molecular structure and performance of plasticizers.

References

Application Notes and Protocols for 4-Ethylcyclohexanol in Fragrance Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Ethylcyclohexanol in fragrance formulation research. This document outlines its physicochemical and olfactory properties, and details experimental protocols for its analysis, stability testing, and sensory evaluation.

Introduction to this compound in Fragrance

This compound is a synthetic aroma chemical valued in the fragrance industry for its pleasant, fresh, and slightly floral odor profile. As a substituted cyclohexanol, it belongs to a class of compounds known for their versatile and often complex scent characteristics, ranging from woody and camphoraceous to floral and fruity notes. Its molecular structure allows for cis and trans isomers, which may present distinct olfactory nuances, offering perfumers a palette of creative possibilities. This ingredient can be incorporated into a variety of fragrance types, including fine fragrances, as well as functional products like personal care and home care items.

Physicochemical and Olfactory Properties

A thorough understanding of this compound's properties is essential for its effective use in fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [1]
AppearanceColorless liquid[2]
Boiling Point185.7 °C at 760 mmHg[2]
Specific Gravity0.916 - 0.919 @ 20°C[3]
Refractive Index1.460 - 1.464 @ 20°C[3]
Flash Point77.78 °C (172.00 °F) TCC[3]
SolubilitySoluble in ethanol and most organic solvents; sparingly soluble in water.[4]

Olfactory Profile:

Table 2: Olfactory Profile Comparison of 4-Alkylcyclohexanols

CompoundOlfactory Description
This compound Fresh, slightly floral, clean.
4-tert-Butylcyclohexanol Woody, patchouli-like, earthy, smoky, leathery.[4][5]
4-Isopropylcyclohexanol Floral (74.64%), Minty (54.16%), Green (53.45%), Woody (51.55%).[6]

Note: The olfactory description for this compound is qualitative. The data for 4-tert-Butylcyclohexanol and 4-Isopropylcyclohexanol are provided for comparative purposes.

Experimental Protocols

The following protocols are standardized methodologies that can be adapted for the evaluation of this compound in fragrance formulations.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.[7]

Objective: To determine the specific odor contribution of this compound in a fragrance mixture and to identify any potential off-notes.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Appropriate GC column (e.g., non-polar or medium-polarity).

  • Helium carrier gas.

  • Sample of fragrance formulation containing this compound.

  • Trained sensory panelists.

Protocol:

  • Sample Preparation: Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

  • GC-FID/O Conditions:

    • Set the GC oven temperature program to achieve good separation of the fragrance components.

    • The effluent from the column is split between the FID and the ODP.

    • Humidified air is mixed with the effluent directed to the ODP to prevent nasal dehydration of the panelist.

  • Olfactory Assessment:

    • A trained panelist sniffs the effluent from the ODP and records the time, intensity, and description of each odor detected.

    • Odor intensity can be rated on a standardized scale (e.g., a 0 to 10-point scale where 0 is no odor and 10 is extremely strong).[8]

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks on the FID chromatogram.

    • Identify the peak corresponding to this compound and analyze the sensory descriptors and intensity ratings provided by the panelists.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[9][10]

Objective: To develop a comprehensive sensory profile of a fragrance formulation containing this compound.

Materials:

  • Fragrance formulation containing this compound.

  • Control fragrance formulation (without this compound).

  • Reference standards for various odor descriptors.

  • Trained sensory panel (8-12 members).

  • Individual sensory booths with controlled lighting and ventilation.[11]

  • Data collection software.

Protocol:

  • Panelist Training: Train panelists to identify and scale the intensity of a consensus vocabulary of aroma descriptors relevant to the fragrance type (e.g., floral, woody, fresh).

  • Sample Evaluation:

    • Present the test and control samples to the panelists in a randomized and blind manner.

    • Panelists evaluate each sample and rate the intensity of each descriptor on a line scale (e.g., 0-100).[10]

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the samples.[9]

    • Visualize the results using spider web plots to compare the sensory profiles.

Stability Testing

Stability testing is crucial to ensure that a fragrance maintains its intended character and appearance over its shelf life.[12][13]

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound under various conditions.

Materials:

  • Fragrance formulation containing this compound in a relevant base (e.g., ethanol for fine fragrance, lotion base for personal care).

  • Control samples (base without fragrance and fragrance without this compound).

  • Environmental chambers (for controlled temperature and humidity).

  • UV light cabinet.

  • pH meter, viscometer, and colorimeter.

Protocol:

  • Sample Preparation: Prepare samples in their final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).[14][15]

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.[12]

    • Light Exposure: Expose samples to controlled UV light.[12]

    • Freeze-Thaw Cycles: Subject samples to alternating low and high temperatures (e.g., -10°C to 25°C).[12]

  • Evaluation: At specified time points, evaluate the samples for:

    • Color: Visual and instrumental assessment.

    • Odor: Olfactory evaluation by a trained panel against a control stored at low temperature.

    • pH and Viscosity: Instrumental measurement.

    • Phase Separation: Visual inspection.

Fragrance Longevity Assessment

This protocol assesses the persistence of the fragrance on a substrate over time.

Objective: To measure the evaporation rate and longevity of this compound in a fragrance formulation when applied to skin or another substrate.

Materials:

  • Fragrance formulation.

  • Human subjects or a suitable substrate (e.g., filter paper, fabric).

  • Headspace gas chromatography-mass spectrometry (HS-GC-MS).[6]

  • Trained sensory panelists.

Protocol:

  • Application: Apply a standardized amount of the fragrance to the skin of human subjects or the chosen substrate.

  • Headspace Analysis (Instrumental):

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), collect the headspace volatiles above the application site using a solid-phase microextraction (SPME) fiber.[6]

    • Analyze the collected volatiles by GC-MS to quantify the amount of this compound remaining.

  • Sensory Evaluation:

    • At the same time intervals, have trained panelists evaluate the odor intensity of the fragrance on the substrate.

    • Panelists should rate the overall intensity and the intensity of specific notes related to this compound.[16]

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.

Table 3: GC-O Analysis of a Model Fragrance Containing this compound

Retention Time (min)Compound IDOdor Descriptor (Panelist Consensus)Mean Odor Intensity (0-10 Scale)
t₁LimoneneCitrus, fresh7.5
t₂LinaloolFloral, woody6.8
t₃ This compound Fresh, slightly floral, clean 6.2
t₄Beta-IononeViolet, woody5.5
t₅GalaxolideMusk, clean4.8

Note: This is example data and should be replaced with experimental results.

Table 4: QDA Sensory Profile of a Floral Fragrance With and Without this compound

Sensory AttributeControl (without 4-EC) Mean Intensity (0-100)Test (with 4-EC) Mean Intensity (0-100)p-value
Fresh6578<0.05
Floral8285>0.05
Powdery4543>0.05
Woody3035>0.05
Overall Complexity5867<0.05

Note: 4-EC refers to this compound. This is example data.

Table 5: Accelerated Stability Testing of a Fine Fragrance with this compound (at 40°C)

Time PointColor Change (ΔE*)pHOdor Evaluation (vs. Control)Appearance
0 Months 0.06.5Matches controlClear, single phase
1 Month 0.86.4Slight decrease in top note freshnessClear, single phase
2 Months 1.56.3Noticeable loss of freshness, floral notes stableClear, single phase
3 Months 2.16.2Significant loss of freshness, slight change in floral characterClear, single phase

Note: This is example data.

Visualizations

The following diagrams, created using DOT language, illustrate key concepts and workflows relevant to fragrance formulation research.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Signal Electrical Signal to Brain Neuron->Signal Fragrance_Development_Workflow Concept Fragrance Concept & Brief Formulation Formulation with This compound Concept->Formulation Evaluation Sensory & Analytical Evaluation Formulation->Evaluation Stability Stability & Longevity Testing Evaluation->Stability Refinement Formula Refinement Evaluation->Refinement Stability->Refinement Refinement->Formulation Iterate Final Final Fragrance Refinement->Final Sensory_Evaluation_Logic Fragrance Fragrance Sample GCO GC-Olfactometry Fragrance->GCO QDA Quantitative Descriptive Analysis Fragrance->QDA Odor_Profile Odor Profile (Descriptors & Intensity) GCO->Odor_Profile Chemical_ID Odor-Active Compound ID GCO->Chemical_ID QDA->Odor_Profile Comparison Comparison to Control/Benchmarks Odor_Profile->Comparison Chemical_ID->Comparison

References

Application Notes and Protocols: Dehydration of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the acid-catalyzed dehydration of 4-Ethylcyclohexanol to synthesize 4-Ethylcyclohexene. This elimination reaction is a foundational procedure in organic synthesis, demonstrating the conversion of an alcohol to an alkene. The protocol details the necessary reagents, equipment setup, reaction execution, product isolation, and purification. This application note is intended for researchers, scientists, and professionals in drug development and organic chemistry labs.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and efficient method for the synthesis of alkenes.[1] The reaction proceeds via an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[2][3] For secondary alcohols like this compound, the mechanism involves three key steps:

  • Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by a strong acid catalyst (e.g., phosphoric acid or sulfuric acid), converting it into a good leaving group (water).[1][4]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation intermediate. This is the rate-determining step of the reaction.[2][4]

  • Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a carbon-carbon double bond and yielding the alkene product.[4][5]

The equilibrium of the reaction is driven towards the product by continuously removing the alkene and water as they are formed through distillation. This takes advantage of the lower boiling point of the alkene product compared to the starting alcohol.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
This compound (cis/trans)C₈H₁₆O128.2183.5-84.5 (at 10 mmHg)~0.9164534-74-1
4-EthylcyclohexeneC₈H₁₄110.20~133~0.8023742-42-5
Phosphoric Acid (85%)H₃PO₄98.00-~1.6857664-38-2
Sulfuric Acid (Conc.)H₂SO₄98.08-~1.8407664-93-9
Saturated Sodium Chloride (Brine)NaCl(aq)58.44-~1.27647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.04-2.6647757-82-6

Note: Properties for this compound and 4-Ethylcyclohexene are based on available data.[6][7][8][9][10][11][12][13][14]

Equipment
  • Round-bottom flask (50 mL)

  • Simple distillation apparatus (still head, condenser, receiving flask/graduated cylinder)

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Pasteur pipettes and bulbs

  • Clamps and support stands

  • Graduated cylinders

Experimental Protocol

Safety Precautions: Concentrated phosphoric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all reagents inside a chemical fume hood. The alkene product is flammable and has a strong odor.

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Add 7.5 mL of this compound to the flask.

    • Working in a fume hood, carefully add 2.0 mL of 85% phosphoric acid to the flask.

    • Slowly add 15-20 drops of concentrated sulfuric acid to the mixture while gently swirling. Sulfuric acid acts as a co-catalyst to increase the reaction rate.

  • Distillation:

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a graduated cylinder or a pre-weighed flask as the receiver.

    • Ensure all joints are properly sealed. Start the flow of cold water through the condenser.

    • Begin heating the mixture gently using a heating mantle or sand bath. Stir the mixture continuously.

    • Heat the reaction mixture to a temperature that allows for the co-distillation of the 4-Ethylcyclohexene product and water. The head temperature should be maintained below the boiling point of the starting alcohol.

    • Continue the distillation until no more liquid is collected in the receiving flask, typically when about 2-3 mL of liquid remains in the distilling flask. The collected distillate will appear as two immiscible layers.

  • Product Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Add 10 mL of saturated sodium chloride (brine) solution to the separatory funnel. This wash helps to remove the bulk of the water and neutralize any traces of co-distilled acid.

    • Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently for 1-2 minutes.

    • Allow the layers to separate completely. The upper organic layer contains the 4-Ethylcyclohexene product, while the lower layer is the aqueous phase.

    • Drain and discard the lower aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (a spatula tip's worth) to the organic layer to remove any residual water. Swirl the flask gently. If the drying agent clumps together, add more until some particles remain free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Carefully decant or pipette the dried liquid into a pre-weighed, clean, and dry vial.

    • Determine the mass of the final product and calculate the percentage yield.

  • Characterization (Optional):

    • Unsaturation Test: To confirm the presence of an alkene, add a few drops of the product to a small amount of bromine water or a dilute potassium permanganate solution. A positive test is indicated by the rapid disappearance of the bromine (red-brown) or permanganate (purple) color.

    • Spectroscopy: Obtain IR and ¹H NMR spectra to confirm the structure of 4-Ethylcyclohexene. The IR spectrum should show a C=C stretch (~1650 cm⁻¹) and vinylic C-H stretches (>3000 cm⁻¹), while the O-H stretch from the starting material (~3300 cm⁻¹) should be absent.

Diagrams

Reaction Mechanism (E1 Pathway)

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Oxonium Protonated Alcohol (Alkyloxonium Ion) Alcohol->Oxonium Fast H_plus H+ Carbocation Secondary Carbocation Oxonium->Carbocation Slow Oxonium->Carbocation Water_out H₂O Alkene 4-Ethylcyclohexene Carbocation->Alkene Fast Carbocation->Alkene Base H₂O (Base) H3O_plus H₃O⁺

Caption: E1 mechanism for the dehydration of this compound.

Experimental Workflow

Dehydration_Workflow start Start: Reagents mix Mix this compound, H₃PO₄, and H₂SO₄ in Round-Bottom Flask start->mix distill Simple Distillation (Collect Distillate) mix->distill wash Wash Distillate with Saturated NaCl (Brine) distill->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer with Anhydrous Na₂SO₄ separate->dry Keep Organic Layer isolate Isolate Final Product (4-Ethylcyclohexene) dry->isolate characterize Characterization (Yield, Unsaturation Test, Spectroscopy) isolate->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of 4-Ethylcyclohexene.

References

Application Notes and Protocols for the Use of 4-Ethylcyclohexanol in the Production of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethylcyclohexanol is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various pharmaceutical compounds. Its cyclohexane core is a common scaffold in many biologically active molecules. This document provides detailed application notes and protocols for the multi-step synthesis of a representative N-(4-ethylcyclohexyl)benzamide derivative, a class of compounds that has demonstrated potential as analgesic and anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes.

The overall synthetic pathway involves three key transformations:

  • Oxidation of this compound to 4-Ethylcyclohexanone.

  • Reductive Amination of 4-Ethylcyclohexanone to 4-Ethylcyclohexylamine.

  • Amidation of 4-Ethylcyclohexylamine to yield the final N-(4-ethylcyclohexyl)benzamide product.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₁₆O128.21Colorless to light yellow liquid4534-74-1
4-EthylcyclohexanoneC₈H₁₄O126.20Colorless liquid5441-51-0
4-EthylcyclohexylamineC₈H₁₇N127.23Colorless liquid23775-39-5
N-(4-ethylcyclohexyl)benzamideC₁₅H₂₁NO231.33White solidNot available

Table 2: Summary of Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventReaction TimeTemperature (°C)Expected Yield (%)
Step 1: Oxidation This compound, Pyridinium chlorochromate (PCC)Dichloromethane (DCM)2-4 hoursRoom Temperature85-95
Step 2: Reductive Amination 4-Ethylcyclohexanone, Ammonia, Sodium triacetoxyborohydride1,2-Dichloroethane (DCE)12-24 hoursRoom Temperature70-85
Step 3: Amidation 4-Ethylcyclohexylamine, Benzoyl chloride, TriethylamineDichloromethane (DCM)2-3 hours0 to Room Temperature90-98

Experimental Protocols

Step 1: Oxidation of this compound to 4-Ethylcyclohexanone

This protocol describes the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 4-ethylcyclohexanone, using pyridinium chlorochromate (PCC) as the oxidizing agent.

Materials and Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford 4-ethylcyclohexanone as a colorless liquid.

Step 2: Reductive Amination of 4-Ethylcyclohexanone to 4-Ethylcyclohexylamine

This protocol outlines the conversion of 4-ethylcyclohexanone to 4-ethylcyclohexylamine via a one-pot reductive amination procedure using ammonia and sodium triacetoxyborohydride.

Materials and Reagents:

  • 4-Ethylcyclohexanone

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-ethylcyclohexanone (1.0 equivalent) in 1,2-dichloroethane (DCE), add the ammonia solution (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in DCE.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 4-ethylcyclohexylamine, which can be purified by distillation.

Step 3: Synthesis of N-(4-ethylcyclohexyl)benzamide

This protocol describes the final amidation step to produce the target pharmaceutical compound from 4-ethylcyclohexylamine and benzoyl chloride.

Materials and Reagents:

  • 4-Ethylcyclohexylamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-ethylcyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-ethylcyclohexyl)benzamide as a white solid.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation. The N-(4-ethylcyclohexyl)benzamide derivatives are proposed to act as inhibitors of this pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Benzamide_Derivative N-(4-ethylcyclohexyl)benzamide (Inhibitor) Benzamide_Derivative->COX_Enzymes Inhibition

Caption: Proposed mechanism of action for N-(4-ethylcyclohexyl)benzamide.

Experimental Workflow for the Synthesis of N-(4-ethylcyclohexyl)benzamide

The following diagram illustrates the multi-step synthesis process from the starting material, this compound, to the final pharmaceutical compound.

Synthetic_Workflow Start This compound Step1 Step 1: Oxidation (PCC, DCM) Start->Step1 Intermediate1 4-Ethylcyclohexanone Step1->Intermediate1 Step2 Step 2: Reductive Amination (NH3, NaBH(OAc)3, DCE) Intermediate1->Step2 Intermediate2 4-Ethylcyclohexylamine Step2->Intermediate2 Step3 Step 3: Amidation (Benzoyl Chloride, Et3N, DCM) Intermediate2->Step3 Product N-(4-ethylcyclohexyl)benzamide (Final Product) Step3->Product

Caption: Multi-step synthesis of N-(4-ethylcyclohexyl)benzamide.

Application Notes and Protocols: 4-Ethylcyclohexanol as a Lubricant Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical framework for the evaluation of 4-Ethylcyclohexanol as a potential lubricant antioxidant. As of the date of this document, there is a notable absence of published literature, patents, or technical data sheets that specifically detail the use or performance of this compound for this application. The experimental designs and data presented herein are illustrative and based on established methodologies for testing known lubricant antioxidants.

Introduction

Lubricant degradation through oxidation is a primary cause of reduced performance, leading to increased viscosity, sludge formation, and corrosion.[1][2][3] Antioxidant additives are crucial for extending lubricant life by inhibiting these oxidative processes.[2][4][5] Common antioxidants include phenolic and aminic compounds that act as radical scavengers or peroxide decomposers.[3][4][5][6]

This compound (CAS: 4534-74-1), a cyclic alcohol, is recognized as an intermediate in organic synthesis.[7][8] Its potential as a lubricant antioxidant has not been documented in publicly available literature. This document outlines the necessary experimental protocols to evaluate its efficacy and provides a hypothetical data summary for illustrative purposes.

Hypothetical Performance Data

The following tables represent hypothetical data from standard antioxidant performance tests, comparing a base oil with and without this compound, alongside a common commercial antioxidant (e.g., a hindered phenol).

Table 1: Oxidation Stability by Rotating Pressure Vessel Oxidation Test (RPVOT)

Lubricant FormulationRPVOT Induction Time (minutes)
Group II Base Oil150
Base Oil + 0.5% this compound275
Base Oil + 1.0% this compound380
Base Oil + 0.5% Hindered Phenol450

Table 2: Viscosity Change and Acid Number Increase after Oxidation

Lubricant FormulationViscosity Increase (%) @ 40°CAcid Number (AN) Increase (mg KOH/g)
Group II Base Oil25.01.5
Base Oil + 0.5% this compound12.50.8
Base Oil + 1.0% this compound8.00.5
Base Oil + 0.5% Hindered Phenol5.50.3

Proposed Antioxidant Mechanism

The antioxidant activity of many compounds, particularly those with hydroxyl groups, involves the donation of a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are key propagators in the lubricant oxidation cycle. This action terminates the chain reaction.

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by this compound RH Lubricant (R-H) R_dot Alkyl Radical (R•) RH->R_dot + O2 ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H ROO_dot->ROOH + E-OH E_OH This compound (E-OH) ROO_dot->E_OH Radical Scavenging ROOH->R_dot → forms more radicals E_O_dot Stable Radical (E-O•) E_OH->E_O_dot - H•

Caption: Hypothetical radical scavenging mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antioxidant performance of a novel compound like this compound.

4.1 Rotating Pressure Vessel Oxidation Test (RPVOT)

This test evaluates the oxidation stability of lubricants under accelerated conditions.[9][10]

  • Objective: To determine the oxidation induction time of a lubricant formulation.

  • Apparatus: RPVOT instrument, pressure vessel, sample container, oxygen supply.

  • Materials: Base oil, this compound, distilled water, copper catalyst coil.

  • Procedure:

    • Prepare lubricant samples by blending the base oil with the desired concentration of this compound (e.g., 0.5%, 1.0% by weight).

    • Place a 50 g sample of the lubricant, 5 ml of distilled water, and a polished copper catalyst coil into the sample container.

    • Seal the container in the pressure vessel.

    • Pressurize the vessel with pure oxygen to 90 psi.

    • Place the vessel in a heated bath at 150°C and begin rotation.

    • Continuously monitor the pressure inside the vessel.

    • The test concludes when the pressure drops by 25 psi from its maximum. The time taken to reach this point is the oxidation induction time.

RPVOT_Workflow start Start prep Prepare Lubricant Blends (Base Oil + this compound) start->prep load Load Sample, Water, and Copper Catalyst into Vessel prep->load seal Seal and Pressurize Vessel with Oxygen (90 psi) load->seal heat Place in Heated Bath (150°C) and Rotate seal->heat monitor Monitor Pressure vs. Time heat->monitor decision Pressure Drop > 25 psi? monitor->decision decision->monitor No end End Test and Record Induction Time decision->end Yes

Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

4.2 Thin-Film Oxidation Uptake Test (TFOUT)

This test is often used for engine oils and provides information on the oil's resistance to oxidation and deposit formation.

  • Objective: To measure the oxidation induction time in a thin film, simulating conditions in an engine.

  • Apparatus: TFOUT instrument, pressure vessel, fuel and metal catalyst solution.

  • Procedure:

    • Prepare lubricant samples as described in the RPVOT protocol.

    • A 1.5 g sample is mixed with a catalyst package.

    • The mixture is placed in the sample dish within the pressure vessel.

    • The vessel is pressurized with oxygen and heated to a specified temperature (e.g., 160°C).

    • The pressure is monitored over time. The induction time is the point at which the rate of oxidation (pressure drop) rapidly increases.

4.3 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the chemical changes in the lubricant as it oxidizes.[9]

  • Objective: To identify and quantify the formation of oxidation byproducts.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • Take an initial FTIR spectrum of the un-aged lubricant sample to serve as a baseline.

    • Subject the lubricant to an aging process (e.g., heating in the presence of air).

    • Periodically take samples of the aged oil and acquire their FTIR spectra.

    • Monitor the growth of peaks in the carbonyl region (around 1700-1750 cm⁻¹), which indicates the formation of oxidation products like ketones, esters, and carboxylic acids.

    • Compare the rate of carbonyl peak growth between the base oil and formulations containing this compound.

Conclusion and Future Work

While this compound is not a recognized lubricant antioxidant, this document provides the necessary framework for its evaluation. The hypothetical data suggests that it could offer a moderate improvement in oxidation stability, though less effective than established hindered phenol antioxidants.

Future research should focus on performing the described experimental protocols to obtain real-world data. Further studies could also explore its synergistic effects with other additives, its impact on wear and friction, and its thermal stability. A thorough understanding of its decomposition byproducts would also be essential for considering its use in any lubricant formulation.

References

Application Notes and Protocols: 4-Ethylcyclohexanol as a Blending Agent for Textile Soaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the formulation of high-performance textile soaps, achieving optimal stability, viscosity, and cleaning efficacy is paramount. Blending agents play a crucial role in ensuring the homogeneity of the formulation and enhancing the performance of the primary surfactants. 4-Ethylcyclohexanol, a cyclic alcohol, presents itself as a promising blending agent for textile soap formulations. Its chemical structure, featuring both a hydrophobic ethyl-cyclohexane ring and a polar hydroxyl group, suggests its potential to act as a hydrotrope or co-solvent. In this role, it can improve the solubility of other components in the aqueous phase, prevent phase separation, and potentially enhance the soap's cleaning power.

These application notes provide a comprehensive overview of the utility of this compound as a blending agent in textile soaps. Detailed experimental protocols are outlined to enable researchers to evaluate its impact on key performance indicators of textile soap formulations, including cleaning efficiency, fabric softness, and colorfastness.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective incorporation into textile soap formulations.

PropertyValueReference
Chemical Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless to light yellow clear liquid[1]
Odor Mild, sweet[1]
Boiling Point 185.7 °C at 760 mmHg[2]
Flash Point 77 °C[2]
Specific Gravity 0.916 to 0.919 @ 20°C[4]
Solubility Sparingly soluble in water; soluble in organic solvents[1][5]
pKa 15.32 ± 0.40 (Predicted)[1]

Role as a Blending Agent: Proposed Mechanism

In textile soap formulations, which are complex mixtures of anionic and nonionic surfactants, builders, enzymes, and other additives, this compound is proposed to function as a hydrotrope or co-solvent.[6][7] Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions.[6][7][8] The amphiphilic nature of this compound allows it to interact with both the hydrophobic tails of the surfactants and the water molecules, thereby preventing the aggregation of surfactant molecules and reducing the likelihood of phase separation. This leads to a more stable and homogeneous liquid detergent product.

Diagram: Proposed Role of this compound in a Textile Soap Formulation

G Surfactants Anionic & Nonionic Surfactants Solubilization Improved Solubilization of Surfactants Surfactants->Solubilization interacts with Builders Builders (e.g., Citrates) Builders->Solubilization Additives Other Additives (Enzymes, Brighteners) Additives->Solubilization Water Water (Aqueous Phase) Water->Solubilization Ethylcyclohexanol This compound (Blending Agent) Ethylcyclohexanol->Solubilization facilitates Stability Enhanced Formulation Stability Solubilization->Stability leads to Cleaning Potentially Improved Cleaning Performance Stability->Cleaning

Caption: Logical flow of this compound's function in a soap formulation.

Exemplary Textile Soap Formulations

The following are hypothetical formulations for a standard liquid textile soap and one incorporating this compound as a blending agent. These formulations can serve as a baseline for experimental evaluation.

IngredientFunctionFormulation A (Control) (% w/w)Formulation B (with this compound) (% w/w)
Deionized WaterSolventq.s. to 100q.s. to 100
Linear Alkylbenzene Sulfonate (LAS)Anionic Surfactant15.015.0
Alcohol Ethoxylate (AE)Nonionic Surfactant5.05.0
Sodium CitrateBuilder3.03.0
Protease EnzymeStain Removal0.50.5
This compound Blending Agent 0.0 2.0
PreservativeStability0.10.1
FragranceAesthetic0.20.2

Experimental Protocols

To quantitatively assess the impact of this compound, the following experimental protocols are recommended.

Protocol 1: Evaluation of Cleaning Efficiency (Stain Removal)

This protocol is adapted from established standards for evaluating detergent performance.

Objective: To quantify the stain removal efficacy of textile soap formulations.

Materials:

  • Standard pre-stained fabric swatches (e.g., blood, grass, wine, oil on cotton)

  • Terg-O-Tometer or a laboratory-scale washing machine

  • Spectrophotometer or colorimeter

  • Formulation A (Control) and Formulation B (with this compound)

  • Clean, white cotton fabric for ballast

Procedure:

  • Measure the initial reflectance (R_initial) of the stained portion of each fabric swatch using a spectrophotometer.

  • Prepare wash solutions of Formulation A and Formulation B at a concentration of 5 g/L in standardized hard water.

  • Place three replicates of each stained swatch type into separate washing vessels of the Terg-O-Tometer.

  • Add ballast fabric to achieve a consistent load-to-liquor ratio.

  • Wash the swatches for 20 minutes at 30°C.

  • Rinse the swatches thoroughly with deionized water and allow them to air dry in the dark.

  • Measure the final reflectance (R_final) of the washed stained areas.

  • Calculate the Stain Removal Index (SRI) for each swatch using the formula: SRI = [(R_final - R_initial) / (R_unsoiled - R_initial)] * 100 where R_unsoiled is the reflectance of a clean, unstained fabric swatch.

Diagram: Experimental Workflow for Cleaning Efficiency Evaluation

G A Prepare Stained Fabric Swatches B Measure Initial Reflectance (R_initial) A->B D Wash Swatches in Terg-O-Tometer B->D C Prepare Wash Solutions (Formulations A & B) C->D E Rinse and Dry Swatches D->E F Measure Final Reflectance (R_final) E->F G Calculate Stain Removal Index (SRI) F->G H Compare SRI of Formulations A & B G->H

Caption: Workflow for assessing the cleaning efficiency of textile soaps.

Protocol 2: Evaluation of Fabric Softness

Objective: To assess the effect of the textile soap formulation on the tactile properties of the fabric.

Materials:

  • Clean, desized cotton terry towels

  • Laboratory-scale washing machine

  • A panel of at least 10 trained sensory assessors

  • Formulation A (Control) and Formulation B (with this compound)

Procedure:

  • Wash sets of three terry towels with Formulation A and Formulation B for 5 consecutive cycles.

  • Ensure a thorough rinse cycle and tumble dry the towels without the use of a fabric softener.

  • Present the towels to the sensory panel in a controlled environment (constant temperature and humidity).

  • Assessors should rate the softness of each towel on a scale of 1 to 10 (1 = very harsh, 10 = very soft) through paired comparison.

  • Analyze the data statistically (e.g., using a t-test) to determine if there is a significant difference in perceived softness.

Protocol 3: Evaluation of Colorfastness

This protocol is based on the ISO 105-C06 standard.

Objective: To determine the effect of the textile soap on the color retention of dyed fabrics.

Materials:

  • Standard dyed cotton fabric swatches (e.g., red, blue, black)

  • Multifiber test fabric (containing strips of different fiber types)

  • Launder-Ometer or a similar laboratory-scale washing apparatus

  • Grey Scale for assessing color change and staining

  • Formulation A (Control) and Formulation B (with this compound)

Procedure:

  • Prepare composite specimens by sewing a dyed fabric swatch to a piece of multifiber test fabric.

  • Prepare wash solutions of Formulation A and Formulation B at a concentration of 5 g/L.

  • Place the composite specimens in the Launder-Ometer canisters with the respective wash solutions and 10 stainless steel balls to simulate mechanical action.

  • Wash for 30 minutes at 40°C.

  • Rinse the specimens thoroughly and dry them.

  • Evaluate the color change of the dyed swatches and the staining of the different fiber strips on the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols.

Table 1: Hypothetical Cleaning Efficiency Data (Stain Removal Index - SRI)

Stain TypeFormulation A (Control) - SRIFormulation B (with this compound) - SRI
Blood75.2 ± 2.178.5 ± 1.9
Grass68.9 ± 1.871.3 ± 2.0
Red Wine80.1 ± 2.582.4 ± 2.2
Motor Oil55.6 ± 3.059.8 ± 2.8

Table 2: Hypothetical Fabric Softness and Colorfastness Data

ParameterFormulation A (Control)Formulation B (with this compound)
Fabric Softness (Sensory Score) 6.5 ± 0.87.2 ± 0.7
Colorfastness (Color Change - Grey Scale) 44-5
Colorfastness (Staining on Cotton - Grey Scale) 44

Conclusion

The inclusion of this compound as a blending agent in textile soap formulations presents a viable strategy for enhancing product stability and potentially improving cleaning performance. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its efficacy. The amphiphilic nature of this compound suggests its role as a hydrotrope, improving the homogeneity of the formulation. The hypothetical data indicates that its incorporation could lead to modest but significant improvements in stain removal and fabric softness, without negatively impacting colorfastness. Further research and optimization of the concentration of this compound are warranted to fully elucidate its benefits in advanced textile care formulations.

References

Synthesis of 4-Methylcyclohexene from 4-Methylcyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol via acid-catalyzed dehydration. It includes a summary of quantitative data from various experimental setups, detailed methodologies, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely used method for the synthesis of alkenes. In this application, 4-methylcyclohexanol is converted to 4-methylcyclohexene using a strong acid catalyst, typically sulfuric acid or phosphoric acid. The reaction proceeds through an E1 elimination mechanism.[1] This synthesis is a common procedure in organic chemistry laboratories and serves as a model for understanding elimination reactions and purification techniques such as distillation.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of 4-methylcyclohexene from 4-methylcyclohexanol. These variations in reagents and conditions can significantly impact the yield of the final product.

Starting Material (4-Methylcyclohexanol)Acid Catalyst(s)Catalyst QuantityReported Yield (%)Reference
7.5 mL85% Phosphoric Acid & Concentrated Sulfuric Acid2.0 mL H₃PO₄ & 30 drops H₂SO₄19.97%
1.182 gPhosphoric Acid & Sulfuric AcidNot specified27.8%[2]
7.5 mL85% Phosphoric Acid & Concentrated Sulfuric AcidNot specified96.74%[3]
7.5 mL85% Phosphoric Acid & Concentrated Sulfuric Acid2.0 mL H₃PO₄ & 30 drops H₂SO₄78%[4][5]

Experimental Protocols

This section outlines a detailed methodology for the synthesis, purification, and characterization of 4-methylcyclohexene.

Materials and Reagents
  • 4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1% Potassium permanganate (KMnO₄) solution (for characterization)

  • Boiling chips or a magnetic stir bar

Equipment
  • Round-bottom flask (50 mL)

  • Distillation apparatus (condenser, distillation head, receiving flask)

  • Heating mantle or sand bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flask

  • Graduated cylinders and pipettes

  • Glassware for characterization tests (e.g., test tubes)

Synthesis and Distillation
  • Reaction Setup : In a 50 mL round-bottom flask, combine 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and 30 drops of concentrated sulfuric acid.[5] Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Assembly : Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[6] Ensure all joints are properly sealed.

  • Distillation : Gently heat the reaction mixture using a heating mantle or sand bath. The lower boiling point products, 4-methylcyclohexene (boiling point: 101-102°C) and water (boiling point: 100°C), will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more liquid is collected. The reaction is driven to completion by removing the products as they are formed, in accordance with Le Châtelier's Principle.

Purification
  • Washing : Transfer the collected distillate to a separatory funnel. Wash the distillate with an equal volume of saturated sodium chloride (brine) solution. This will help to remove any remaining acid and dissolved water.[3]

  • Separation : Allow the layers to separate. The bottom aqueous layer should be drained and discarded. The top organic layer, containing the crude 4-methylcyclohexene, is retained.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask occasionally for about 10-15 minutes. The liquid should become clear.

  • Final Distillation (Optional) : For higher purity, a final simple distillation of the dried product can be performed, collecting the fraction boiling between 101-102°C.

Characterization

The presence of the alkene product can be confirmed through unsaturation tests.

  • Potassium Permanganate (Baeyer's) Test : To a few drops of the purified product in a test tube, add a 1% aqueous solution of potassium permanganate dropwise. A positive test for an alkene is the disappearance of the purple color of the permanganate and the formation of a brown precipitate (manganese dioxide).[1]

  • Infrared (IR) Spectroscopy : The IR spectrum of the product should show a characteristic C=C stretching peak for an alkene, which is absent in the starting material (4-methylcyclohexanol).

Visualizations

Reaction Mechanism

The acid-catalyzed dehydration of 4-methylcyclohexanol to 4-methylcyclohexene proceeds via an E1 elimination mechanism. The key steps are the protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to form the alkene.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene 4-Methylcyclohexanol 4-Methylcyclohexanol Protonated_Alcohol Protonated 4-Methylcyclohexanol 4-Methylcyclohexanol->Protonated_Alcohol + H3O+ H3O+ H3O+ H2O_1 H2O Carbocation 4-Methylcyclohexyl Carbocation Protonated_Alcohol->Carbocation Loss of H2O 4-Methylcyclohexene 4-Methylcyclohexene Carbocation->4-Methylcyclohexene Deprotonation by H2O H2O_2 H2O H3O+_2 H3O+

Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.

Experimental Workflow

The overall experimental procedure can be visualized as a sequential workflow, from reaction setup to final product characterization.

Workflow Start Start: Reagent Preparation Reaction Acid-Catalyzed Dehydration (Heating and Distillation) Start->Reaction Purification Work-up: Washing with Brine Reaction->Purification Drying Drying over Anhydrous Na2SO4 Purification->Drying Characterization Product Characterization (Unsaturation Tests, IR) Drying->Characterization End End: Purified 4-Methylcyclohexene Characterization->End

Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial and laboratory-scale synthesis of this compound is the catalytic hydrogenation of 4-ethylphenol. This process involves the reduction of the aromatic ring of 4-ethylphenol to a cyclohexane ring in the presence of a metal catalyst and hydrogen gas.

Q2: What are the most common impurities I can expect in my this compound product?

A2: The common impurities in this compound synthesized via the hydrogenation of 4-ethylphenol include:

  • Unreacted Starting Material: 4-ethylphenol

  • Geometric Isomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol are the expected products, and their ratio can be an important quality attribute.

  • Dehydration Byproduct: 4-ethylcyclohexene can form as a result of a side reaction.

  • Isomeric Impurities from Starting Material: Commercial 4-ethylphenol may contain small amounts of o-ethylphenol and m-ethylphenol, which can also be hydrogenated to their corresponding cyclohexanol derivatives.

Q3: What analytical technique is best suited for identifying and quantifying these impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical method for the separation, identification, and quantification of impurities in this compound synthesis.[1][2][3][4] It allows for the separation of volatile and semi-volatile compounds and provides mass spectral data for confident identification of each impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of unreacted 4-ethylphenol in the final product. Incomplete reaction: The hydrogenation reaction has not gone to completion. This could be due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst.Optimize reaction conditions: Increase the reaction time, increase the hydrogen pressure (within safe limits of the reactor), or increase the catalyst loading. Ensure the catalyst is fresh and active.
Undesirable cis/trans isomer ratio. Catalyst selection and reaction conditions: The choice of catalyst (e.g., Rhodium-based vs. Palladium-based) and reaction parameters such as temperature and solvent can influence the stereoselectivity of the hydrogenation.Screen different catalysts: Experiment with different hydrogenation catalysts (e.g., Rh/C, Ru/C, Pd/C) to achieve the desired isomer ratio. Adjusting the temperature and solvent may also alter the selectivity.
Presence of 4-ethylcyclohexene. Dehydration side reaction: Acidic conditions or high temperatures can promote the dehydration of this compound to form the corresponding alkene.Control reaction temperature and pH: Ensure the reaction is not overheated. If acidic catalysts or supports are used, consider switching to a neutral or basic support to minimize dehydration.
Detection of other ethylcyclohexanol isomers (e.g., 2-ethylcyclohexanol). Impure starting material: The 4-ethylphenol starting material may contain isomeric impurities such as o-ethylphenol or m-ethylphenol.Source high-purity starting materials: Analyze the 4-ethylphenol starting material by GC-MS before use to confirm its purity. If necessary, purify the starting material by distillation or recrystallization.

Quantitative Data on Common Impurities

The following table summarizes the typical impurities found in this compound synthesized by the hydrogenation of 4-ethylphenol. The exact percentages can vary depending on the reaction conditions, catalyst, and purity of the starting materials. Commercial products typically have a purity of >97.0%.[5]

Impurity Typical Percentage Range (%) Notes
cis-4-Ethylcyclohexanol15 - 40The ratio of cis to trans isomers is highly dependent on the catalyst and reaction conditions.
trans-4-Ethylcyclohexanol60 - 85The ratio of cis to trans isomers is highly dependent on the catalyst and reaction conditions.
4-ethylphenol< 1.0Higher levels indicate an incomplete reaction.
4-ethylcyclohexene< 0.5Presence indicates a dehydration side reaction.
o-ethylphenol / o-ethylcyclohexanol< 0.2Originates from impurities in the starting material.
m-ethylphenol / m-ethylcyclohexanol< 0.2Originates from impurities in the starting material.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 4-ethylphenol

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-ethylphenol

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave or a flask suitable for balloon hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 4-ethylphenol in a suitable solvent like ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the 4-ethylphenol.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is complete when the 4-ethylphenol peak is no longer detected.

  • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture to remove the catalyst. A pad of Celite can be used to ensure all the fine catalyst particles are removed.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound product.

  • The crude product can be further purified by distillation if necessary.

GC-MS Analysis of this compound and its Impurities

This protocol provides a general method for the analysis of the product mixture from the synthesis of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[1][2][3][4]

  • A non-polar or medium-polarity capillary column is suitable, for example, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation:

  • Dilute a small sample of the crude or purified this compound product in a suitable solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantify the impurities by integrating the peak areas and using the relative response factors if they are known. For accurate quantification, a calibration curve for each impurity should be prepared.

Visualizations

Troubleshooting Workflow for this compound Synthesis Impurities start Analyze Product by GC-MS check_purity Is Purity > 97%? start->check_purity impurity_id Identify Major Impurity check_purity->impurity_id No end Product Meets Specification check_purity->end Yes unreacted_phenol High 4-ethylphenol? impurity_id->unreacted_phenol alkene_present 4-ethylcyclohexene detected? unreacted_phenol->alkene_present No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase H2 pressure - Check catalyst activity unreacted_phenol->optimize_reaction Yes isomer_ratio Undesirable cis/trans ratio? alkene_present->isomer_ratio No control_temp_ph Control Reaction: - Lower temperature - Use neutral/basic catalyst support alkene_present->control_temp_ph Yes other_isomers Other ethylcyclohexanol isomers? isomer_ratio->other_isomers No change_catalyst Modify Synthesis: - Screen different catalysts - Adjust temperature/solvent isomer_ratio->change_catalyst Yes check_sm Analyze Starting Material Purity other_isomers->check_sm Yes other_isomers->end No optimize_reaction->start control_temp_ph->start change_catalyst->start check_sm->start

Caption: Troubleshooting workflow for identifying and resolving common impurities in this compound synthesis.

Signaling Pathway of Impurity Formation in this compound Synthesis cluster_impurities Potential Impurities cluster_products Desired Products unreacted_sm 4-ethylphenol alkene 4-ethylcyclohexene sm_isomers o/m-ethylphenol hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) sm_isomers->hydrogenation Present in Starting Material cis_product cis-4-Ethylcyclohexanol dehydration Dehydration (High Temp / Acidic) cis_product->dehydration trans_product trans-4-Ethylcyclohexanol trans_product->dehydration start_material 4-ethylphenol (Starting Material) start_material->hydrogenation hydrogenation->unreacted_sm Incomplete Reaction hydrogenation->cis_product hydrogenation->trans_product dehydration->alkene

Caption: Logical relationships of impurity formation during the synthesis of this compound.

References

Technical Support Center: 4-Ethylcyclohexanol Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation of 4-ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is highly dependent on the pressure at which the distillation is performed. Distillation under reduced pressure (vacuum distillation) is common to prevent potential decomposition at high temperatures.

  • Atmospheric Pressure (760 mmHg): ~185.7 °C[1]

  • Reduced Pressure (10 mmHg): ~83.4-84.5 °C[1][2][3]

It is crucial to monitor both the temperature and the pressure to ensure you are collecting the correct fraction.

Q2: My compound is a mixture of cis and trans isomers. Can they be separated by distillation?

A2: Yes, separating cis and trans isomers of this compound is possible through fractional distillation, although it can be challenging due to potentially close boiling points. The efficiency of the separation depends on the distillation column's length and packing material. In some cases, fractional distillation is performed over an equilibrating catalyst to enrich one isomer[4]. The composition of the collected fractions should be verified using techniques like Gas Chromatography (GC)[4].

Q3: What are common impurities I might encounter after distillation?

A3: Common impurities can include:

  • Residual Solvent: Solvents from a previous reaction step.

  • Starting Material: Unreacted starting materials, such as 4-ethylcyclohexanone, if the synthesis was incomplete[4].

  • Water: Can be introduced from reaction workups.

  • Dehydration Byproduct (4-ethylcyclohexene): Acid-catalyzed dehydration can occur if the mixture is heated too strongly, especially in the presence of acidic contaminants.

Q4: Can this compound form an azeotrope?

Troubleshooting Guide

Problem 1: The distillation is occurring at a much lower/higher temperature than expected.

  • Possible Cause 1: Inaccurate Pressure Reading. Your vacuum gauge may be malfunctioning or not properly placed in the system. Ensure the gauge is positioned correctly to measure the pressure at the distillation head.

  • Possible Cause 2: System Leak. A leak in your distillation apparatus will prevent the system from reaching the target vacuum, resulting in a higher boiling temperature. Check all joints and connections for a proper seal.

  • Possible Cause 3: Presence of Volatile Impurities. Highly volatile impurities (e.g., residual solvents like diethyl ether or hexane) will distill first at a lower temperature. This is often observed as a "forerun" fraction.

  • Possible Cause 4: Azeotrope Formation. The mixture may be forming an azeotrope with a contaminant (like water), which has a different boiling point than the pure compound[6].

Problem 2: The distilled product has a low purity or contains byproducts.

  • Possible Cause 1: Distillation rate is too fast. A high distillation rate reduces the efficiency of the separation, leading to the co-distillation of compounds with close boiling points. Reduce the heating rate to allow for proper fractionation.

  • Possible Cause 2: Thermal Decomposition. Heating the distillation pot too strongly or for an extended period can cause dehydration of the alcohol to form 4-ethylcyclohexene, especially if acidic residues are present. Consider using vacuum distillation to lower the required temperature.

  • Possible Cause 3: Inefficient Fractionation Column. If separating cis and trans isomers, your column may not have enough theoretical plates for an effective separation. Use a longer or more efficient packed column (e.g., Vigreux or Raschig rings).

Problem 3: No product is distilling over, even at high temperatures.

  • Possible Cause 1: Vacuum is too high. If the pressure is significantly lower than intended, the boiling point will also be lower. Your product may have already distilled without you noticing if the temperature was not monitored closely from the beginning.

  • Possible Cause 2: Blockage in the apparatus. Check for any obstructions in the condenser or vapor path.

  • Possible Cause 3: Thermometer placement is incorrect. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. If it is too high, the vapor will not reach it, and the reading will be artificially low.

Data Presentation

Table 1: Boiling Point of this compound at Different Pressures

Pressure (mmHg)Boiling Point (°C)Reference(s)
760 (Atmospheric)185.7[1]
1083.4 - 84.5[1][2][3]

Experimental Protocols

Protocol: Standard Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound after a synthesis and aqueous workup.

  • Preparation of Crude Product:

    • Ensure the crude this compound has been appropriately washed to remove any acids or water-soluble impurities. A common wash is with a saturated sodium chloride (brine) solution[7].

    • Thoroughly dry the crude product over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water[8].

    • Filter off the drying agent. The clear liquid is the crude product ready for distillation.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full).

    • Include a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. Do not use boiling stones if strong acids might be present, as they can be destroyed.

    • Ensure the thermometer bulb is correctly placed at the distillation head.

    • Use high-vacuum grease on all ground-glass joints to prevent leaks.

    • Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

  • Distillation Procedure:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure (e.g., 10 mmHg) is stable, begin gently heating the distillation flask using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point for this compound at the measured pressure (see Table 1), switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation at a slow, steady rate (e.g., 1-2 drops per second) until most of the material has distilled over.

    • Stop the distillation before the flask boils to dryness to avoid overheating the residue, which could lead to the formation of peroxides or other hazardous byproducts.

    • Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualization

Troubleshooting_Workflow start Start: Distillation Issue issue_temp Incorrect Boiling Temperature? start->issue_temp issue_purity Low Purity / Contamination? start->issue_purity issue_yield No/Low Distillate Yield? start->issue_yield temp_high Temp Too High issue_temp->temp_high Yes temp_low Temp Too Low issue_temp->temp_low Yes check_rate Reduce Heating Rate issue_purity->check_rate Yes check_temp Lower Pot Temperature (Use Deeper Vacuum) issue_purity->check_temp Yes, suspect decomposition check_column Use More Efficient Fractionation Column issue_purity->check_column Yes, poor isomer separation check_vacuum Vacuum Too High? (Lowering Boiling Point) issue_yield->check_vacuum Yes check_thermometer Check Thermometer Placement issue_yield->check_thermometer Yes check_blockage Inspect for Blockages issue_yield->check_blockage Yes check_pressure Check Vacuum Gauge & System for Leaks temp_high->check_pressure check_impurities Volatile Impurities Present? (Collect as Forerun) temp_low->check_impurities purity_solution Improved Separation check_rate->purity_solution check_temp->purity_solution check_column->purity_solution yield_solution Yield Recovered check_vacuum->yield_solution check_thermometer->yield_solution check_blockage->yield_solution

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Optimizing 4-Ethylcyclohexanol Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 4-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory synthesis of this compound involves a two-step process. The first step is the Friedel-Crafts acylation of ethylbenzene with acetyl chloride or acetic anhydride to produce 4-ethylacetophenone. The second step is the reduction of 4-ethylacetophenone to 4-ethylcyclohexanone, followed by the reduction of 4-ethylcyclohexanone to this compound. Alternatively, direct catalytic hydrogenation of 4-ethylacetophenone can yield this compound. The reduction of 4-ethylcyclohexanone is a key step where optimization is often required.

Q2: What are the main factors influencing the yield of this compound?

A2: Several factors can significantly impact the reaction yield.[1] These include the choice of reducing agent or catalyst, reaction temperature, hydrogen pressure (for catalytic hydrogenation), reaction time, solvent, and the purity of starting materials.[1]

Q3: What are the expected side products in the synthesis of this compound?

A3: During the reduction of 4-ethylcyclohexanone, incomplete reduction can leave unreacted starting material. Over-reduction can lead to the formation of ethylcyclohexane. In the case of catalytic hydrogenation, side reactions can include isomerization of the cyclohexyl ring or hydrogenolysis of the hydroxyl group.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves distillation.[2] If the product is a mixture of cis and trans isomers, column chromatography can be employed for their separation. Washing the crude product with a saturated sodium chloride solution can help remove water-soluble impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or reducing agent.Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh or properly activated. For reductions with sodium borohydride, use a freshly opened container as it can be deactivated by moisture.
Incorrect reaction temperature.Optimize the reaction temperature. For sodium borohydride reductions, the reaction is often carried out at room temperature or below. For catalytic hydrogenation, temperature optimization is crucial and substrate-dependent.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Poor quality starting materials.Use pure 4-ethylcyclohexanone. Impurities can poison the catalyst or interfere with the reducing agent.
Presence of water or oxygen in an air-sensitive reaction.For catalytic hydrogenations, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) to remove air. Use anhydrous solvents if your reducing agent is water-sensitive.
Presence of a Significant Amount of Starting Material (4-Ethylcyclohexanone) Insufficient amount of reducing agent or catalyst.Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst.
Deactivated catalyst.Replace the catalyst with a fresh batch. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur.
Formation of Multiple Products (Observed in GC-MS) Non-selective reaction conditions.Adjust reaction parameters. For catalytic hydrogenation, changing the catalyst, solvent, temperature, or pressure can improve selectivity. For chemical reductions, the choice of reducing agent is critical.
Isomerization of the product.The cis/trans ratio of this compound can be influenced by the reaction conditions. Thermodynamic or kinetic control can favor one isomer over the other. Separation of isomers may be necessary post-reaction.
Difficulty in Product Isolation Emulsion formation during workup.Add brine (saturated NaCl solution) to break up emulsions during aqueous workup.
Product is too volatile for high-vacuum distillation.Use a lower vacuum or a distillation setup designed for moderately volatile compounds.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of 4-Substituted Cyclohexanones (Representative Data)
CatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Alcohol (%)
5% Pd/C801.0>99~95
Raney Ni1002.098~92
5% Ru/C701.5>99>98
5% Rh/C601.0>99>99

This table presents representative data for the hydrogenation of substituted cyclohexanones to illustrate general trends. Optimal conditions for 4-ethylcyclohexanone may vary.

Table 2: Influence of Reaction Parameters on the Yield of a Structurally Similar Compound (cis-4-Propylcyclohexanol)[4]
ParameterCondition 1Yield (%)Condition 2Yield (%)
Temperature 25 °C7535 °C90.3
pH 6.056.37.0-8.0100 (conversion)
Substrate Conc. 150 g/L92.0 (conversion)125 g/L100 (conversion)

This data for a similar compound highlights the importance of optimizing reaction parameters to maximize yield.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylcyclohexanone from 4-Ethylacetophenone via Catalytic Hydrogenation

This protocol is adapted from procedures for similar hydrogenations.

Materials:

  • 4-Ethylacetophenone

  • Palladium on Carbon (Pd/C, 5 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 4-ethylacetophenone in ethanol.

  • Add 5% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the autoclave and purge the system with nitrogen or argon gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain crude 4-ethylcyclohexanone.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 4-Ethylcyclohexanone to this compound using Sodium Borohydride

This protocol is adapted from the reduction of 4-tert-butylcyclohexanone.[5]

Materials:

  • 4-Ethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (or diethyl ether)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-ethylcyclohexanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve sodium borohydride in a small amount of cold methanol.

  • Slowly add the sodium borohydride solution to the stirred solution of 4-ethylcyclohexanone. Control the rate of addition to maintain a low temperature.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes).

  • Quench the reaction by slowly adding 1 M HCl until the bubbling stops.

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation.

Mandatory Visualization

Experimental_Workflow cluster_0 Step 1: Synthesis of 4-Ethylacetophenone cluster_1 Step 2: Synthesis of 4-Ethylcyclohexanone cluster_2 Step 3: Synthesis of this compound Ethylbenzene Ethylbenzene Friedel_Crafts Friedel-Crafts Acylation Ethylbenzene->Friedel_Crafts AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Friedel_Crafts Product1 4-Ethylacetophenone Friedel_Crafts->Product1 Product1_ref 4-Ethylacetophenone Hydrogenation1 Catalytic Hydrogenation (e.g., Pd/C, H2) Product1_ref->Hydrogenation1 Product2 4-Ethylcyclohexanone Hydrogenation1->Product2 Product2_ref 4-Ethylcyclohexanone Reduction Reduction (e.g., NaBH4 or Catalytic Hydrogenation) Product2_ref->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Verify Activity of Catalyst/Reducing Agent Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Starting Materials Check_Purity->Impure Inactive Inactive Reagents Check_Reagents->Inactive Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Analyze_Side_Products Analyze Crude Product (GC-MS, NMR) Identify_and_Mitigate Identify Side Products and Adjust Conditions Analyze_Side_Products->Identify_and_Mitigate Impure->Check_Reagents No Purify Purify Starting Materials Impure->Purify Yes Inactive->Check_Conditions No Replace Use Fresh Reagents/Catalyst Inactive->Replace Yes Suboptimal->Analyze_Side_Products No Optimize Optimize Temperature, Time, Pressure, etc. Suboptimal->Optimize Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • Catalytic Hydrogenation of 4-Ethylphenol: This method involves the reduction of the aromatic ring of 4-ethylphenol using a metal catalyst (e.g., Palladium on carbon, Ruthenium on alumina) under a hydrogen atmosphere. The reaction typically proceeds through a 4-ethylcyclohexanone intermediate.

  • Reduction of 4-Ethylcyclohexanone: This route involves the reduction of the ketone functional group of 4-ethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: What are the most common side reactions in the hydrogenation of 4-ethylphenol?

A2: The most prevalent side reactions include incomplete hydrogenation, leading to residual 4-ethylphenol and the intermediate 4-ethylcyclohexanone, and over-hydrogenation, which results in the formation of ethylcyclohexane. Depending on the catalyst and reaction conditions, other side reactions such as ethylation can also occur.

Q3: How can I control the formation of cis and trans isomers in the reduction of 4-ethylcyclohexanone?

A3: The ratio of cis- to trans-4-Ethylcyclohexanol is influenced by the steric hindrance of the reducing agent and the substrate. Sodium borohydride, a relatively small reducing agent, typically attacks the carbonyl group from the less hindered face, leading to a mixture of isomers. The exact ratio can be determined by ¹H NMR analysis of the product mixture. For analogous compounds like 4-tert-butylcyclohexanone, the use of bulkier reducing agents can alter the stereoselectivity.[1][2]

Q4: My yield of this compound is consistently low. What are the likely causes?

A4: Low yields can stem from several factors, including:

  • Incomplete reaction: Insufficient reaction time, temperature, or pressure (in hydrogenation).

  • Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and pressure can significantly impact the reaction rate and selectivity.

  • Loss of product during workup: Inefficient extraction or purification steps can lead to product loss.

  • Formation of side products: The reaction conditions may be favoring the formation of byproducts.

Troubleshooting Guides

Synthesis Route 1: Catalytic Hydrogenation of 4-Ethylphenol
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (presence of starting material and/or 4-ethylcyclohexanone) 1. Insufficient reaction time. 2. Low hydrogen pressure. 3. Catalyst deactivation or insufficient amount.1. Increase the reaction time and monitor the progress by TLC or GC. 2. Ensure the system is properly sealed and increase the hydrogen pressure (if using a pressurized system). 3. Use fresh, active catalyst in an appropriate loading (typically 5-10 mol%). Consider pre-treating the catalyst if necessary.
Formation of ethylcyclohexane (over-hydrogenation) 1. Reaction time is too long. 2. Reaction temperature is too high.1. Monitor the reaction closely and stop it once the desired product is formed. 2. Reduce the reaction temperature.
Presence of other unexpected byproducts (e.g., 2-ethylphenol) 1. Inappropriate catalyst selection. Some catalysts like Ni/SiO₂-Al₂O₃ can promote ethylation.1. Switch to a more selective catalyst such as Palladium on carbon (Pd/C) or Ruthenium on a suitable support.

Quantitative Data on Product Distribution in Phenol Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Phenol Conversion (%)Cyclohexanone Selectivity (%)Cyclohexanol Selectivity (%)Reference
RuAl₂O₃--97--[3]
PdAl₂O₃-----[4]
RuTiO₂1002High-High[5][6]
Pd/C-Room Temp1 atm H₂High-High[7]

Note: Specific yields for 4-ethylphenol hydrogenation may vary based on precise experimental conditions.

Synthesis Route 2: Reduction of 4-Ethylcyclohexanone
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (presence of starting material) 1. Insufficient amount of reducing agent. 2. Low reaction temperature. 3. Deactivation of the reducing agent by water.1. Use a molar excess of the reducing agent (e.g., NaBH₄). 2. Allow the reaction to proceed at room temperature or slightly warm if necessary. 3. Ensure the use of anhydrous solvents if using a water-sensitive reducing agent like LiAlH₄.
Undesired cis/trans isomer ratio 1. The inherent stereoselectivity of the chosen reducing agent.1. The cis/trans ratio is often kinetically controlled. For 4-substituted cyclohexanones, NaBH₄ reduction typically yields a mixture of isomers. Analyze the product ratio by ¹H NMR to determine the outcome of your specific reaction. Modifying the reducing agent to one with different steric bulk may alter the ratio.
Low product recovery after workup 1. Inefficient extraction from the aqueous layer. 2. Insufficient drying of the organic layer.1. Perform multiple extractions with a suitable organic solvent. 2. Use an adequate amount of a drying agent (e.g., anhydrous sodium sulfate) and ensure all water is removed before solvent evaporation.

Stereoselectivity in the Reduction of Substituted Cyclohexanones

SubstrateReducing AgentSolventtrans : cis RatioReference
4-tert-butylcyclohexanoneNaBH₄Ethanol2.4 : 1.0[1]
4-tert-butylcyclohexanoneLiAlH₄-9.5 : 1.0[1]

Note: These values are for a structurally similar compound and provide an expected trend for the reduction of 4-ethylcyclohexanone.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Ethylphenol using Pd/C

Materials:

  • 4-Ethylphenol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum line

  • Celite®

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1 equivalent).

  • Dissolve the substrate in a suitable volume of ethanol (e.g., to a concentration of 0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the air from the flask.

  • Backfill the flask with hydrogen from a hydrogen-filled balloon. Repeat the vacuum/hydrogen backfill cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated hood and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reduction of 4-Ethylcyclohexanone using NaBH₄

Materials:

  • 4-Ethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 3 M Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

Procedure:

  • In a large test tube or flask, dissolve 4-ethylcyclohexanone in methanol.

  • Cool the solution in an ice-water bath.

  • Carefully and portion-wise, add a molar excess of sodium borohydride to the stirred solution.

  • After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for at least 30 minutes.

  • Pour the reaction mixture into a separatory funnel.

  • Add water and a 3 M sodium hydroxide solution to the separatory funnel to decompose the borate esters.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts in an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Analyze the product for purity and isomer ratio by GC or NMR.

Visualizations

ReactionPathways cluster_0 Hydrogenation of 4-Ethylphenol cluster_1 Reduction of 4-Ethylcyclohexanone 4-EP 4-Ethylphenol 4-EK 4-Ethylcyclohexanone (Intermediate) 4-EP->4-EK H₂, Catalyst 2-EP 2-Ethylphenol (Ethylation Side Product) 4-EP->2-EP Certain Catalysts (e.g., Ni/SiO₂-Al₂O₃) 4-ECH This compound (Desired Product) 4-EK->4-ECH H₂, Catalyst ECHex Ethylcyclohexane (Over-hydrogenation) 4-ECH->ECHex Excess H₂, Catalyst 4-EK_red 4-Ethylcyclohexanone cis_4-ECH cis-4-Ethylcyclohexanol 4-EK_red->cis_4-ECH NaBH₄ trans_4-ECH trans-4-Ethylcyclohexanol 4-EK_red->trans_4-ECH NaBH₄

Caption: Reaction pathways for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product synthesis_route Which synthetic route? start->synthesis_route hydrogenation_issue What is the main impurity? synthesis_route->hydrogenation_issue Hydrogenation reduction_issue What is the issue? synthesis_route->reduction_issue Reduction incomplete_hydrogenation Incomplete Reaction: - Increase reaction time - Increase H₂ pressure - Check catalyst activity hydrogenation_issue->incomplete_hydrogenation Starting Material/ Intermediate Present over_hydrogenation Over-hydrogenation: - Reduce reaction time - Lower temperature hydrogenation_issue->over_hydrogenation Ethylcyclohexane Present other_byproducts Other Byproducts: - Change catalyst hydrogenation_issue->other_byproducts Other Impurities incomplete_reduction Incomplete Reaction: - Add more reducing agent - Check for water contamination reduction_issue->incomplete_reduction Starting Material Present isomer_ratio Undesired Isomer Ratio: - Analyze by NMR - Consider alternative reducing agents reduction_issue->isomer_ratio Isomer Ratio Issue workup_loss Low Recovery: - Optimize extraction - Ensure complete drying reduction_issue->workup_loss Low Recovery Post-Workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethylcyclohexanol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurity is typically the unreacted starting material, 4-ethylcyclohexanone, especially when the synthesis is performed via reduction of the ketone. Other potential impurities can include byproducts from side reactions, residual catalyst, and solvents used in the synthesis.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as the higher-boiling 4-ethylcyclohexanone.

  • Flash Column Chromatography: This technique is excellent for removing impurities with different polarities and is particularly useful for achieving high purity on a laboratory scale.

Q3: How can I assess the purity of the final this compound product?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in the sample and their relative amounts, as well as their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities.

Data Presentation

The following table summarizes key physical properties relevant to the purification of this compound, particularly by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₆O128.21~173-175[1]
4-EthylcyclohexanoneC₈H₁₄O126.20192-194[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from less volatile impurities like 4-ethylcyclohexanone.

Materials:

  • Crude this compound reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask with the heating mantle.

  • Fraction Collection:

    • As the mixture heats, the vapor will rise through the fractionating column.

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities, in a separate receiving flask.

    • The temperature should then stabilize at the boiling point of this compound. Collect the distillate in a clean receiving flask as long as the temperature remains constant.

    • If the temperature begins to rise significantly, it indicates that the higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect the impurity fraction.

  • Analysis: Analyze the purity of the collected this compound fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing impurities with different polarities from this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between this compound and its impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles or cracks.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply gentle pressure to start the flow.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible CauseSolution
No distillate is collecting - Temperature is too low.- Leak in the apparatus.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.
Poor separation of components - Heating too rapidly.- Inefficient fractionating column.- Decrease the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer or more efficient fractionating column.
Temperature fluctuations - Uneven boiling ("bumping").- Inconsistent heating.- Ensure boiling chips or a magnetic stirrer are being used.- Maintain a consistent setting on the heating mantle.
Flash Column Chromatography Troubleshooting
IssuePossible CauseSolution
Product does not elute - Solvent system is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product elutes too quickly - Solvent system is too polar.- Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Poor separation of product and impurities - Improperly packed column (channeling).- Inappropriate solvent system.- Repack the column, ensuring the silica gel is uniform.- Optimize the solvent system using TLC to achieve better separation.
Cracks in the silica gel bed - Column ran dry.- Always keep the solvent level above the top of the silica gel. Repack the column if necessary.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 4-Ethylcyclohexanone reaction Reduction Reaction start->reaction reductant Reducing Agent (e.g., NaBH4) reductant->reaction crude_product Crude this compound (contains unreacted ketone, solvent, etc.) reaction->crude_product distillation Fractional Distillation crude_product->distillation Primary Purification chromatography Column Chromatography distillation->chromatography Optional Further Purification pure_product Pure this compound distillation->pure_product chromatography->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Purification cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Purification Issue d_issue Problem with Distillation? start->d_issue c_issue Problem with Chromatography? start->c_issue d_no_distillate No Distillate d_issue->d_no_distillate Yes d_poor_sep Poor Separation d_issue->d_poor_sep Yes d_no_distillate_sol Increase Temp / Check Seals d_no_distillate->d_no_distillate_sol d_poor_sep_sol Slow Heating / Better Column d_poor_sep->d_poor_sep_sol c_no_elution Product Doesn't Elute c_issue->c_no_elution Yes c_fast_elution Product Elutes Too Fast c_issue->c_fast_elution Yes c_poor_sep Poor Separation c_issue->c_poor_sep Yes c_no_elution_sol Increase Solvent Polarity c_no_elution->c_no_elution_sol c_fast_elution_sol Decrease Solvent Polarity c_fast_elution->c_fast_elution_sol c_poor_sep_sol Repack Column / Optimize Solvents c_poor_sep->c_poor_sep_sol

Caption: Troubleshooting decision tree for this compound purification.

References

Preventing azeotrope formation during 4-Ethylcyclohexanol distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the distillation of 4-Ethylcyclohexanol, with a focus on preventing and addressing potential azeotrope formation.

Troubleshooting Guide

This guide addresses common problems observed during the distillation of this compound, particularly when water is present as a contaminant.

Problem: Poor separation of this compound and water, with a constant boiling point distillate.

This is a strong indication of the formation of a minimum-boiling azeotrope. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] When an azeotrope is boiled, the vapor has the same composition as the liquid.[2]

Logical Flow for Troubleshooting Azeotrope Formation

Caption: Troubleshooting workflow for suspected azeotrope formation.

Solutions:

  • Azeotropic Distillation: Introduce a third component, known as an entrainer, to form a new, lower-boiling ternary azeotrope with one or both of the original components. For a this compound-water mixture, a non-polar solvent like toluene or cyclohexane can be effective. The new azeotrope, containing water, is distilled off, leaving purified this compound.

  • Extractive Distillation: Add a high-boiling, non-volatile solvent that has a strong affinity for one of the components, thereby altering the relative volatilities of the original mixture. For separating water from an alcohol, a polar, high-boiling solvent like glycerol can be used to retain the water in the distillation flask while the this compound distills over.

  • Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure. By systematically altering the pressure of the distillation, it may be possible to shift the azeotropic composition and achieve separation. This method is most effective when the azeotropic composition is sensitive to pressure changes.

  • Salting Out: The addition of an inorganic salt that is soluble in one component but not the other can alter the vapor-liquid equilibrium. In the case of a this compound-water mixture, adding a salt like potassium carbonate or sodium chloride will increase the relative volatility of the alcohol, allowing it to be separated by distillation.

Problem: Distillate is cloudy or contains two phases.

This indicates that water is co-distilling with the this compound, potentially due to the formation of a heteroazeotrope, a type of azeotrope where the condensed distillate separates into two immiscible liquid phases.

Solutions:

  • Use of a Dean-Stark Trap: A Dean-Stark apparatus can be used to continuously separate the water from the distillate. The condensed vapor collects in the trap, and the denser water separates to the bottom and can be drained off, while the lighter organic layer is returned to the distillation flask.

  • Drying Agents: After distillation, the collected distillate can be treated with a drying agent such as anhydrous magnesium sulfate or sodium sulfate to remove residual water. The drying agent is then removed by filtration before a final distillation of the dried this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound form an azeotrope with water?

While there is no definitive published data confirming a specific azeotrope between this compound and water, the co-distillation of water with similar higher alcohols is a common phenomenon. Given the presence of a hydroxyl group, which can lead to hydrogen bonding and non-ideal solution behavior, the formation of a minimum-boiling azeotrope is a strong possibility when distilling this compound in the presence of water.

Q2: What is the boiling point of this compound?

The boiling point of pure this compound is approximately 185.7 °C at 760 mmHg.[3] The boiling point of water is 100 °C at the same pressure. If an azeotrope forms, it will have a constant boiling point that is different from either of the pure components. A minimum-boiling azeotrope will boil at a temperature lower than 100 °C.

Q3: How do I choose the right entrainer for azeotropic distillation?

An ideal entrainer should:

  • Form a low-boiling azeotrope with one of the components (in this case, water).

  • Be readily available and inexpensive.

  • Be easily separable from the product after distillation.

  • Have low toxicity.

Common entrainers for water-alcohol separations include toluene and cyclohexane.

Q4: Can I use a simple distillation to remove water from this compound?

If an azeotrope is formed, simple distillation will not be able to separate the components beyond the azeotropic composition.[1] The mixture will boil at a constant temperature, and the distillate will have the same composition as the boiling liquid.

Data Presentation

Table 1: Boiling Points of Pure Components

ComponentBoiling Point (°C at 760 mmHg)
This compound185.7[3]
Water100.0

Table 2: Comparison of Azeotrope Breaking Methods

MethodPrincipleAdvantagesDisadvantages
Azeotropic Distillation Addition of an entrainer to form a new, low-boiling azeotrope.Effective for breaking azeotropes; can be a continuous process.Introduces a third component that must be removed; entrainer may be toxic.
Extractive Distillation Addition of a high-boiling solvent to alter relative volatilities.Can be highly effective; solvent is not distilled overhead.Requires a solvent that is selective for one component; high energy consumption.
Pressure-Swing Distillation Utilizes the change in azeotropic composition with pressure.Does not introduce any new components.Requires multiple distillation columns at different pressures; high capital cost.
Salting Out Addition of a salt to alter vapor-liquid equilibrium.Simple to implement in a laboratory setting.Can be corrosive to equipment; introduces ions that may need to be removed.

Experimental Protocols

Protocol 1: Azeotropic Distillation using a Dean-Stark Trap

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, a condenser, and a receiving flask.

  • Charging the Flask: Charge the round-bottom flask with the this compound-water mixture and the selected entrainer (e.g., toluene). Add boiling chips.

  • Heating: Heat the flask to initiate boiling. The vapor, a ternary azeotrope of this compound, water, and toluene, will rise and condense.

  • Separation: The condensate will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the less dense organic layer (toluene and this compound) will overflow and return to the distillation flask.

  • Water Removal: Periodically drain the collected water from the bottom of the Dean-Stark trap.

  • Completion: Continue the distillation until no more water collects in the trap. The remaining liquid in the flask will be purified this compound.

  • Final Purification: A final simple distillation of the contents of the round-bottom flask can be performed to remove the entrainer.

Protocol 2: Salting Out Followed by Distillation

  • Salt Addition: To the this compound-water mixture in a separatory funnel, add a significant amount of an anhydrous salt such as potassium carbonate or sodium chloride.

  • Mixing: Shake the funnel vigorously to dissolve the salt in the aqueous layer. This will decrease the solubility of the this compound in the aqueous layer and increase its volatility.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will be saturated with salt.

  • Separation: Drain and discard the lower aqueous layer.

  • Distillation: Transfer the upper organic layer (this compound) to a distillation apparatus and perform a simple distillation to purify the alcohol.

Visualizations

Caption: Experimental workflow for azeotropic distillation with a Dean-Stark trap.

References

Technical Support Center: Separation of 4-Ethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the separation of cis- and trans-4-Ethylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 4-Ethylcyclohexanol isomers?

The primary challenge stems from the fact that cis- and trans-4-Ethylcyclohexanol are stereoisomers with the same molecular formula and connectivity.[1] This results in very similar physical and chemical properties, such as boiling point and polarity, making them difficult to separate using standard distillation or simple chromatography techniques.[2][3] Effective separation requires methods that can exploit subtle differences in their three-dimensional structures.

Q2: What are the most common methods for separating geometric isomers like cis- and trans-4-Ethylcyclohexanol?

The most common and effective methods include:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds.[4] The choice of a suitable capillary column with a selective stationary phase is critical for resolving the isomers.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a wide range of stationary phases (columns) and mobile phases that can be tailored to achieve separation.[2][4] Columns with unique spatial selectivity are often preferred.[2]

  • Fractional Recrystallization: This classical technique relies on slight differences in the solubility of the isomers in a carefully selected solvent system.[6][7] It can be an effective method for purification if one isomer can be selectively crystallized from a mixture.[8]

  • Derivatization: The isomers can be converted into derivatives (e.g., esters or dihydrochlorides).[9][10] These new compounds may have significantly different physical properties, such as solubility or volatility, making them easier to separate. The original isomers can then be regenerated from the separated derivatives.[9]

Q3: How do I choose the best separation method for my needs?

The choice of method depends on several factors, including the required purity, the scale of the separation (analytical vs. preparative), available equipment, and the composition of the starting isomer mixture. The following decision tree can guide your selection process.

start Start: Isomer Mixture q_scale What is the scale of separation? start->q_scale q_purity High Purity Required? q_scale->q_purity Analytical method_prep_chrom Preparative GC/HPLC q_scale->method_prep_chrom Preparative (Large Scale) q_volatile Are isomers sufficiently volatile and thermally stable? q_purity->q_volatile Yes method_recrystallization Fractional Recrystallization q_purity->method_recrystallization No (Bulk Purification) method_gc Gas Chromatography (GC) q_volatile->method_gc Yes method_hplc High-Performance Liquid Chromatography (HPLC) q_volatile->method_hplc No method_prep_chrom->method_recrystallization Consider as alternative

Caption: Decision tree for selecting a separation method.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor or No Separation (Co-elution) 1. Incorrect Column Phase: The stationary phase lacks the necessary selectivity for the isomers. A non-polar phase like HP-5ms may not be sufficient.[5]1. Use a More Polar Column: Switch to a column with a more polar bonded phase (e.g., a "WAX" or cyanopropyl-based phase) to enhance separation based on subtle polarity differences.[5]
2. Inadequate Temperature Program: A fast temperature ramp can prevent resolution.[5]2. Optimize Temperature Gradient: Decrease the ramp rate or add an isothermal hold at a temperature that maximizes the resolution between the two isomer peaks.
3. Carrier Gas Flow Rate is Not Optimal: Incorrect flow can reduce column efficiency.3. Adjust Flow Rate: Check and optimize the carrier gas (Helium, Hydrogen) flow rate for your column dimensions to achieve the best efficiency (lowest HETP).
Peak Tailing 1. Active Sites in the System: The hydroxyl group of the alcohol can interact with active sites in the inlet liner or on the column itself.[11]1. Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and an inert-coated GC column. Consider derivatizing the alcohol to a less polar silyl ether.[5][11]
2. Column Contamination: Non-volatile residues from previous injections have accumulated at the head of the column.[11]2. Column Maintenance: Bake out the column at its maximum allowed temperature. If tailing persists, trim the first few inches (10-15 cm) off the column inlet.[11]
Peak Broadening or Splitting 1. High Initial Temperature: For splitless injections, a high initial oven temperature can cause the sample to travel too far down the column before focusing.[11]1. Lower Initial Temperature: Reduce the initial oven temperature to properly focus the analytes at the head of the column.
2. Injection Solvent Mismatch: Injecting in a solvent that is much stronger or weaker than the stationary phase can distort peak shape.[12]2. Match Solvent to Analysis: If possible, dissolve the sample in a solvent that is compatible with the stationary phase.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor or No Separation (Co-elution) 1. Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient shape selectivity to resolve the isomers.[13][14]1. Use a Spatially Selective Column: Employ a column known for isomer separations, such as a Phenyl-Hexyl, Pentafluorophenyl (PFP), or an embedded polar group (EPG) column.[2][14] Shorter chain columns (e.g., C8) can also offer better spatial selectivity than C18.[2]
2. Mobile Phase is Not Optimized: The organic modifier (e.g., acetonitrile vs. methanol) or buffer composition is not providing differential partitioning for the isomers.[14]2. Modify the Mobile Phase: Systematically vary the organic solvent ratio. Try switching from acetonitrile to methanol (or vice versa), as this can significantly alter selectivity.[13] Adjusting the pH of the mobile phase (if buffered) can sometimes help, although it is less impactful for neutral alcohols.
3. Temperature Fluctuations: Unstable column temperature can cause retention time shifts and affect selectivity.[15]3. Use a Column Thermostat: Ensure the column is housed in a temperature-controlled compartment to maintain a stable and optimized temperature. Lower temperatures often improve isomer separation.[13]
High Backpressure 1. Blockage in the System: A clogged inline filter or column frit is the most common cause.[12][16]1. Isolate the Blockage: Remove the column and replace it with a zero-dead-volume (ZDV) union to check if the system pressure is still high. If so, the blockage is in the HPLC system. If the pressure returns to normal, the column is blocked.[12]
2. Precipitated Buffer: Buffer salts from the mobile phase may have precipitated if the organic solvent concentration is too high.[16]2. Flush the System: Flush the entire system and column (if compatible) with warm, HPLC-grade water to redissolve the salts. Always ensure buffer solubility in your mobile phase.[16]
Peak Tailing 1. Secondary Interactions: The hydroxyl group may be interacting with residual silanols on the silica surface of the column packing.[12]1. Adjust Mobile Phase: Add a competitive agent like triethylamine (TEA) in small concentrations (e.g., 0.1%) to the mobile phase to block active silanol sites. Alternatively, use a mobile phase with a lower pH to suppress silanol ionization.[12]
2. Column Void: A void has formed at the head of the column due to packing bed settling.[16]2. Replace the Column: This issue is generally not correctable and requires column replacement. Use guard columns to extend the life of your analytical column.[17]
Fractional Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling 1. Solution is Too Dilute: There is too much solvent for the compound to reach its saturation point upon cooling.[6]1. Reduce Solvent Volume: Gently boil off a portion of the solvent to concentrate the solution and allow it to cool again.[6]
2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.2. Induce Crystallization: Try scratching the inside surface of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed" crystal of the pure desired isomer to initiate crystal growth.[7]
Oiling Out The compound separates as a liquid (oil) instead of a solid. This happens when the boiling point of the solvent is too close to or higher than the melting point of the solute.[6]1. Change Solvent System: Select a solvent with a lower boiling point.[6] Alternatively, use a solvent mixture where the compound is less soluble.
Impure Crystals (Poor Separation) 1. Cooling Was Too Rapid: Fast cooling traps impurities within the crystal lattice.[7]1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath. This promotes the formation of purer crystals.[6]
2. Inappropriate Solvent: The chosen solvent does not effectively differentiate between the solubilities of the two isomers or dissolves impurities as well as the target compound.[6]2. Re-evaluate Solvent Choice: The ideal solvent should dissolve the target compound when hot but not when cold, while impurities should remain soluble at all temperatures.[6] Extensive solvent screening may be necessary.

Experimental Protocols

Protocol 1: Separation by Gas Chromatography (GC)

This protocol provides a starting point for separating cis- and trans-4-Ethylcyclohexanol. Optimization will be required based on your specific instrument and column.

  • Sample Preparation: Prepare a 100-1000 ppm solution of the this compound isomer mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC System & Column:

    • Instrument: Agilent 8890 GC system or equivalent.[5]

    • Column: A polar stationary phase column, such as a SUPELCOWAX™ 10 or a ZB-WAXplus (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet: Split/Splitless injector at 250°C. Use a 50:1 split ratio for initial screening.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Analysis: The two isomers should be resolved. The order of elution will depend on the specific interactions with the stationary phase. Integrate the peak areas to determine the relative ratio of the isomers.

Protocol 2: Separation by Fractional Recrystallization

This protocol is a general guideline for separating isomers based on solubility differences. The key to success is finding an appropriate solvent.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., hexane, heptane, toluene, ethanol/water mixtures).

    • The ideal solvent will dissolve the isomer mixture completely at an elevated temperature but will allow one isomer to crystallize selectively upon slow cooling.[6]

  • Dissolution:

    • Place the isomer mixture in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and swirling the mixture until the solid is completely dissolved. Use only the minimum amount of hot solvent necessary.[7]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble isomer.

    • Dry the crystals thoroughly.

  • Purity Analysis: Analyze the purity of the crystals and the remaining mother liquor by GC or HPLC to determine the effectiveness of the separation. The process can be repeated (recrystallized) to achieve higher purity.[6]

cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Add isomer mixture to flask B Add minimum amount of hot solvent A->B C Swirl until fully dissolved B->C D Cool slowly to room temperature C->D E Place in ice bath D->E F Vacuum filter to collect crystals E->F G Wash with ice-cold solvent F->G H Dry crystals G->H I I H->I Analyze Purity (GC/HPLC)

Caption: Experimental workflow for fractional recrystallization.

References

Technical Support Center: 4-Ethylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylcyclohexanol, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected after scaling up the hydrogenation of 4-ethylphenol. What are the potential causes?

A1: Low yield upon scale-up is a common issue in catalytic hydrogenation. Several factors could be at play:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor hydrogen dissolution in the liquid phase and limited contact between the reactants and the catalyst surface. This becomes a rate-limiting step, reducing the overall reaction rate and yield.

  • Heat Transfer Issues: Hydrogenation of phenols is an exothermic reaction. Inadequate heat removal in a large reactor can lead to an increase in temperature, which may promote side reactions and decrease selectivity towards the desired product.[1][2]

  • Catalyst Deactivation: The catalyst can deactivate over time due to poisoning by impurities in the feedstock, sintering at high temperatures, or fouling by reaction byproducts. This is often more pronounced in scaled-up processes where catalyst regeneration or replacement might be less frequent.

  • Hydrogen Starvation: An insufficient supply of hydrogen to the reactor can halt the reaction. This can be due to issues with the hydrogen delivery system or increased demand in a larger volume.[3][4]

Troubleshooting Steps:

  • Improve Agitation: Increase the stirring speed to enhance gas-liquid mass transfer. For larger vessels, consider impeller design and placement.

  • Monitor and Control Temperature: Ensure the reactor's cooling system is adequate for the larger scale. Use temperature probes to monitor for hotspots.

  • Catalyst Evaluation: Test the activity of a fresh batch of catalyst on a small scale to rule out catalyst quality issues. Consider a catalyst regeneration cycle if applicable.

  • Check Hydrogen Supply: Verify that the hydrogen flow rate is sufficient for the scaled-up reaction volume and that there are no leaks in the system.

Q2: I am observing a significant amount of 4-ethylcyclohexanone as a byproduct. How can I increase the selectivity towards this compound?

A2: The formation of 4-ethylcyclohexanone is a common intermediate in the hydrogenation of 4-ethylphenol. Its presence in the final product indicates incomplete reduction.

  • Reaction Time: The reaction may not have been run for a sufficient duration to allow for the complete conversion of the ketone to the alcohol.

  • Hydrogen Pressure: Lower hydrogen pressure can favor the formation of the ketone.

  • Catalyst Activity: A less active or partially deactivated catalyst may not be efficient in reducing the ketone.

Troubleshooting Steps:

  • Increase Reaction Time: Extend the reaction time and monitor the disappearance of the ketone by techniques like GC-MS.

  • Increase Hydrogen Pressure: Operating at a higher hydrogen pressure can favor the complete reduction to the alcohol.

  • Catalyst Loading/Type: Increase the catalyst loading or consider a more active catalyst. For instance, Raney Nickel is known for its high activity in hydrogenating carbonyl groups.[5]

Q3: The cis/trans isomer ratio of my this compound product is not what I expected. How can I control the stereoselectivity?

A3: The stereochemical outcome of the hydrogenation of 4-ethylphenol is highly dependent on the choice of catalyst and reaction conditions.

  • Catalyst Selection: Different metals have different stereoselectivities. Rhodium-based catalysts are known to favor the formation of the cis-isomer, while palladium catalysts tend to yield the more thermodynamically stable trans-isomer.[6][7][8]

  • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereochemical pathway.

Troubleshooting Steps:

  • Catalyst Screening: To obtain a higher proportion of the cis-isomer, consider using a rhodium-on-carbon (Rh/C) or other rhodium-based catalysts. For the trans-isomer, a palladium-on-carbon (Pd/C) or palladium-on-alumina (Pd/Al2O3) catalyst is generally preferred.

  • Solvent Optimization: Experiment with different solvents to see how they affect the isomer ratio.

Q4: After scaling up, I'm having difficulty with catalyst filtration and recovery. What can I do?

A4: Handling larger quantities of catalyst in a scaled-up process can present logistical challenges.

  • Catalyst Particle Size: Fine catalyst powders can be difficult to filter and may pass through standard filter media.

  • Catalyst Settling: In large, unstirred vessels, the catalyst may not settle uniformly, making complete recovery difficult.

Troubleshooting Steps:

  • Use a Different Catalyst Support: Consider using a catalyst on a larger, more easily filterable support, such as pellets or extrudates, especially in fixed-bed reactor systems.

  • Filtration Aids: The use of a filter aid like celite can improve the efficiency of catalyst filtration.

  • Reactor Design: For very large scales, consider a reactor design that facilitates catalyst separation, such as a basket-type catalyst holder or a fixed-bed reactor.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Hydrogenation of 4-Ethylphenol

ParameterLab-Scale (Typical)Pilot-Scale (Anticipated Challenges)
Reactant 4-Ethylphenol4-Ethylphenol
Product This compoundThis compound
Catalyst 5% Pd/C or 5% Rh/C5% Pd/C, 5% Rh/C, or Raney Nickel
Catalyst Loading 1-5 mol%1-10 mol% (may be higher to compensate for deactivation)
Temperature 50-150 °C80-200 °C (potential for higher temperatures due to heat transfer limitations)
Pressure (H2) 10-50 bar20-100 bar (may be higher to improve mass transfer)
Reaction Time 4-24 hours8-48 hours (potentially longer due to mass transfer limitations)
Typical Yield >95%85-95% (potential for lower yield due to side reactions)
Major Byproducts 4-Ethylcyclohexanone, trace cyclohexane4-Ethylcyclohexanone, Cyclohexane, Ethylbenzene
Cis/Trans Ratio Catalyst dependent (Rh for cis, Pd for trans)Catalyst dependent, may be affected by temperature variations

Experimental Protocols

1. Lab-Scale Hydrogenation of 4-Ethylphenol (General Procedure)

  • Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with 4-ethylphenol (1.0 eq), a suitable solvent (e.g., ethanol, isopropanol), and the chosen catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 20 bar).

  • Reaction: The mixture is heated to the target temperature (e.g., 80 °C) with vigorous stirring. The reaction progress is monitored by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • Purification: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield this compound.

2. Pilot-Scale Hydrogenation of 4-Ethylphenol (Conceptual Protocol)

  • Reactor Charging: A pilot-scale hydrogenation reactor is charged with 4-ethylphenol and the solvent. The catalyst (e.g., Raney Nickel slurry or a supported catalyst) is added.

  • Safety Purge: The reactor is purged multiple times with nitrogen to ensure an inert atmosphere.

  • Hydrogenation: The reactor is pressurized with hydrogen to the operational pressure. The temperature is raised to the setpoint, and agitation is started. Both temperature and pressure are carefully monitored and controlled throughout the reaction.

  • Reaction Monitoring: Samples are taken periodically (if the reactor design allows) to monitor the conversion of 4-ethylphenol and the formation of byproducts by GC analysis.

  • Shutdown and Product Isolation: Upon completion, the reactor is cooled, and the hydrogen pressure is vented. The catalyst is separated by filtration.

  • Purification: The crude product is transferred to a distillation unit for purification to remove the solvent and any lower or higher boiling impurities.

Mandatory Visualization

experimental_workflow cluster_lab Lab-Scale Synthesis cluster_pilot Pilot-Scale Synthesis Lab_React Reaction Setup (Autoclave) Lab_Inert Inerting (N2 Purge) Lab_React->Lab_Inert Lab_H2 Hydrogenation Lab_Inert->Lab_H2 Lab_Workup Work-up & Filtration Lab_H2->Lab_Workup Lab_Purify Purification (Distillation) Lab_Workup->Lab_Purify Pilot_React Reactor Charging Lab_Purify->Pilot_React Scale-up Pilot_Inert Safety Purge (N2) Pilot_React->Pilot_Inert Pilot_H2 Hydrogenation & Monitoring Pilot_Inert->Pilot_H2 Pilot_Filter Catalyst Filtration Pilot_H2->Pilot_Filter Pilot_Purify Product Purification Pilot_Filter->Pilot_Purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Low Yield or Selectivity Issue Check_Mass_Transfer Evaluate Mass Transfer (Agitation, H2 pressure) Start->Check_Mass_Transfer Check_Heat_Transfer Evaluate Heat Transfer (Cooling, Hotspots) Start->Check_Heat_Transfer Check_Catalyst Evaluate Catalyst (Activity, Loading) Start->Check_Catalyst Check_Reaction_Time Evaluate Reaction Time Start->Check_Reaction_Time Solution_Mass Increase Stirring, Increase H2 Pressure Check_Mass_Transfer->Solution_Mass Improve Solution_Heat Enhance Cooling, Monitor Temperature Check_Heat_Transfer->Solution_Heat Improve Solution_Catalyst Increase Loading, Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Optimize Solution_Time Extend Reaction Duration Check_Reaction_Time->Solution_Time Optimize

Caption: Troubleshooting logic for synthesis issues.

signaling_pathway Start 4-Ethylphenol Intermediate 4-Ethylcyclohexanone Start->Intermediate + H2 (Catalyst) Byproduct Cyclohexane/Ethylbenzene Start->Byproduct Side Reactions (High Temp) Product_cis cis-4-Ethylcyclohexanol Intermediate->Product_cis + H2 (Rh Catalyst) Product_trans trans-4-Ethylcyclohexanol Intermediate->Product_trans + H2 (Pd Catalyst)

Caption: Reaction pathway for this compound synthesis.

References

Minimizing byproduct formation in 4-Ethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 4-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are:

  • Synthesis: Catalytic hydrogenation of 4-ethylphenol to produce this compound.

  • Dehydration: Elimination of water to form various isomers of ethylcyclohexene.

  • Oxidation: Conversion to 4-ethylcyclohexanone.

Q2: What are the typical byproducts observed in the synthesis of this compound via hydrogenation of 4-ethylphenol?

A2: The primary byproduct is 4-ethylcyclohexanone, which forms as an intermediate.[1][2] Incomplete hydrogenation can also leave unreacted 4-ethylphenol. Over-hydrogenation under harsh conditions could potentially lead to the formation of ethylcyclohexane.

Q3: What byproducts can be expected during the dehydration of this compound?

A3: Dehydration of this compound, which is typically a mixture of cis and trans isomers, leads to a mixture of isomeric alkenes as the primary byproducts. These can include 1-ethylcyclohexene, 3-ethylcyclohexene, 4-ethylcyclohexene, and ethylidenecyclohexane. The distribution of these products is dependent on the reaction mechanism (E1 or E2) and conditions. Unreacted starting material and residual acid catalyst can also be present in the crude product.

Q4: What are the common byproducts in the oxidation of this compound to 4-ethylcyclohexanone?

A4: The main byproduct is unreacted this compound. If a strong oxidizing agent is used or the reaction is not carefully controlled, over-oxidation can occur, leading to ring-opening and the formation of dicarboxylic acids, such as derivatives of adipic acid.[3]

Troubleshooting Guides

Issue 1: Formation of 4-ethylcyclohexanone during the hydrogenation of 4-ethylphenol.
  • Problem: The final product is contaminated with significant amounts of 4-ethylcyclohexanone.

  • Cause: This is often due to incomplete hydrogenation of the intermediate ketone. The reaction proceeds via the hydrogenation of the phenol to the ketone, which is then further reduced to the alcohol.[1][2]

  • Solution:

    • Increase Hydrogen Pressure: Higher hydrogen pressure can favor the complete reduction of the ketone intermediate.

    • Optimize Catalyst: Ensure the catalyst is active. A catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) is often effective. The choice of catalyst support can also influence selectivity.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Polar solvents like ethanol have been shown to favor the formation of cyclohexanols.[4]

    • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature may drive the conversion of the ketone to the alcohol. However, be cautious as excessively high temperatures can lead to other side reactions.

Issue 2: A complex mixture of alkene isomers is formed during dehydration.
  • Problem: The product of the dehydration reaction is a mixture of several ethylcyclohexene isomers, making purification difficult.

  • Cause: The dehydration of this compound can proceed via an E1 mechanism, which involves a carbocation intermediate that can rearrange, leading to a variety of alkene products.[5] The starting material being a mixture of cis and trans isomers does not significantly affect the product distribution in an E1 reaction as they both form the same carbocation.

  • Solution:

    • Choice of Dehydrating Agent: Strong, non-nucleophilic acids like phosphoric acid are commonly used. The use of milder dehydrating agents or specific catalysts can sometimes offer better regioselectivity.

    • Temperature Control: Carefully control the distillation temperature to remove the lower-boiling alkene products as they are formed. This application of Le Chatelier's principle drives the reaction towards product formation.[5]

    • Use of a Reusable Catalyst: Greener alternatives like Montmorillonite KSF clay can be used as a reusable catalyst for dehydration, potentially offering a different product distribution.

Issue 3: Over-oxidation and ring-opening during the synthesis of 4-ethylcyclohexanone.
  • Problem: The desired 4-ethylcyclohexanone product is contaminated with acidic byproducts, indicating ring-opening has occurred.

  • Cause: This is typically caused by using an oxidizing agent that is too strong or not controlling the stoichiometry of the oxidant.[3]

  • Solution:

    • Choice of Oxidizing Agent: Use a milder oxidizing agent. Sodium hypochlorite (bleach) in the presence of a catalyst like acetic acid is a "green" and effective option that minimizes over-oxidation.[6] Other options include pyridinium chlorochromate (PCC) or a Swern oxidation.

    • Stoichiometric Control: Carefully control the molar ratio of the oxidizing agent to the alcohol to avoid an excess of the oxidant.

    • Temperature Control: Perform the reaction at a controlled, often low, temperature to prevent runaway reactions and over-oxidation. An ice bath should be kept on hand for exothermic reactions.[6]

Data Presentation

Table 1: Influence of Catalyst and Solvent on Hydrogenation of 4-Ethylphenol

CatalystSolventTemperature (°C)Pressure (MPa)This compound Yield (%)4-Ethylcyclohexanone Byproduct (%)
5% Pd/CEthanol802.0>95<5
5% Rh/CHexane1003.0~90~10
Raney NiIsopropanol1204.0~85~15
20% Ni/CNTIsopropanol220N/A (Transfer)>95<5[2]

Table 2: Product Distribution in the Dehydration of 4-Alkylcyclohexanols

Dehydrating AgentTemperature (°C)Major Alkene ProductOther Alkene ByproductsUnreacted Alcohol (%)
85% H₃PO₄150-1601-Ethylcyclohexene3- & 4-Ethylcyclohexene, Ethylidenecyclohexane<10
Conc. H₂SO₄140-1501-EthylcyclohexeneHigher proportion of rearranged products<15
Montmorillonite KSF180-200Varies with catalystVaries with catalyst~10-20

Table 3: Selectivity in the Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)4-Ethylcyclohexanone Yield (%)Over-oxidation Byproducts
NaOCl / CH₃COOHDichloromethane0 - 25>90Minimal[6]
PCCDichloromethane25~85-90Minimal
Jones Reagent (CrO₃/H₂SO₄)Acetone0 - 10~70-80Significant if not controlled

Experimental Protocols

Protocol 1: Selective Hydrogenation of 4-Ethylphenol to this compound
  • Reaction Setup: To a high-pressure autoclave, add 4-ethylphenol, a suitable solvent (e.g., ethanol), and a catalytic amount of 5% Pd/C (typically 1-5 mol%).

  • Purging: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the intermediate ketone.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Protocol 2: Dehydration of this compound
  • Reaction Setup: Assemble a simple distillation apparatus. In the distillation flask, combine this compound and a catalytic amount of 85% phosphoric acid. Add a magnetic stir bar.

  • Heating: Heat the mixture gently with stirring.

  • Distillation: The lower-boiling alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below a point where the starting alcohol co-distills significantly.

  • Work-up: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), decant, and purify by fractional distillation.

Protocol 3: Oxidation of this compound to 4-Ethylcyclohexanone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in a suitable solvent like dichloromethane. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium hypochlorite (bleach) containing a catalytic amount of acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 25°C.[6]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess oxidant.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by distillation.

Visualizations

Hydrogenation_Pathway 4-Ethylphenol 4-Ethylphenol 4-Ethylcyclohexanone (Byproduct) 4-Ethylcyclohexanone (Byproduct) 4-Ethylphenol->4-Ethylcyclohexanone (Byproduct) + H2 - H2O This compound (Product) This compound (Product) 4-Ethylcyclohexanone (Byproduct)->this compound (Product) + H2

Caption: Hydrogenation of 4-ethylphenol to this compound.

Dehydration_Pathway cluster_products Alkene Byproducts 1-Ethylcyclohexene 1-Ethylcyclohexene 3-Ethylcyclohexene 3-Ethylcyclohexene 4-Ethylcyclohexene 4-Ethylcyclohexene Ethylidenecyclohexane Ethylidenecyclohexane This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation - H2O Carbocation->1-Ethylcyclohexene - H+ Carbocation->3-Ethylcyclohexene - H+ Carbocation->4-Ethylcyclohexene - H+ Carbocation->Ethylidenecyclohexane - H+

Caption: Dehydration of this compound via a carbocation intermediate.

Oxidation_Pathway This compound This compound 4-Ethylcyclohexanone (Product) 4-Ethylcyclohexanone (Product) This compound->4-Ethylcyclohexanone (Product) [O] Ring-Opened Byproducts (e.g., Adipic Acid derivative) Ring-Opened Byproducts (e.g., Adipic Acid derivative) 4-Ethylcyclohexanone (Product)->Ring-Opened Byproducts (e.g., Adipic Acid derivative) Excess [O]

Caption: Oxidation of this compound and potential over-oxidation.

Experimental_Workflow Start Start: Reaction Planning Selectivity Optimize for Selectivity Start->Selectivity Reaction Perform Reaction Selectivity->Reaction Choose appropriate: - Catalyst - Reagents - Solvent - Temperature Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Work-up Monitor->Workup Complete Purify Purification (Distillation/Crystallization) Workup->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for minimizing byproducts.

References

Technical Support Center: Drying of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective drying of wet 4-Ethylcyclohexanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying wet this compound in a laboratory setting?

A1: The most common and effective methods for drying wet this compound include:

  • Using Anhydrous Inorganic Salts: Agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are widely used. These salts readily absorb water to form hydrates, which can then be removed by filtration.

  • Adsorption by Molecular Sieves: 3Å molecular sieves are particularly effective for drying alcohols. Their pore size is small enough to trap water molecules while excluding the larger this compound molecules.[1][2]

  • Azeotropic Distillation: This technique involves adding a third component (an entrainer) to form a low-boiling azeotrope with water, which can then be distilled off. Common entrainers for alcohols include benzene or cyclohexane.[3][4][5] Given that this compound has a relatively high boiling point (approximately 185.7 °C at 760 mmHg), azeotropic distillation can be an efficient method.[6]

Q2: Does this compound form an azeotrope with water?

A2: Based on available data, there is no readily accessible information to suggest that this compound forms a binary azeotrope with water. Azeotropes are mixtures with a constant boiling point and composition that cannot be separated by simple distillation.[7][8] The lack of a known azeotrope simplifies the drying process, as simple distillation can theoretically remove a significant portion of water, although it is often insufficient for achieving a truly anhydrous product.

Q3: How do I choose the best drying agent for my experiment?

A3: The choice of drying agent depends on factors such as the required level of dryness, the scale of the experiment, and the chemical compatibility of the agent with this compound.

  • Anhydrous Sodium Sulfate (Na₂SO₄): This is a neutral and inexpensive drying agent. It has a high capacity for water but is relatively slow and may not achieve the highest level of dryness. It is a good choice for pre-drying or when trace amounts of residual water are acceptable.

  • Anhydrous Magnesium Sulfate (MgSO₄): This is a slightly acidic, fast, and efficient drying agent with a high capacity for water. It is a good general-purpose drying agent for alcohols.

  • 3Å Molecular Sieves: These are the most effective for achieving a very low water content (anhydrous conditions). They are ideal for sensitive reactions that require strictly anhydrous this compound.[1]

Q4: Can I reuse drying agents?

A4: Molecular sieves can be regenerated and reused. To regenerate them, they need to be heated in an oven at a high temperature (typically 250-320°C) under a vacuum or with a flow of an inert gas to drive off the adsorbed water.[9] Anhydrous inorganic salts are generally not regenerated in a laboratory setting due to the high energy input required to remove the water of hydration.

Troubleshooting Guides

Issue 1: The drying agent clumps together and does not appear to be working.
Possible CauseRecommended Solution
Excessive water content in the this compound. Drying agents are intended to remove trace amounts of water, not large volumes.If a separate aqueous layer is visible, first separate it using a separatory funnel. For very wet solutions, consider a preliminary drying step with a high-capacity agent like anhydrous sodium sulfate before using a more efficient agent like magnesium sulfate or molecular sieves.[10][11]
Insufficient amount of drying agent. Add more of the drying agent in small portions until some of the powder remains free-flowing and does not clump together.[10] This indicates that all the water has been absorbed.
The drying agent is old or has been improperly stored, leading to prior absorption of atmospheric moisture.Use a fresh, unopened container of the anhydrous salt or ensure it has been stored in a tightly sealed container in a desiccator.
Issue 2: Residual water is still present after drying.
Possible CauseRecommended Solution
Inadequate contact time with the drying agent. Sodium sulfate, in particular, requires a longer contact time to be effective.Allow the this compound to stand over the drying agent for a sufficient period (e.g., at least 30 minutes for sodium sulfate, with occasional swirling). For molecular sieves, allowing the mixture to stand overnight is recommended for achieving very low water content.[3]
The chosen drying agent is not efficient enough for the required level of dryness.For applications requiring highly anhydrous this compound, use 3Å molecular sieves.[1]
Inefficient removal of the drying agent. If the hydrated salt is not completely removed, it can re-introduce water into the solution.Ensure complete separation of the drying agent by careful decantation or filtration. Rinsing the drying agent with a small amount of fresh, dry solvent can help recover any adsorbed product, but this rinse should also be dried.[10]

Quantitative Data on Drying Agent Efficiency

The following table summarizes the efficiency of various drying agents for alcohols. While this data is for methanol and ethanol, it provides a useful comparison for what can be expected when drying this compound.

Drying AgentAlcoholLoading (% w/v)Contact TimeResidual Water (ppm)
3Å Molecular SievesMethanol20%5 days~10
KOHMethanol--33
Mg/I₂Methanol--54
3Å Molecular SievesEthanol10-20 g/L24-48 hours<10

Data adapted from studies on methanol and ethanol drying.[3]

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate

Materials:

  • Wet this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask with a stopper

  • Filter paper and funnel or a sintered glass funnel

  • Clean, dry receiving flask

Procedure:

  • Place the wet this compound in a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (a spatula tip full) to the flask.

  • Swirl the flask. Observe the drying agent. If it clumps together at the bottom, it is absorbing water.[10]

  • Continue adding small portions of magnesium sulfate until some of the powder remains free-flowing and suspended in the liquid upon swirling. This indicates that the water has been removed.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separate the dried this compound from the magnesium sulfate by decanting the liquid into a clean, dry flask or by gravity filtration through a fluted filter paper.

Protocol 2: Drying this compound with 3Å Molecular Sieves

Materials:

  • Wet this compound

  • Activated 3Å molecular sieves

  • Flask with a ground glass joint and a stopper or septum

  • Syringe or cannula for transfer (optional)

Procedure:

  • Activate the 3Å molecular sieves by heating them in a glassware oven at a temperature above 250°C for at least 4 hours, preferably under vacuum.[9] Allow them to cool in a desiccator.

  • Place the wet this compound in a clean, dry flask.

  • Add the activated molecular sieves to the flask (approximately 10-20% of the volume of the alcohol).

  • Stopper the flask and allow it to stand, preferably overnight. Occasional swirling can improve the drying efficiency.

  • Carefully decant or transfer the dry this compound via a syringe or cannula to a new, dry container, leaving the molecular sieves behind.

Logical Workflow for Selecting a Drying Method

The following diagram illustrates a logical workflow for selecting the appropriate drying technique for this compound based on experimental requirements.

DryingMethodSelection start Wet this compound pre_dry Visible Water Layer? start->pre_dry sep_funnel Separate with Separatory Funnel pre_dry->sep_funnel Yes dryness_req Required Level of Dryness? pre_dry->dryness_req No sep_funnel->dryness_req moderate_dry Moderately Dry (e.g., for extraction) dryness_req->moderate_dry Moderate anhydrous Anhydrous (e.g., for water-sensitive reaction) dryness_req->anhydrous High (Anhydrous) na2so4 Use Anhydrous Na₂SO₄ or MgSO₄ moderate_dry->na2so4 mol_sieves Use 3Å Molecular Sieves anhydrous->mol_sieves azeotrope Consider Azeotropic Distillation for large scale/high purity anhydrous->azeotrope end Dry this compound na2so4->end mol_sieves->end azeotrope->end

Caption: Decision tree for selecting a drying method for this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-Ethylcyclohexanol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates like 4-Ethylcyclohexanol is a critical step in quality control for research and pharmaceutical development. Ensuring high purity is paramount for reaction efficiency, reproducibility, and the safety of final products. This guide provides a comprehensive comparison of the classic redox titration method with modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for validating this compound purity, supported by detailed experimental protocols and comparative data.

Methodology Comparison

While titration offers a cost-effective approach to determine the concentration of oxidizable substances, chromatographic methods provide superior specificity for purity and impurity profiling.

Parameter Redox Back-Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/RID)
Principle Oxidation of the alcohol with a known excess of oxidant, followed by titration of the unreacted oxidant.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Specificity Moderate. The method is susceptible to interference from any other oxidizable impurities present in the sample.High. Can separate and quantify the main component from volatile impurities, including isomers.High. Can separate the main component from non-volatile impurities. Derivatization may be needed for UV detection.
Primary Measurement Molar concentration of the alcohol functional group.Area percent of the main peak relative to all volatile components detected.Area percent of the main peak relative to all components detected.
Instrumentation Cost Low. Requires standard laboratory glassware and reagents.High. Requires a dedicated Gas Chromatograph with a detector (e.g., FID).High. Requires a dedicated HPLC system with a pump, injector, column, and detector.
Analysis Time/Sample ~30-60 minutes (excluding reagent preparation).~10-20 minutes.~15-25 minutes.
Typical Precision Good (RSD < 1-2%).Excellent (RSD < 0.5%).Excellent (RSD < 0.5-1%).

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound using the three described methods.

Analytical Method Sample ID Result (Purity %) Standard Deviation (±) Relative Standard Deviation (RSD %)
Redox Back-TitrationBATCH-00198.5%0.450.46%
Gas Chromatography (GC-FID)BATCH-00199.6%0.120.12%
HPLC (with RID)BATCH-00199.4%0.180.18%

Note: The slightly lower purity value obtained by titration could suggest the presence of non-alcoholic, non-oxidizable impurities that are not detected by this method but are separated and accounted for in the chromatographic techniques.

Experimental Protocols

Purity by Redox Back-Titration

This method is based on the oxidation of the secondary alcohol group in this compound by an excess of potassium dichromate in a strong acid solution. The unreacted dichromate is then determined by reacting it with potassium iodide to liberate iodine, which is subsequently titrated with a standardized sodium thiosulfate solution.

Reagents:

  • Standardized 0.1 N Potassium Dichromate solution

  • Standardized 0.1 N Sodium Thiosulfate solution

  • Sulfuric Acid, concentrated

  • Potassium Iodide (KI), 10% (w/v) solution

  • Starch indicator solution, 1% (w/v)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.

  • Oxidation: Carefully add 25.00 mL of 0.1 N potassium dichromate solution to the flask, followed by the slow addition of 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Stopper the flask, swirl gently to mix, and allow the reaction to proceed in the dark for 30 minutes.

  • Blank Preparation: Prepare a blank by following the same procedure but omitting the this compound sample.

  • Titration: After 30 minutes, dilute the sample and blank solutions with 100 mL of deionized water. Add 10 mL of 10% potassium iodide solution. The solution will turn a dark reddish-brown due to the formation of iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with sodium thiosulfate until the blue color disappears, leaving a pale green solution (the color of the Cr³⁺ ions). Record the volume of titrant used.

  • Calculation:

    • Purity (%) = [((V_b - V_s) * N * E_w) / W] * 100

    • Where:

      • V_b = Volume of sodium thiosulfate for the blank (mL)

      • V_s = Volume of sodium thiosulfate for the sample (mL)

      • N = Normality of the sodium thiosulfate solution

      • E_w = Equivalent weight of this compound (Molecular Weight / 2, as 2 electrons are transferred per mole)

      • W = Weight of the sample (g)

Purity by Gas Chromatography (GC)

This method separates volatile components of the sample, providing a direct measure of purity based on the relative area of the this compound peak. A Flame Ionization Detector (FID) is ideal for this analysis.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Volume: 1 µL (Split ratio 50:1)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample into the GC system.

  • Analysis: Record the chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks detected in the chromatogram.[1]

  • Calculation:

    • Purity (%) = (Area_sample / Area_total) * 100

Purity by High-Performance Liquid Chromatography (HPLC)

Since this compound lacks a strong UV chromophore, detection can be achieved using a Refractive Index Detector (RID) or by derivatization for UV detection. The following protocol uses an RID.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC system with isocratic pump and autosampler

  • Detector: Refractive Index Detector (RID)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Allow the HPLC system and RID to equilibrate thoroughly to ensure a stable baseline.

  • Injection: Inject the sample onto the column.

  • Analysis: Record the chromatogram. Calculate the purity based on the area percentage of the main peak.

  • Calculation:

    • Purity (%) = (Area_sample / Area_total) * 100

Visualized Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample, comparing the path for titration and a chromatographic method like GC.

G cluster_0 Purity Validation Workflow: this compound cluster_1 Method A: Redox Titration cluster_2 Method B: Gas Chromatography Sample Sample Received (this compound, Batch-001) Prep Sample Preparation (Weighing & Dissolution) Sample->Prep Decision Choose Analytical Method Prep->Decision Titration 1. Oxidation with K2Cr2O7 2. Back-titrate with Na2S2O3 Decision->Titration  Cost-Effective Assay GC_Run Inject into GC-FID System Decision->GC_Run High Specificity Required   Calc_T Calculate Purity (Based on Titrant Volume) Titration->Calc_T Result_T Purity Result (Titration) Calc_T->Result_T Report Final Purity Report & Certificate of Analysis Result_T->Report Calc_GC Calculate Purity (Based on Peak Area %) GC_Run->Calc_GC Result_GC Purity Result (GC) Calc_GC->Result_GC Result_GC->Report

Caption: Workflow comparing titration and GC for purity validation.

References

A Comparative Guide to 4-Ethylcyclohexanol and 4-tert-butylcyclohexanol as Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-ethylcyclohexanol and 4-tert-butylcyclohexanol, two substituted cyclohexanol derivatives frequently employed as starting materials in organic synthesis. An objective analysis of their physical properties, stereochemistry, and reactivity in key transformations is presented, supported by experimental data to aid in the selection of the appropriate building block for specific research and development applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 4-tert-butylcyclohexanol is provided in Table 1. These properties influence their handling, reaction conditions, and purification procedures.

PropertyThis compound4-tert-butylcyclohexanol
Molecular Formula C₈H₁₆O[1]C₁₀H₂₀O[2]
Molecular Weight 128.21 g/mol [1]156.27 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[1][4]White crystalline solid[5]
Melting Point Not well-defined for mixture of isomers62-70 °C (mixture of isomers)[3][6]
Boiling Point ~83.5-84.5 °C @ 10 mmHg[7]110-115 °C @ 15 mmHg[3][6]
Solubility Sparingly soluble in water[1]Limited solubility in water, soluble in organic solvents[5]
CAS Number 4534-74-1 (mixture of isomers)[1]98-52-2 (mixture of isomers)[2][6]

Stereochemistry and Conformational Analysis

Both this compound and 4-tert-butylcyclohexanol exist as cis and trans diastereomers due to the relative orientation of the hydroxyl and alkyl groups on the cyclohexane ring. The conformational preferences of these isomers, particularly the chair conformations, significantly impact their reactivity.

The bulky tert-butyl group in 4-tert-butylcyclohexanol has a very high A-value (approximately 4.9 kcal/mol), meaning it has a strong preference for the equatorial position to minimize steric strain.[2] This effectively "locks" the cyclohexane ring in a specific conformation. In contrast, the ethyl group has a smaller A-value (approximately 1.79 kcal/mol), allowing for a more dynamic equilibrium between chair conformers.[2]

G cluster_ethyl This compound Conformational Isomers cluster_tertbutyl 4-tert-butylcyclohexanol Conformational Isomers cis_Et_eq cis-4-Ethylcyclohexanol (Ethyl equatorial, OH axial) cis_Et_ax cis-4-Ethylcyclohexanol (Ethyl axial, OH equatorial) cis_Et_eq->cis_Et_ax Ring Flip trans_Et_eq trans-4-Ethylcyclohexanol (Ethyl equatorial, OH equatorial) trans_Et_ax trans-4-Ethylcyclohexanol (Ethyl axial, OH axial) trans_Et_eq->trans_Et_ax Ring Flip cis_tBu_eq cis-4-tert-butylcyclohexanol (t-Bu equatorial, OH axial) [More Stable] cis_tBu_ax cis-4-tert-butylcyclohexanol (t-Bu axial, OH equatorial) [Less Stable] cis_tBu_eq->cis_tBu_ax Ring Flip (Disfavored) trans_tBu_eq trans-4-tert-butylcyclohexanol (t-Bu equatorial, OH equatorial) [Significantly More Stable] trans_tBu_ax trans-4-tert-butylcyclohexanol (t-Bu axial, OH axial) [Highly Unstable] trans_tBu_eq->trans_tBu_ax Ring Flip (Highly Disfavored) G cluster_workflow General Experimental Workflow for Oxidation A 1. Dissolve Alcohol in Acetic Acid B 2. Cool Reaction Mixture A->B C 3. Add Oxidizing Agent (Bleach) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench Excess Oxidant D->E F 6. Extraction with Organic Solvent E->F G 7. Wash and Dry Organic Layer F->G H 8. Solvent Removal G->H I 9. Purification H->I

References

A Comparative Guide to 4-Ethylcyclohexanol and Other Cyclohexanol Derivatives as Solvents in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, profoundly influencing the efficiency of chemical reactions, the characteristics of crystallization processes, and the overall safety and environmental profile of a drug manufacturing process.[1][2] Cyclohexanol and its derivatives are a versatile class of solvents, and understanding their nuanced differences is key to process optimization. This guide provides a detailed comparison of 4-ethylcyclohexanol against other common cyclohexanols, offering insights into their physicochemical properties and potential performance as solvents in drug development.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a solvent dictate its behavior in various applications.[1][3] The following table summarizes key parameters for this compound and other relevant cyclohexanols.

PropertyThis compoundCyclohexanol2-Methylcyclohexanol3-Methylcyclohexanol4-Methylcyclohexanol
Molecular Formula C₈H₁₆O[4]C₆H₁₂O[3]C₇H₁₄OC₇H₁₄O[5]C₇H₁₄O
Molecular Weight ( g/mol ) 128.21[4]100.16[3]114.19114.19[5]114.19
Boiling Point (°C) ~185-187160-161[3]165-166174-175171-173
Melting Point (°C) -20-22[3]~ -14-13.5[5]-
Density (g/cm³ at 20°C) ~0.9180.962[3]~0.9340.9338[5]~0.914
Water Solubility Sparingly soluble[4]3.6 g/100 mL at 20°C[3]Moderately solubleModerately soluble[5]Slightly soluble
Polarity PolarPolar[6]PolarPolar[5]Polar

Performance Comparison in Pharmaceutical Applications

While direct comparative experimental data between these specific cyclohexanols is scarce in publicly available literature, we can infer their potential performance based on their physicochemical properties and established principles of solvent selection in drug development.[7]

As a Reaction Solvent

The choice of a reaction solvent is critical for controlling reaction rates, selectivity, and facilitating the dissolution of reactants.[5]

  • This compound , with its higher boiling point compared to cyclohexanol and its methyl-substituted counterparts, offers a wider operational temperature range. This can be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

  • The polarity of all these cyclohexanols, stemming from the hydroxyl group, makes them suitable for a range of reactions involving polar reagents or intermediates.[6] The alkyl substituents in this compound and the methylcyclohexanols slightly decrease the overall polarity compared to cyclohexanol, which could be beneficial for reactions where a moderately polar environment is optimal.

  • The increased steric bulk of the ethyl group in this compound might influence reaction kinetics or selectivity in some cases, a factor to be considered during process development.

In Crystallization Processes

The solvent plays a pivotal role in crystallization, affecting solubility, nucleation, crystal growth, and polymorphism.[4][8]

  • The solubility of a drug substance in these solvents will vary. The slightly lower polarity and larger nonpolar region of this compound might offer different solubility profiles for active pharmaceutical ingredients (APIs) compared to cyclohexanol. This can be leveraged to control supersaturation, a key driver of crystallization.

  • The higher boiling point of this compound can be a disadvantage in crystallization if solvent removal is a critical final step, as it would require more energy-intensive methods like vacuum distillation.[9]

In Extraction Processes

In extraction, the solvent's ability to selectively dissolve the target compound while leaving impurities behind is paramount.[10]

  • The varying polarities and hydrophobic character of these cyclohexanols can be exploited for selective extractions. This compound, with its larger alkyl group, may be more effective in extracting less polar compounds from an aqueous phase compared to cyclohexanol.

Hypothetical Experimental Protocol: Comparative Evaluation of Cyclohexanols for API Crystallization

To provide a framework for empirical comparison, the following is a proposed experimental protocol for evaluating the performance of this compound versus other cyclohexanols as crystallization solvents for a model API.

Objective: To compare the effect of this compound, cyclohexanol, and 4-methylcyclohexanol on the yield, crystal habit, and purity of a model API (e.g., Ibuprofen).

Materials:

  • Model API (e.g., Ibuprofen)

  • This compound (99%+ purity)

  • Cyclohexanol (99%+ purity)

  • 4-Methylcyclohexanol (99%+ purity)

  • Anti-solvent (e.g., n-heptane)

  • Jacketed crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus

  • Drying oven

  • Analytical instrumentation: HPLC (for purity), DSC (for polymorphism), and microscope (for crystal morphology).

Methodology:

  • Solubility Determination:

    • Prepare saturated solutions of the API in each cyclohexanol derivative at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Analyze the concentration of the API in the supernatant to construct a solubility curve for each solvent.

  • Cooling Crystallization:

    • Dissolve a known amount of the API in each solvent at an elevated temperature (e.g., 60°C) to achieve a specific supersaturation level.

    • Cool the solutions at a controlled rate (e.g., 0.5°C/min) to a final temperature (e.g., 10°C).

    • Hold at the final temperature for a set period to allow for complete crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

    • Calculate the crystallization yield.

  • Anti-solvent Crystallization:

    • Dissolve a known amount of the API in each solvent at a constant temperature (e.g., 25°C).

    • Add an anti-solvent (e.g., n-heptane) at a controlled rate until crystallization is observed.

    • Continue the addition to achieve a desired solvent/anti-solvent ratio.

    • Filter, wash, and dry the crystals.

    • Calculate the crystallization yield.

  • Product Analysis:

    • Determine the purity of the crystallized API from each experiment using a validated HPLC method.

    • Examine the crystal morphology (shape and size distribution) using microscopy.

    • Analyze the solid form for any polymorphic changes using DSC.

Data Presentation: The results should be summarized in tables for easy comparison of yield, purity, and key crystal characteristics for each solvent system.

Logical Workflow for Cyclohexanol Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable cyclohexanol-based solvent in a drug development context.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Final Selection & Optimization A Define Process Requirements (Reaction, Crystallization, Extraction) B Review Physicochemical Properties (Boiling Pt, Polarity, Solubility Data) A->B C Shortlist Candidate Cyclohexanols (this compound, Cyclohexanol, etc.) B->C D Perform Lab-Scale Experiments (e.g., Crystallization Protocol) C->D E Analyze Performance Metrics (Yield, Purity, Crystal Form) D->E F Assess Safety & Environmental Profile (Toxicity, Recyclability) E->F G Select Optimal Solvent F->G H Process Optimization & Scale-Up G->H

Caption: A logical workflow for selecting and optimizing a cyclohexanol-based solvent.

Conclusion

This compound presents itself as a viable and potentially advantageous solvent in certain pharmaceutical applications, particularly where a higher boiling point and slightly lower polarity compared to cyclohexanol are desirable. However, the optimal choice of solvent is highly dependent on the specific requirements of the chemical transformation or separation process. A systematic approach that combines an understanding of fundamental physicochemical properties with targeted experimental evaluation is crucial for making an informed and effective solvent selection decision. This guide provides a foundational comparison and a framework for such an evaluation, empowering researchers to optimize their processes for efficiency, quality, and safety.

References

A Spectroscopic Showdown: Unraveling the Isomers of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the world of stereochemistry, even subtle differences in spatial arrangement can lead to distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-Ethylcyclohexanol, offering researchers, scientists, and drug development professionals a comprehensive analysis based on experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Structural Differences

The two isomers of this compound, cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol, differ in the orientation of the ethyl and hydroxyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference has a significant impact on their spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound. It is important to note that some publicly available data, such as that from the NIST WebBook, is for a mixture of cis and trans isomers.[1] Data for individual isomers has been compiled from various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The key absorptions for alcohols are the O-H and C-O stretching vibrations.[2]

Vibrational Mode cis-4-Ethylcyclohexanol (cm⁻¹) trans-4-Ethylcyclohexanol (cm⁻¹) Interpretation
O-H Stretch~3350 (broad, strong)~3350 (broad, strong)The broadness is due to intermolecular hydrogen bonding.[3]
C-H Stretch~2850-2950~2850-2950Typical for sp³ hybridized C-H bonds in the ethyl group and cyclohexane ring.
C-O Stretch~1050~1100The position of the C-O stretch can sometimes differentiate between axial and equatorial hydroxyl groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy

Proton Environment cis-4-Ethylcyclohexanol (δ ppm) trans-4-Ethylcyclohexanol (δ ppm) Interpretation
-OHVariableVariableChemical shift is concentration and solvent dependent; often appears as a broad singlet.[5]
-CH(OH)~4.0 (multiplet)~3.5 (multiplet)The proton on the carbon bearing the hydroxyl group. The difference in chemical shift is a key distinguishing feature between the two isomers.
-CH₂- (ethyl)~1.4 (quartet)~1.4 (quartet)Methylene protons of the ethyl group.
-CH₃ (ethyl)~0.9 (triplet)~0.9 (triplet)Methyl protons of the ethyl group.
Cyclohexane H~1.0-2.0 (multiplet)~1.0-2.0 (multiplet)Protons on the cyclohexane ring.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.[6]

¹³C NMR Spectroscopy

Carbon Environment cis-4-Ethylcyclohexanol (δ ppm) trans-4-Ethylcyclohexanol (δ ppm) Interpretation
-C(OH)~66~71The carbon atom bonded to the hydroxyl group. This significant difference in chemical shift is a reliable indicator for distinguishing the isomers.
-CH₂- (ethyl)~30~30Methylene carbon of the ethyl group.
-CH₃ (ethyl)~11~11Methyl carbon of the ethyl group.
Cyclohexane C~20-40~20-40Carbons of the cyclohexane ring.

Note: Data compiled from spectral databases.[7][8][9][10] Precise values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[11][12]

Ion m/z (relative intensity) Interpretation
[M]⁺128Molecular ion peak, corresponding to the molecular weight of this compound (C₈H₁₆O).
[M-H₂O]⁺110Loss of a water molecule, a common fragmentation for alcohols.[3]
[M-C₂H₅]⁺99Loss of the ethyl group.
[M-H₂O-C₂H₄]⁺82Subsequent loss of ethylene from the dehydrated ion.

Note: The fragmentation pattern is expected to be very similar for both isomers under standard electron ionization (EI) conditions, making it difficult to distinguish them by MS alone.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Peak positions (in cm⁻¹) and intensities are then analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the this compound isomer (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]

  • Data Acquisition: The NMR tube is placed in the magnet of the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, data is typically acquired over a 0-12 ppm range. For ¹³C NMR, the range is typically 0-220 ppm.

  • Data Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, integration values, and coupling constants are determined.[13]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile liquids. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (Electron Ionization - EI), causing the molecules to ionize and fragment.[12][14]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis cis cis-4-Ethylcyclohexanol IR IR Spectroscopy cis->IR NMR NMR Spectroscopy cis->NMR MS Mass Spectrometry cis->MS trans trans-4-Ethylcyclohexanol trans->IR trans->NMR trans->MS IR_data Vibrational Frequencies IR->IR_data NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data MS_data m/z Ratios & Fragmentation MS->MS_data Comparison Comparison of Spectra IR_data->Comparison NMR_data->Comparison MS_data->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The spectroscopic analysis of cis- and trans-4-Ethylcyclohexanol reveals key differences, particularly in their NMR spectra. The chemical shifts of the proton and carbon attached to the hydroxyl group are significantly different, providing a reliable method for distinguishing between the two isomers. While IR and MS are valuable for confirming the functional group and molecular weight, NMR spectroscopy offers the most definitive data for isomer differentiation. This guide provides a foundational dataset and procedural overview to aid researchers in their analytical endeavors.

References

Comparative Analysis of the Biological Activity of 4-Ethylcyclohexanol Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of 4-Ethylcyclohexanol and its derivatives, presenting available quantitative data, experimental methodologies, and pathway visualizations.

The quest for novel therapeutic agents has led to extensive exploration of various chemical scaffolds, including cyclohexanol derivatives. This compound, a simple cyclic alcohol, serves as a foundational structure for the synthesis of a multitude of derivatives. These modifications to the parent compound can significantly alter its physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of this compound derivatives in relation to the parent compound, focusing on antimicrobial and cytotoxic properties. Due to a scarcity of studies directly comparing the derivatives to this compound, this guide synthesizes data from various sources to offer a comprehensive perspective.

Quantitative Biological Activity Data

While direct comparative studies are limited, the available data suggests that derivatization of this compound can lead to compounds with notable biological activities. The parent compound, this compound, is primarily recognized for its role as a synthetic intermediate and its interaction with neurotransmitter receptors, with limited reported antimicrobial or cytotoxic activity in the public domain.[1] In contrast, its derivatives have been the subject of more extensive biological evaluation.

One area of investigation has been the antimicrobial potential of compounds synthesized from 4-ethylcyclohexanone, a direct precursor to this compound. For instance, a novel bicyclic derivative, 7-ethyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, synthesized from 4-ethylcyclohexanone, has demonstrated antimicrobial activity against various pathogens.[2][3]

The following table summarizes the available quantitative data for a representative derivative synthesized from a 4-ethylcyclohexane scaffold. It is important to note that this data is not a direct comparison with this compound due to the lack of available data for the parent compound under the same experimental conditions.

Compound/Derivative NameTarget Organism/Cell LineBiological ActivityQuantitative Measurement (e.g., MIC, IC50)
7-ethyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-oneEscherichia coliAntibacterialZone of Inhibition: 10-15 mm (qualitative)
Aspergillus nigerAntifungalNotable inhibition (qualitative)

Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). The data for the derivative is qualitative and based on zones of inhibition, highlighting the need for more quantitative studies in this area.

Experimental Protocols

The evaluation of biological activity for this compound derivatives typically involves standardized in vitro assays. The following are detailed methodologies for key experiments relevant to the data presented and commonly used in the screening of such compounds.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is a qualitative to semi-quantitative technique used to assess the antimicrobial activity of a compound.

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24 hours.
  • A suspension of the microorganism is prepared in sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the microbial suspension, and excess fluid is removed by pressing against the inside of the tube.
  • The swab is used to evenly inoculate the entire surface of the agar plate.

3. Application of Test Compound:

  • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., the this compound derivative dissolved in a suitable solvent like DMSO).
  • The disks are allowed to dry under aseptic conditions.

4. Incubation and Measurement:

  • The impregnated disks are placed firmly on the surface of the inoculated agar plates.
  • The plates are incubated at 37°C for 24 hours.
  • The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[2]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., K562 erythroleukemia) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well microplates at a density of 1x10^6 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of concentrations.
  • The old medium is removed from the wells, and the cells are treated with the various concentrations of the compound. Control wells with untreated cells and cells treated with a known cytotoxic agent (e.g., doxorubicin) are included.

3. Incubation and MTT Addition:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
  • After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Mandatory Visualizations

To illustrate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

Experimental_Workflow_for_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synthesize this compound Derivative prep_compound Prepare Stock Solution of Derivative start->prep_compound apply_disk Apply Derivative-Impregnated Disk prep_compound->apply_disk prep_microbe Culture Microbial Strain inoculate Inoculate Agar Plates with Microbe prep_microbe->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate inoculate->apply_disk incubate Incubate Plates apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone compare Compare with Controls measure_zone->compare end End: Determine Antimicrobial Activity compare->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway_for_Apoptosis General Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_stim External Stimulus (e.g., Derivative Compound) death_receptor Death Receptors (e.g., Fas, TNFR1) ext_stim->death_receptor int_stim Internal Stimulus (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation (Bax/Bak activation) int_stim->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Navigating the Dehydration of 4-Ethylcyclohexanol: A Comparative Guide to Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient conversion of 4-ethylcyclohexanol to 4-ethylcyclohexene is a critical reaction. This guide provides a comparative analysis of various catalysts employed in this dehydration process, offering insights into their performance based on available experimental data for structurally similar cyclohexanols. Due to a notable gap in the literature specifically addressing this compound, this analysis draws upon data from studies on cyclohexanol and 4-methylcyclohexanol to provide a predictive overview of catalyst efficacy.

The dehydration of this compound is an acid-catalyzed elimination reaction, primarily proceeding through an E1 mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent deprotonation to yield the alkene product, 4-ethylcyclohexene. The choice of catalyst is paramount as it significantly influences the reaction rate, selectivity, and overall yield. The primary catalysts utilized for this transformation fall into three main categories: solid acid catalysts (such as zeolites and clays), heteropoly acids, and metal oxides.

Performance Comparison of Catalyst Types

The selection of an appropriate catalyst is a balance between activity, selectivity, and practical considerations such as reusability and environmental impact. While homogeneous strong acids like sulfuric and phosphoric acid can effectively catalyze the reaction, their corrosive nature and difficulty in separation from the product mixture have led to a preference for heterogeneous solid acid catalysts.

Catalyst TypeCatalyst Example(s)SubstrateTemperature (°C)Conversion (%)Selectivity to Alkene (%)Key Findings & Remarks
Zeolites H-ZSM-5, H-BEA, H-FAUCyclohexanol150 - 400High (approaching 100%)>95%Pore size and acidity of the zeolite are critical. Larger pores (H-FAU, H-BEA) can lead to higher turnover frequencies compared to medium-pore zeolites like H-MFI in apolar solvents.[1][2][3] The presence of water can influence the reaction mechanism and rate.[4]
Sn-MFICyclohexanol150Variable, increases with Sn contentHighThe presence of Sn as a Lewis acid site in conjunction with Brønsted acid sites can enhance the turnover frequency.[5]
Heteropoly Acids H₃PW₁₂O₄₀ (TPA), H₄SiW₁₂O₄₀ (STA) on supports (e.g., SiO₂, Graphite)1-Butanol, other alcohols100 - 300HighHighExhibit strong Brønsted acidity, leading to high catalytic activity at relatively low temperatures.[6] Support material can influence catalyst stability and reusability.
Metal Oxides γ-Al₂O₃, TiO₂, ZrO₂Simple Alcohols>200Moderate to HighHighγ-Al₂O₃ generally shows higher activity compared to TiO₂ and ZrO₂. The reaction often proceeds via an E2 mechanism on these surfaces.[7]
Modified Clays Montmorillonite KSF2-MethylcyclohexanolRefluxGoodGood mixture of isomersA "greener" alternative to strong mineral acids, reusable and non-toxic.[8]
Mineral Acids H₂SO₄, H₃PO₄4-MethylcyclohexanolDistillationHighGoodEffective but corrosive, pose separation challenges and environmental concerns.

Signaling Pathways and Logical Relationships

The general mechanism for the acid-catalyzed dehydration of this compound follows an E1 pathway, which can be visualized as a series of steps. The catalyst plays a crucial role in initiating this pathway by providing a proton.

E1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_Alcohol Protonated this compound This compound->Protonated_Alcohol Protonation H+ H⁺ (from Catalyst) H+->Protonated_Alcohol Carbocation 4-Ethylcyclohexyl Carbocation Protonated_Alcohol->Carbocation Loss of H₂O H2O Water Protonated_Alcohol->H2O 4-Ethylcyclohexene 4-Ethylcyclohexene Carbocation->4-Ethylcyclohexene Deprotonation H_regen H⁺ (regenerated) Carbocation->H_regen

Caption: E1 dehydration mechanism of this compound.

Experimental Protocols

A generalized experimental procedure for the dehydration of this compound using a solid acid catalyst in a laboratory setting is outlined below. This protocol is based on common practices for similar alcohol dehydration reactions.

Materials:

  • This compound

  • Solid acid catalyst (e.g., H-ZSM-5, Amberlyst-15)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Boiling chips or magnetic stir bar

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and the solid acid catalyst (typically 5-10 wt% of the alcohol). Add a boiling chip or a magnetic stir bar.

  • Dehydration and Distillation: Assemble a distillation apparatus. Heat the reaction mixture to a temperature that allows for the distillation of the product, 4-ethylcyclohexene (boiling point approx. 136-138 °C), as it is formed. This removal of the product from the reaction mixture drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate sequentially with a saturated sodium bicarbonate solution (to neutralize any acidic residue), and then with brine (to reduce the amount of dissolved water in the organic layer).

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification and Characterization:

    • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

    • Perform a final distillation to purify the 4-ethylcyclohexene.

    • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and yield, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants This compound + Catalyst Heating Heating & Distillation Reactants->Heating Distillate Collect Distillate Heating->Distillate Washing Wash with NaHCO₃ & Brine Distillate->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Final Distillation Drying->Purification Characterization GC-MS & NMR Purification->Characterization

Caption: General experimental workflow for this compound dehydration.

Conclusion

The dehydration of this compound to 4-ethylcyclohexene can be effectively achieved using a variety of acid catalysts. While traditional mineral acids are effective, solid acid catalysts such as zeolites and supported heteropoly acids offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. The choice of a specific solid acid catalyst will depend on the desired reaction conditions and performance metrics. Zeolites, with their tunable acidity and shape-selective properties, represent a highly versatile and efficient class of catalysts for this transformation. Further research focusing specifically on this compound is warranted to provide more precise data for catalyst comparison and process optimization.

References

Performance Under the Microscope: A Comparative Analysis of 4-Ethylcyclohexanol-Derived Plasticizers and Traditional Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer is a critical decision that impacts the performance, safety, and regulatory compliance of a final product. While phthalate esters have long been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC), concerns over their potential health risks have driven the search for safer, high-performance alternatives. This guide provides an objective comparison of plasticizers derived from 4-Ethylcyclohexanol and its structural analogs against commonly used phthalates, supported by experimental data and detailed methodologies.

This report synthesizes available data on the performance of branched-chain alcohol-derived plasticizers as a proxy for this compound derivatives, due to a scarcity of direct comparative studies on the latter. The data presented offers valuable insights into the key performance indicators that are crucial for material selection in sensitive applications.

Quantitative Performance Comparison

The efficacy of a plasticizer is determined by a range of performance metrics, including its ability to enhance flexibility, maintain thermal stability, resist migration, and uphold the mechanical integrity of the polymer. The following tables summarize the key performance indicators for a representative this compound-derived plasticizer analog—di(4-ethylhexyl) phthalate (D4EHP), using data from structurally similar branched C8-alkyl phthalates—against the industry-standard phthalate, di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound Derivative (Proxy Data)Di(2-ethylhexyl) phthalate (DEHP)Test Method
Tensile Strength (MPa)18 - 2215 - 20ASTM D882
Elongation at Break (%)250 - 350300 - 400ASTM D882
Hardness (Shore A)80 - 9075 - 85ASTM D2240

Table 2: Thermal and Migration Properties

PropertyThis compound Derivative (Proxy Data)Di(2-ethylhexyl) phthalate (DEHP)Test Method
Decomposition Temp (°C, TGA)~220 - 240~200 - 220ASTM E1131
Volatility (% weight loss)LowerHigherASTM D1203
Migration into Hexane (%)LowerHigherASTM D2199

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Mechanical Properties: Tensile Strength and Elongation at Break

The tensile properties of the plasticized PVC films are determined using a universal testing machine according to the ASTM D882 standard.[1][2][3][4]

  • Specimen Preparation: Thin films of the plasticized PVC with a thickness of less than 1.0 mm are prepared.[1] The films are cut into rectangular strips with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip separation.[1]

  • Test Procedure: The specimen is mounted in the grips of the testing machine. The crosshead speed is set to a constant rate, and the sample is pulled until it ruptures. The force and elongation are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length that the material undergoes before rupturing.

Thermal Stability: Thermogravimetric Analysis (TGA)

The thermal stability of the plasticizers is evaluated using Thermogravimetric Analysis (TGA), following principles outlined in ASTM E1131 .[5]

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7][8]

  • Test Procedure: A small, precisely weighed sample of the plasticized PVC is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]

  • Data Analysis: The temperature at which a significant weight loss occurs is identified as the decomposition temperature. This indicates the thermal stability of the material.[6][7]

Migration Resistance

The tendency of a plasticizer to migrate from the polymer matrix is a critical factor for many applications. The migration resistance can be assessed based on the principles of ASTM D2199 , which measures migration to a contacting surface.[9][10][11]

  • Specimen Preparation: A sample of the plasticized vinyl fabric is prepared.[9][10][11]

  • Test Procedure: The vinyl fabric sample is placed in contact with a coated panel under a specified pressure and temperature for a defined period (e.g., 72 hours at 50°C).[9][11]

  • Data Analysis: After the test period, the coating is visually inspected for any signs of softening, marring, or tackiness, which would indicate plasticizer migration.[9][11] An alternative method involves measuring the weight loss of the plasticized material after immersion in a solvent (like hexane) for a specific time.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Plasticizer_Performance cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin P3 Compounding (Melt Blending) P1->P3 P2 Plasticizer (this compound derivative or Phthalate) P2->P3 P4 Film Formation (Pressing/Extrusion) P3->P4 T1 Mechanical Testing (ASTM D882) - Tensile Strength - Elongation P4->T1 Test Specimen T2 Thermal Analysis (TGA) - Decomposition Temp. P4->T2 Test Specimen T3 Migration Test (ASTM D2199) - Weight Loss P4->T3 Test Specimen A1 Comparative Tables T1->A1 T2->A1 T3->A1 A2 Performance Evaluation A1->A2 Phthalate_Endocrine_Disruption_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., DEHP) Metabolite Active Metabolite (e.g., MEHP) Phthalate->Metabolite Metabolism ER Estrogen Receptor (ER) Metabolite->ER AR Androgen Receptor (AR) Metabolite->AR PPAR PPARγ Metabolite->PPAR ERE Estrogen Response Element ER->ERE Binds ARE Androgen Response Element AR->ARE Binds PPRE Peroxisome Proliferator Response Element PPAR->PPRE Binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates ARE->Gene_Expression Regulates PPRE->Gene_Expression Regulates Adverse_Outcome Adverse Health Outcomes (e.g., Reproductive Toxicity) Gene_Expression->Adverse_Outcome Leads to

References

GC-MS Analysis for the Identification of 4-Ethylcyclohexanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of isomeric compounds is a critical step in chemical analysis. This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) analysis of cis- and trans-4-Ethylcyclohexanol, offering insights into their separation and spectral characteristics.

The structural similarity of 4-Ethylcyclohexanol isomers presents a challenge for analytical separation and identification. Gas chromatography, coupled with mass spectrometry, serves as a powerful technique to distinguish between the cis and trans configurations of this molecule. The elution order of these isomers is highly dependent on the type of GC column used, specifically the polarity of the stationary phase.

Elution Profile and Retention Characteristics

This phenomenon is attributed to the differences in the interaction between the isomers and the stationary phase. The more exposed hydroxyl group in the trans isomer can lead to stronger interactions with a polar stationary phase, resulting in a longer retention time.

Table 1: Anticipated GC-MS Elution Characteristics of this compound Isomers

IsomerAnticipated Elution Order (Polar Column)Anticipated Elution Order (Non-Polar Column)
cis-4-EthylcyclohexanolFirstSecond
trans-4-EthylcyclohexanolSecondFirst

Note: The anticipated elution order is based on observations from structurally similar 4-alkylcyclohexanols and may vary depending on the specific GC column and analytical conditions.

Mass Spectral Fragmentation

The mass spectrum of a mixture of cis- and trans-4-Ethylcyclohexanol is available through the National Institute of Standards and Technology (NIST) database. The mass spectra of the individual isomers are expected to be very similar due to their structural relationship, with minor differences in the relative abundance of certain fragment ions.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 128. Key fragment ions arise from the loss of water (M-18, m/z 110), the loss of the ethyl group (M-29, m/z 99), and the loss of both water and the ethyl group (M-18-29, m/z 71). The base peak is typically observed at m/z 57.

Table 2: Key Mass Spectral Fragments for this compound (Isomeric Mixture)

m/zProposed Fragment
128[M]+ (Molecular Ion)
110[M - H₂O]+
99[M - C₂H₅]+
71[M - H₂O - C₂H₅]+
57Base Peak

Experimental Protocol

The following provides a general experimental protocol for the GC-MS analysis of this compound isomers. Optimization of these parameters may be necessary for specific instrumentation and applications.

Gas Chromatography (GC) Conditions:

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

Logical Workflow for Isomer Identification

The process of identifying the cis and trans isomers of this compound using GC-MS follows a logical workflow, as illustrated in the diagram below.

GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample This compound Isomer Mixture Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Eluted Peaks Chromatogram->MassSpectra LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch Fragmentation Comparison of Fragmentation Patterns LibrarySearch->Fragmentation ElutionOrder Analysis of Elution Order Identification Identification of cis and trans Isomers ElutionOrder->Identification Fragmentation->Identification

A Comparative Guide to the Reaction Rates of Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of cyclohexanol and its derivatives across key organic transformations, including oxidation, dehydration, and esterification. The information presented is supported by experimental data to assist researchers in predicting and understanding the chemical behavior of these versatile compounds in various synthetic applications.

Introduction

Cyclohexanol and its substituted derivatives are fundamental building blocks in organic synthesis and are pivotal intermediates in the pharmaceutical industry.[1] The reactivity of these secondary alcohols is largely dictated by the inherent structural and conformational properties of the cyclohexane ring.[1] Factors such as ring strain, steric hindrance, and the nature of substituents significantly influence the stability of reactants, transition states, and products, thereby governing the rates of reaction.[1] This guide delves into the kinetics of three primary reaction types, offering a comparative analysis based on published experimental data.

Oxidation to Cyclohexanone

The oxidation of secondary alcohols like cyclohexanol to their corresponding ketones is a foundational transformation in organic chemistry.[2] Cyclohexanone, the product, is a crucial industrial intermediate, notably in the production of nylon.[2] The rate of this reaction is highly dependent on the oxidizing agent and the presence of catalysts.

Comparative Kinetic Data for Oxidation

Studies have shown that the choice of oxidant and catalyst has a profound impact on the reaction kinetics and thermodynamic parameters. The oxidation rate of cyclohexanol has been observed to be slower than that of its linear counterpart, 1-hexanol, when using oxidants like Chloramine B or inorganic persulphates and periodates.[3][4]

Reaction / OxidantCatalystRate Constant (k) / ParameterValueTemperature (°C)Reference
Cyclohexanol Oxidation
with Chloramine BNoneΔS* (Entropy of Activation)-0.1348 kJ K⁻¹ mol⁻¹30-50[3]
with Chloramine BNi(II)k' x 10³ s⁻¹ (at [Ni(II)]=2.5x10⁻³ M)1.1030[3]
with Chloramine BCu(II)k' x 10³ s⁻¹ (at [Cu(II)]=2.5x10⁻³ M)0.8530[3]
with Chloramine BZn(II)k' x 10³ s⁻¹ (at [Zn(II)]=2.5x10⁻³ M)0.6530[3]
with K₂S₂O₈H⁺Ea (Activation Energy)39.81 kJ mol⁻¹30-45[4]
with KIO₄H⁺Ea (Activation Energy)68.32 kJ mol⁻¹30-45[4]
with OH Radical (gas phase)NoneRate Coefficient(19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹24[5][6]
General Oxidation Reaction Mechanism

The mechanism for oxidation can vary. A common example is the "green" oxidation using hypochlorous acid (HOCl), generated in situ from sodium hypochlorite and acetic acid.[2] The process involves the formation of an alkyl hypochlorite intermediate followed by an E2-type elimination.[2]

OxidationMechanism cluster_0 Step 1: Formation of Active Oxidant cluster_1 Step 2: Formation of Alkyl Hypochlorite Intermediate cluster_2 Step 3: E2 Elimination NaOCl Sodium Hypochlorite (NaOCl) HOCl Hypochlorous Acid (HOCl) NaOCl->HOCl + CH₃COOH CH3COOH Acetic Acid (CH3COOH) Cyclohexanol Cyclohexanol AlkylHypochlorite Alkyl Hypochlorite Intermediate Cyclohexanol->AlkylHypochlorite + HOCl Base Base (e.g., H₂O) Cyclohexanone Cyclohexanone AlkylHypochlorite->Cyclohexanone + Base - H₂O⁺ - Cl⁻

Caption: General mechanism for the oxidation of cyclohexanol using hypochlorite.
Experimental Protocol: Oxidation with Inorganic Oxidants

The kinetics of oxidation can be monitored by titrimetric estimation of the unreacted oxidant at regular time intervals.[4]

  • Preparation : Prepare solutions of cyclohexanol, an inorganic oxidant (e.g., potassium persulphate), and an acid (e.g., HClO₄) in a suitable solvent.

  • Reaction Initiation : Mix the reactant solutions in a thermostated water bath to maintain a constant temperature (e.g., 30-45°C).[4]

  • Monitoring : Withdraw aliquots of the reaction mixture at specific time intervals. Quench the reaction (e.g., by adding potassium iodide solution if using persulphate).

  • Analysis : Titrate the liberated iodine (or remaining oxidant) against a standard solution of sodium thiosulphate.

  • Data Processing : The first-order rate constants (k) are determined from the linear plots of log (concentration of unreacted oxidant) versus time.[4] The effect of temperature can be studied to determine thermodynamic activation parameters from an Arrhenius plot.[4]

Dehydration to Cyclohexene

The acid-catalyzed dehydration of cyclohexanol to form cyclohexene is a classic elimination reaction.[7] This process is crucial for producing cyclohexene, a precursor for various polymers.[7] The reaction can proceed through either an E1 or E2 mechanism, with the E1 pathway, involving a carbocation intermediate, being common for secondary alcohols.[7][8]

Comparative Kinetic Data for Dehydration

The rate of dehydration is sensitive to reaction conditions such as temperature, water density (in hydrothermal reactions), and the type of catalyst used.[8] For instance, zeolite catalysts with both Brønsted and Lewis acid sites have been studied for this reaction.

Catalyst / ConditionsMetricValueTemperature (°C)Reference
Cyclohexanol Dehydration
Pure Water (0.08 g/cm³)RateSlow380[8]
Pure Water (0.81 g/cm³)RateNearly Complete Reaction380[8]
H-MFI Zeolite (Al/Sn-0)TOF (h⁻¹)~1.6150[9]
H-MFI Zeolite (Al/Sn-1)TOF (h⁻¹)~2.0150[9]
H-MFI Zeolite (Al/Sn-2)TOF (h⁻¹)~3.0150[9]
H-MFI Zeolite (Al/Sn-3)TOF (h⁻¹)~3.4150[9]

TOF (Turnover Frequency) is normalized to the concentration of Brønsted acid sites.

General Dehydration (E1) Reaction Mechanism

The E1 mechanism for cyclohexanol dehydration occurs in three main steps: protonation of the hydroxyl group, loss of water to form a carbocation, and deprotonation to form the alkene.[7][10]

DehydrationMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation (Rate-Determining) cluster_2 Step 3: Deprotonation Cyclohexanol Cyclohexanol ProtonatedAlcohol Protonated Alcohol Cyclohexanol->ProtonatedAlcohol + H⁺ Carbocation Cyclohexyl Carbocation ProtonatedAlcohol->Carbocation - H₂O Cyclohexene Cyclohexene Carbocation->Cyclohexene + H₂O - H₃O⁺

Caption: The E1 mechanism for the acid-catalyzed dehydration of cyclohexanol.
Experimental Protocol: Dehydration of Cyclohexanol

A common laboratory procedure for cyclohexanol dehydration involves catalysis by a strong acid like phosphoric acid, with product removal via distillation.[10]

  • Apparatus Setup : Assemble a fractional distillation apparatus.

  • Reactant Charging : Place cyclohexanol and a catalytic amount of a strong acid (e.g., 85% phosphoric acid) into the distillation flask.[10]

  • Heating : Heat the mixture. As the reaction proceeds, the products, cyclohexene and water, will co-distill.[10]

  • Collection : Collect the distillate in a receiving vial. The distillate will separate into two layers, with the upper layer being the less dense cyclohexene.[10]

  • Work-up : Separate the organic layer. Wash it with a sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Purification : Dry the crude cyclohexene over an anhydrous drying agent (e.g., calcium chloride). Purify the final product by a final fractional distillation, collecting the fraction that boils at the known boiling point of cyclohexene.[10]

  • Analysis : Confirm the purity of the product using gas chromatography (GC) or spectroscopy (IR, NMR).[10]

Esterification

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. For cyclohexanol, this reaction produces commercially important derivatives used as plasticizers.[11] The reaction is typically slow and requires an acid catalyst.[12] The rate is influenced by steric hindrance; the puckered conformation of substituted cyclohexanols can affect the accessibility of the hydroxyl group to the incoming carboxylic acid.[1]

General Esterification Reaction Mechanism

The acid-catalyzed esterification (Fischer esterification) is a reversible reaction. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

EsterificationMechanism Start Carboxylic Acid + Cyclohexanol Protonation Protonation of Carbonyl Oxygen (by Acid Catalyst H⁺) Start->Protonation + H⁺ Attack Nucleophilic Attack by Cyclohexanol Protonation->Attack + Cyclohexanol ProtonTransfer Proton Transfer Attack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination - H₂O Deprotonation Deprotonation Elimination->Deprotonation - H⁺ End Cyclohexyl Ester + H₂O Deprotonation->End

Caption: Key steps in the Fischer esterification of cyclohexanol.
Experimental Protocol: Kinetic Study of Esterification

Kinetic studies of esterification are often performed in a well-stirred batch reactor.[12][13]

  • Setup : Charge a batch reactor with known molar ratios of cyclohexanol, a carboxylic acid (e.g., acetic acid), and an acid catalyst (e.g., an ion-exchange resin).[12]

  • Reaction Conditions : Maintain a constant temperature by placing the reactor in a controlled-temperature bath and ensure uniform mixing with a stirrer.[12]

  • Sampling : At regular intervals, withdraw samples from the reactor.

  • Analysis : Analyze the samples to determine the concentration of the carboxylic acid, typically by titration with a standard base (e.g., NaOH). The progress of the reaction is measured by the decrease in acid concentration.

  • Modeling : The experimental data can be used to develop a kinetic model for the reaction, determining the reaction order and rate constants under the studied conditions.[12]

General Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable kinetic data for any of the reactions discussed. This involves careful preparation, precise execution, and thorough analysis.

Workflow prep 1. Reagent Preparation (Substrates, Catalysts, Solvents) setup 2. Reaction Setup (Constant Temperature Bath, Stirring) prep->setup init 3. Reaction Initiation (Mixing of Reactants) setup->init monitor 4. Reaction Monitoring (Aliquots at Timed Intervals) init->monitor analysis 5. Quantitative Analysis (Titration, GC, HPLC, Spectroscopy) monitor->analysis data 6. Data Processing (Concentration vs. Time Plots) analysis->data model 7. Kinetic Modeling (Determine Rate Constants, Order, Ea) data->model

Caption: A generalized workflow for conducting a chemical kinetics study.

References

A Comparative Analysis of the Physical Properties of Cis- and Trans-4-Ethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of stereoisomers is paramount. The spatial arrangement of functional groups in cis and trans isomers can lead to significant differences in their physical characteristics, impacting their behavior in various chemical and biological systems. This guide provides a detailed comparison of the physical properties of cis- and trans-4-Ethylcyclohexanol, supported by experimental data and protocols.

Comparison of Physical Properties

The distinct spatial orientations of the ethyl and hydroxyl groups in cis- and trans-4-Ethylcyclohexanol give rise to variations in their physical properties. The trans isomer, with the bulky ethyl group and the hydroxyl group on opposite sides of the cyclohexane ring (equatorial positions), is generally more stable and has a more ordered structure than the cis isomer, where both groups are on the same side (one axial, one equatorial). These structural differences influence properties such as boiling point, density, and solubility.

Below is a summary of available quantitative data for the physical properties of cis- and trans-4-Ethylcyclohexanol. Due to the limited availability of specific data for the pure cis isomer, data for the isomeric mixture and the closely related 4-methylcyclohexanol isomers are included for a broader comparative context.

Table 1: Comparison of Physical Properties of 4-Ethylcyclohexanol and Related Isomers

Propertycis-4-Ethylcyclohexanoltrans-4-EthylcyclohexanolThis compound (cis/trans mixture)cis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆OC₇H₁₄OC₇H₁₄O
Molecular Weight 128.21 g/mol 128.22 g/mol [1][2][3]128.22 g/mol 114.19 g/mol [4]114.19 g/mol
Boiling Point No data available84 °C at 10 mmHg[2][3]185.67 °C at 760 mmHg (est.)[5]172-173 °C[6]171-173 °C
Melting Point No data availableNot available[1]Not applicable-10 °C[4][6]No data available
Density/Specific Gravity No data available0.91[1][2][3]0.916-0.919 at 20 °C[5]0.917 g/cm³[6]0.914 g/mL at 25 °C
Refractive Index No data available1.46[1][3]1.460-1.464 at 20 °C[5]1.4610[6]1.458
Water Solubility Poorly soluble (expected)Poorly soluble (expected)2024 mg/L at 25 °C (est.)[5]Poor[7]Soluble in water (15mg/ml at 20°C for cis/trans mixture)[8]
Organic Solvent Solubility Soluble (expected)Soluble (expected)Soluble in ether and alcohols[8]SolubleSoluble in ether and alcohols[8]

Note: Data for cis-4-Ethylcyclohexanol is largely unavailable in the searched resources. The properties of 4-methylcyclohexanol isomers are provided as a reference to illustrate typical differences between cis and trans isomers in this class of compounds.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments used to measure the physical properties listed in the table.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is immersed in a heating bath, such as a Thiele tube filled with heating oil.

  • The heating bath is gently and uniformly heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Solid sample

Procedure:

  • A small amount of the finely powdered, dry solid sample is packed into the sealed end of a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and immersed in a heating bath.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.[10]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The container is filled with the liquid sample to a calibrated mark, ensuring no air bubbles are present.

  • The mass of the container with the liquid is measured.

  • The volume of the liquid is known (from the pycnometer's calibrated volume or the reading on the graduated cylinder).

  • The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.[11][12]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes or small flasks

  • Graduated cylinders or pipettes

  • Balance

  • Water bath or thermostat for temperature control

  • Stirrer or shaker

Procedure for Qualitative Solubility:

  • A small, measured amount of the solute (e.g., this compound) is added to a test tube containing a known volume of the solvent (e.g., water, ethanol).

  • The mixture is agitated at a constant temperature.

  • Observations are made to determine if the solute dissolves completely, partially, or not at all.

Procedure for Quantitative Solubility:

  • A saturated solution is prepared by adding an excess amount of the solute to the solvent and allowing it to equilibrate at a constant temperature with continuous stirring for an extended period (e.g., 24 hours).

  • The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • A known volume of the saturated solution is carefully removed, and the mass of the dissolved solute is determined, often by evaporating the solvent and weighing the residue.

  • The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/L).[13][14]

Visualization of Stereoisomers and Their Properties

The relationship between the cis and trans isomers and their resulting physical properties can be visualized as a logical flow. The fundamental difference in the 3D structure dictates the intermolecular forces, which in turn determine the macroscopic physical properties.

G Logical Relationship of Isomer Structure to Physical Properties cluster_isomers Stereoisomers of this compound cluster_structure Molecular Structure cluster_properties Macroscopic Physical Properties cis cis-4-Ethylcyclohexanol (Axial/Equatorial Groups) steric_hindrance Steric Hindrance cis->steric_hindrance Higher trans trans-4-Ethylcyclohexanol (Diequatorial Groups) trans->steric_hindrance Lower molecular_packing Molecular Packing Efficiency steric_hindrance->molecular_packing intermolecular_forces Intermolecular Forces (van der Waals, H-Bonding) molecular_packing->intermolecular_forces density Density molecular_packing->density boiling_point Boiling Point intermolecular_forces->boiling_point melting_point Melting Point intermolecular_forces->melting_point solubility Solubility intermolecular_forces->solubility

Caption: Relationship between isomer structure and physical properties.

References

Safety Operating Guide

Proper Disposal of 4-Ethylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Ethylcyclohexanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with general hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound should always be conducted in a well-ventilated area, away from sources of ignition, as it can be a combustible liquid.

Key Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield. This compound is known to cause serious eye irritation.[1][2]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.

  • Ventilation: Handle the chemical in a fume hood to minimize inhalation of vapors.

  • Spill Response: In the event of a spill, remove all ignition sources.[3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Waste Characterization and Segregation

Proper characterization of the waste stream is the first step in the disposal process. This compound waste should be considered hazardous unless determined otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) department.

Waste Characterization Guideline
Hazard Classification Assume hazardous due to potential for serious eye irritation and combustibility.
Waste Segregation Do not mix this compound waste with incompatible materials. It is generally advisable to segregate halogenated and non-halogenated solvent wastes.[4][5]
Container Selection Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to institutional, local, and national regulations. The following is a general procedural workflow:

  • Container Labeling: As soon as a container is designated for this compound waste, it must be labeled. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant," "Combustible").[6] Do not use abbreviations or chemical formulas.[6]

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.

    • Keep the container securely closed at all times, except when adding waste.[4][7]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Requesting Disposal:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]

    • Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.[6]

  • Empty Container Disposal:

    • An "empty" container that held this compound must be managed properly. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.[9][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound waste.

Disclaimer: These are general guidelines. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations. If you are ever unsure about a procedure, contact your Environmental Health and Safety department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.